Technical Documentation Center

4-bromo-1-isopropyl-5-methyl-1H-imidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-bromo-1-isopropyl-5-methyl-1H-imidazole

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 4-Bromo-1-isopropyl-5-methyl-1H-imidazole in Advanced Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 4-Bromo-1-isopropyl-5-methyl-1H-imida...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 4-Bromo-1-isopropyl-5-methyl-1H-imidazole (CAS: 1856100-87-2)[1] has emerged as a highly functionalized, sterically tuned scaffold. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural architecture, and synthetic utility, specifically focusing on its role as a precursor for cross-coupling reactions in the development of targeted therapeutics such as kinase inhibitors.

Structural and Electronic Architecture

Understanding the causality behind a molecule's behavior requires a deep dive into its substitution pattern. The 1,4,5-trisubstituted imidazole core of this compound is engineered for specific electronic and steric outcomes:

  • 1-Isopropyl Group (Steric Bulk & Lipophilicity): Unlike a simple methyl group, the isopropyl moiety significantly increases the

    
     carbon fraction (
    
    
    
    ), enhancing the molecule's three-dimensionality. This bulk projects into hydrophobic pockets of target receptors, driving binding affinity via van der Waals interactions while simultaneously protecting the N1 position from metabolic N-dealkylation.
  • 4-Bromo Group (Synthetic Handle & Electronic Modulator): The bromine atom at the C4 position serves a dual purpose. Synthetically, it is an ideal electrophilic handle for palladium-catalyzed cross-coupling. Electronically, its strong inductive electron-withdrawing effect (-I) pulls electron density away from the imidazole ring, critically modulating the basicity of the N3 nitrogen.

  • 5-Methyl Group (Conformational Locking): Positioned adjacent to the bromo group, the 5-methyl group provides a slight electron-donating (+I) effect that stabilizes the ring. More importantly, once the C4 position is functionalized (e.g., with an aryl group), the 5-methyl group restricts the torsion angle of the newly formed biaryl bond, locking the molecule into a bioactive conformation.

Physicochemical Properties

The physical and chemical properties of a building block directly translate to the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final Active Pharmaceutical Ingredient (API). The data summarized below reflects both empirical standards and predictive cheminformatics for this specific scaffold.

PropertyValueCausality / Relevance in Drug Design
CAS Number 1856100-87-2[1]Unique identifier for procurement and database tracking.
Molecular Formula C7H11BrN2[1]Defines the exact atomic composition.
Molecular Weight 203.08 g/mol [1]Low MW leaves ample room for fragment-based drug design without violating Lipinski's Rule of 5.
Topological Polar Surface Area 17.8 ŲHighly optimal for blood-brain barrier (BBB) penetration and excellent oral absorption.
Predicted pKa (Conjugate Acid) ~5.5Modulated by the -I effect of the 4-bromo group[2]; ensures the molecule is predominantly neutral at physiological pH (7.4) for membrane permeability.
Predicted LogP 2.1 - 2.5Lipophilicity driven by the 1-isopropyl group; ideal for partitioning into lipid bilayers and hydrophobic binding sites.
H-Bond Donors / Acceptors 0 / 1 (N3)Minimizes the desolvation penalty when the ligand transitions from an aqueous environment into a protein binding pocket.

Note: The pKa of substituted imidazoles is highly sensitive to electronic effects. While unsubstituted imidazole has a pKa of ~7.0, the introduction of halogens shifts the equilibrium, making the 3[3].

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

To leverage this building block, researchers frequently employ it in4[4]. The following protocol is designed as a self-validating system , ensuring that each step provides empirical feedback to the scientist.

Protocol: Synthesis of 4-Aryl-1-isopropyl-5-methyl-1H-imidazole

Step 1: Reagent Preparation & Inert Atmosphere Charge a flame-dried Schlenk flask with 4-bromo-1-isopropyl-5-methyl-1H-imidazole (1.0 eq), the desired aryl boronic acid (1.2 eq), and potassium carbonate (


, 3.0 eq).
Causality:

is selected as a mild base to activate the boronic acid into a nucleophilic boronate complex without causing hydrolytic degradation of the imidazole core.

Step 2: Solvent Degassing & Catalyst Addition Add a solvent mixture of 1,4-Dioxane/


 (4:1 v/v). Sparge the mixture with ultra-pure 

for 15 minutes, then add the palladium catalyst,

(0.05 eq). Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the rapid deactivation of the

active species.

Step 3: Thermal Cycling Heat the reaction mixture to 90 °C under constant stirring (800 rpm) for 4–6 hours.

Step 4: In-Process Validation (The Self-Validating Checkpoint) At


 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and inject into the LC-MS.
Validation Logic: Scan for the disappearance of the 

203/205 doublet. Because bromine has two stable isotopes (

and

) in a ~1:1 ratio, the starting material exhibits a highly distinct isotopic signature. The successful oxidative addition and transmetalation are unequivocally confirmed by the disappearance of this doublet and the emergence of the

peak of the target mass. If the doublet persists, spike in an additional 0.02 eq of catalyst.

Step 5: Workup & Final QC Cool to room temperature, dilute with EtOAc, and wash with brine (3x). Dry over anhydrous


, concentrate, and purify via flash column chromatography. Validate the final structure via 

NMR,

NMR, and HRMS to ensure >98% purity.

Workflow A 4-Bromo-1-isopropyl-5-methyl-1H-imidazole (Starting Material) B Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O (Degassed) A->B Add Aryl Boronic Acid C Suzuki-Miyaura Cross-Coupling (90 °C) B->C Heat under N2 D In-Process Validation (LC-MS: Target Mass + Isotope Pattern) C->D Aliquot at 2h D->C If SM remains E Aqueous Workup & Flash Chromatography D->E If Conversion >95% F Final QC (NMR, HRMS, Purity >98%) E->F Purified Fractions

Synthetic workflow and self-validating LC-MS logic for Suzuki-Miyaura cross-coupling.

Pharmacological Integration & Signaling

When functionalized, the 1,4,5-trisubstituted imidazole scaffold frequently serves as a hinge-binding motif in targeted kinase inhibitors (e.g., targeting BRAF or p38 MAPK).

The N3 nitrogen of the imidazole ring acts as a critical hydrogen-bond acceptor, interacting directly with the backbone NH of the kinase hinge region (e.g., Cys532 in BRAF). Simultaneously, the 1-isopropyl group projects into the hydrophobic pocket, anchoring the molecule. The conformational locking provided by the 5-methyl group ensures the molecule remains in its bioactive state, competitively displacing ATP. This blockade prevents the kinase from phosphorylating downstream targets, effectively halting the MAPK signaling cascade that drives cellular proliferation in oncogenic profiles.

Pathway Ligand Imidazole-Derived Kinase Inhibitor Hinge ATP Pocket (Hinge Region) Ligand->Hinge N3 H-Bonding Kinase Target Kinase (e.g., BRAF/p38) Hinge->Kinase Competitive Binding Cascade Downstream MAPK Signaling Blockade Kinase->Cascade Phosphorylation Inhibited Effect Inhibition of Cellular Proliferation Cascade->Effect Apoptosis / Arrest

Pharmacological signaling cascade of imidazole-derived kinase inhibitors in target cells.

References

  • Product Index: 4-bromo-1-isopropyl-5-methyl-1H-imidazole (CAS 1856100-87-2). AA Blocks.
  • High Temperature/Low Humidity Polymer Electrolytes Derived from Ionic Liquids (pKa of Substituted Imidazoles). Energy.gov.
  • Nanoscale - RSC Publishing (Imidazole functionalization and pH responsiveness). RSC.
  • Potent BRAF kinase inhibitors based on 2,4,5-trisubstituted imidazole with naphthyl and benzothiophene 4-substituents. ResearchGate.

Sources

Exploratory

Synthesis and Characterization of 4-Bromo-1-isopropyl-5-methyl-1H-imidazole: A Technical Guide for Advanced Intermediates

Executive Summary In modern drug discovery, highly substituted imidazoles serve as critical pharmacophores in the development of kinase inhibitors, GPCR modulators, and epigenetic therapies[1]. Among these, 4-bromo-1-iso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, highly substituted imidazoles serve as critical pharmacophores in the development of kinase inhibitors, GPCR modulators, and epigenetic therapies[1]. Among these, 4-bromo-1-isopropyl-5-methyl-1H-imidazole (CAS: 1856100-87-2) is a highly valued electrophilic building block[]. The presence of the C-4 bromine enables downstream functionalization via Suzuki-Miyaura cross-coupling or lithium-halogen exchange[3], while the N-isopropyl and C-5 methyl groups provide specific steric and lipophilic properties.

This whitepaper outlines a robust, self-validating synthetic workflow for this molecule, detailing the mechanistic causality behind each reagent choice and providing the analytical frameworks required to verify regiochemical integrity.

Retrosynthetic Strategy and Regiochemical Control

The primary challenge in synthesizing 1,4,5-trisubstituted imidazoles is controlling regioselectivity. Direct alkylation of 4-bromo-5-methyl-1H-imidazole with an isopropyl halide inevitably yields a difficult-to-separate mixture of regioisomers (the 1,4- and 1,5-isomers) due to the tautomeric nature of the imidazole ring[1].

To circumvent this, the optimal synthetic logic reverses the sequence: we first establish the 1,5-alkyl-methyl relationship, followed by regioselective bromination. By synthesizing 1-isopropyl-5-methyl-1H-imidazole first, we exploit the inherent electronic bias of the imidazole core. The C-4 position is highly activated toward electrophilic aromatic substitution by the electron-donating C-5 methyl group and the adjacent nitrogen lone pair, allowing for exclusive C-4 bromination[3].

Synthesis A 4(5)-Methyl-1H-imidazole B Alkylation (iPr-I, NaH, DMF) A->B C 1-Isopropyl-5-methyl-1H-imidazole (Isomer Separation) B->C D Bromination (NBS, ACN) C->D E 4-Bromo-1-isopropyl-5-methyl-1H-imidazole D->E

Figure 1: Preferred synthetic workflow for 4-bromo-1-isopropyl-5-methyl-1H-imidazole.

Regioselectivity Start 1-Isopropyl-5-methyl-1H-imidazole C2 C-2 Position (Sterically accessible, less nucleophilic) Start->C2 Minor Pathway C4 C-4 Position (Highly nucleophilic, resonance stabilized) Start->C4 Major Pathway Product 4-Bromo-1-isopropyl-5-methyl-1H-imidazole C4->Product NBS (Br+)

Figure 2: Electrophilic aromatic substitution regioselectivity in 1,5-disubstituted imidazoles.

Step-by-Step Experimental Methodologies

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its built-in validation mechanisms. The following procedures are designed as self-validating systems.

Protocol A: Synthesis of 1-Isopropyl-5-methyl-1H-imidazole

Objective: Regioselective N-alkylation of 4(5)-methyl-1H-imidazole.

  • Preparation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere at 0 °C.

  • Deprotonation: Slowly add 4(5)-methyl-1H-imidazole (1.0 eq) to the suspension.

    • Causality: Strong, non-nucleophilic bases like NaH in an anhydrous aprotic solvent ensure complete deprotonation to the highly nucleophilic imidazolate anion[4].

    • Self-Validation Checkpoint 1: The evolution of H₂ gas will be immediately visible. The reaction is allowed to stir until gas evolution completely ceases (approx. 30 mins), validating total deprotonation.

  • Alkylation: Dropwise add isopropyl iodide (1.1 eq). Isopropyl iodide is chosen over the bromide variant because the superior leaving-group ability of iodine compensates for the steric hindrance of the secondary carbon.

  • Reaction & Quench: Stir at room temperature for 12 hours. Quench carefully with saturated aqueous NH₄Cl.

  • Purification: Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (DCM:MeOH gradient) to separate the 1,5-isomer from the 1,4-isomer.

    • Self-Validation Checkpoint 2: TLC (DCM:MeOH 9:1) will show two distinct UV-active spots. The 1,5-isomer typically elutes slightly faster due to the steric shielding of the basic nitrogen by the adjacent methyl group.

Protocol B: Regioselective C-4 Bromination

Objective: Install the bromine atom exclusively at the C-4 position.

  • Preparation: Dissolve the purified 1-isopropyl-5-methyl-1H-imidazole (1.0 eq) in anhydrous acetonitrile (ACN) and cool to 0 °C.

  • Bromination: Portion-wise add N-Bromosuccinimide (NBS, 1.05 eq) while shielding the reaction flask from direct light.

    • Causality: NBS is utilized instead of elemental bromine (Br₂) because it provides a controlled, low steady-state concentration of the bromonium ion (Br⁺). This prevents over-oxidation and suppresses di-bromination at the C-2 position[5].

  • Monitoring: Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

    • Self-Validation Checkpoint 3: The reaction mixture will initially turn deep orange upon NBS addition. The fading of this color to a pale yellow indicates the consumption of the electrophilic bromine species.

  • Workup: Quench with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted NBS. Extract with dichloromethane, wash with brine, dry, and concentrate to yield the target compound.

Analytical Characterization

To guarantee the structural integrity of the synthesized 4-bromo-1-isopropyl-5-methyl-1H-imidazole, quantitative analytical data must be cross-referenced against expected theoretical values. The table below summarizes the diagnostic signals required to validate the regiochemistry.

Table 1: Analytical Characterization Summary

Analytical MethodTarget Signal / ObservationDiagnostic Significance
¹H NMR (CDCl₃) ~7.50 ppm (singlet, 1H)Confirms the C-2 proton is intact, ruling out C-2 bromination.
¹H NMR (CDCl₃) ~4.30 ppm (septet, 1H)Validates the presence of the N-isopropyl CH group.
¹H NMR (CDCl₃) ~2.20 ppm (singlet, 3H)Validates the C-5 methyl group.
¹³C NMR (CDCl₃) ~100–105 ppmThe C-4 carbon is shifted significantly upfield due to the heavy-atom effect of the attached bromine.
LC-MS (ESI+) m/z 203.0 and 205.0 [M+H]⁺The characteristic 1:1 isotopic doublet (⁷⁹Br/⁸¹Br) confirms mono-bromination[].

References

  • Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole Source: Thieme-Connect URL
  • 5-Methyl-1H-imidazole-4-carbaldehyde (Synthesis via Metal-Halogen Exchange)
  • Product Class 3: Imidazoles (Science of Synthesis)
  • Halides - Building Block / BOC Sciences: 4-Bromo-1-isopropyl-5-methyl-1H-imidazole Source: BOC Sciences URL
  • Substituted sulfonyl amides for controlling animal pests (Bromination Reagents)

Sources

Foundational

4-bromo-1-isopropyl-5-methyl-1H-imidazole structural analysis

An In-depth Technical Guide to the Structural Analysis of 4-bromo-1-isopropyl-5-methyl-1H-imidazole Executive Summary This technical guide offers a comprehensive structural and analytical overview of 4-bromo-1-isopropyl-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Analysis of 4-bromo-1-isopropyl-5-methyl-1H-imidazole

Executive Summary

This technical guide offers a comprehensive structural and analytical overview of 4-bromo-1-isopropyl-5-methyl-1H-imidazole, a substituted heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The imidazole scaffold is a cornerstone in the development of numerous pharmaceuticals, and understanding the nuanced characteristics imparted by its substituents is critical for its effective utilization.[1][2] This document provides a detailed examination of the molecule's synthesis, with a focus on regiochemical control, and presents a multi-faceted approach to its structural elucidation using modern spectroscopic techniques. Predicted spectroscopic data, detailed analytical protocols, and discussions on the molecule's reactivity and potential applications are provided to serve as a foundational resource for researchers, scientists, and professionals in drug development.

Introduction: The Imidazole Scaffold in Modern Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in drug discovery. Its unique electronic properties, ability to act as a proton donor and acceptor, and capacity for diverse substitutions make it a versatile pharmacophore found in a wide array of bioactive molecules.[2][3] The title compound, 4-bromo-1-isopropyl-5-methyl-1H-imidazole, incorporates three key substituents that define its chemical personality:

  • 4-Bromo Group: Serves as a crucial synthetic handle for post-modification, primarily through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of further complexity.[4]

  • 1-Isopropyl Group: This bulky, lipophilic group significantly influences the molecule's solubility, steric profile, and metabolic stability. Its presence can prevent unwanted N-alkylation and direct reactions to other parts of the ring.

  • 5-Methyl Group: A small alkyl group that modulates the electronic properties and steric environment of the adjacent bromo-substituted carbon, potentially influencing its reactivity.

This guide will systematically deconstruct the molecule's structure, providing the analytical framework required to confirm its identity and purity.

Synthesis and Regiochemical Considerations

The synthesis of multi-substituted imidazoles often presents a significant challenge in controlling regioselectivity. For the target molecule, a primary challenge is the unambiguous placement of the isopropyl group on the N1 position relative to the C4-bromo and C5-methyl substituents. A plausible synthetic strategy involves the N-alkylation of a pre-formed bromo-methyl-imidazole precursor.

However, the alkylation of N-unsubstituted imidazoles like 4-bromo-5-methyl-1H-imidazole with an isopropyl halide can lead to a mixture of two regioisomers: the desired 1-isopropyl product and the undesired 1-isopropyl-4-methyl-5-bromo isomer. The ratio of these products is influenced by factors such as the solvent, base, and temperature.[4] A robust synthesis must therefore incorporate a strategy for either selective alkylation or efficient separation of the resulting isomers.

Proposed Synthetic Workflow

The following workflow outlines a logical, multi-step approach to the synthesis and purification of the target compound.

G cluster_0 Synthesis & Purification Workflow start Start: 4(5)-Methyl-1H-imidazole bromination Step 1: Bromination (e.g., NBS in Acetonitrile) start->bromination Regioselective Bromination alkylation Step 2: N-Alkylation (2-Bromopropane, Base e.g., NaH in THF) bromination->alkylation Forms 4-bromo-5-methyl-1H-imidazole workup Step 3: Aqueous Workup (Quench, Extract with EtOAc) alkylation->workup Forms mixture of regioisomers purification Step 4: Chromatographic Purification (Silica Gel Column) workup->purification Isolate desired isomer characterization Step 5: Structural Verification (NMR, MS, IR) purification->characterization product Product: 4-bromo-1-isopropyl-5-methyl-1H-imidazole characterization->product

Caption: Proposed workflow for the synthesis and purification of 4-bromo-1-isopropyl-5-methyl-1H-imidazole.

Experimental Protocol: Synthesis and Purification

Materials: 4(5)-Methyl-1H-imidazole, N-Bromosuccinimide (NBS), Acetonitrile (MeCN), Sodium Hydride (NaH, 60% dispersion in mineral oil), Tetrahydrofuran (THF), 2-Bromopropane, Ethyl Acetate (EtOAc), Saturated aq. NH₄Cl, Brine, Anhydrous MgSO₄, Silica Gel.

Step 1: Bromination of 4(5)-Methyl-1H-imidazole

  • To a stirred solution of 4(5)-methyl-1H-imidazole (1.0 eq) in MeCN, add NBS (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until starting material is consumed.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in EtOAc and wash with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield crude 4-bromo-5-methyl-1H-imidazole, which can be used in the next step without further purification.

Step 2: N-Alkylation

  • Suspend NaH (1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Add a solution of crude 4-bromo-5-methyl-1H-imidazole (1.0 eq) in THF dropwise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C, then add 2-bromopropane (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aq. NH₄Cl.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

Step 3: Purification

  • Purify the crude residue by column chromatography on silica gel, using a gradient elution (e.g., Hexanes/EtOAc) to separate the desired N1-isopropyl isomer from the N1-H starting material and the undesired regioisomer.

Structural Elucidation and Spectroscopic Analysis

Confirming the precise structure and regiochemistry of the final product is paramount. A combination of spectroscopic methods provides an unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the exact connectivity of the molecule. Predicted chemical shifts are based on data from structurally similar compounds.[5]

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

Assignment Predicted ¹H NMR (δ, ppm) Multiplicity Integration Predicted ¹³C NMR (δ, ppm)
Imidazole C-H (C2-H)~7.5 - 7.7Singlet (s)1H~135 - 138
Isopropyl CH~4.4 - 4.7Septet (sept)1H~48 - 51
Isopropyl CH₃~1.4 - 1.6Doublet (d)6H~22 - 24
Ring CH₃ (C5-CH₃)~2.2 - 2.4Singlet (s)3H~10 - 12
Imidazole C-Br (C4)---~112 - 115
Imidazole C-CH₃ (C5)---~128 - 131

Solvent: CDCl₃ or DMSO-d₆

Causality Behind Assignments:

  • The C2-H proton is the only proton directly on the aromatic imidazole ring, appearing as a downfield singlet.

  • The isopropyl CH proton is split into a septet by the six equivalent protons of the two methyl groups. Its chemical shift is downfield due to the adjacent nitrogen atom.

  • The isopropyl CH₃ protons appear as a doublet due to coupling with the single methine proton.

  • The C5-CH₃ protons are attached to the aromatic ring and appear as a singlet, typically further downfield than a standard aliphatic methyl group.

  • In the ¹³C NMR, the C4 carbon bearing the electronegative bromine atom is expected to be significantly shielded compared to the other ring carbons.

Advanced NMR for Confirmation:

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, confirming the assignments in Table 1.

  • HMBC (Heteronuclear Multiple Bond Correlation): Provides crucial information about 2-3 bond correlations. A key correlation would be observed between the isopropyl CH proton and the C2 and C5 carbons of the imidazole ring, unambiguously confirming the N1 substitution pattern.

G cluster_0 Key HMBC Correlations for Structural Confirmation Imidazole Imidazole Ring (C2, C4, C5) Isopropyl_CH Isopropyl CH (Proton) Isopropyl_CH->Imidazole Correlates to C2 & C5 (Confirms N1-substitution) Isopropyl_CH3 Isopropyl CH3 (Protons) Isopropyl_CH3->Isopropyl_CH Correlates to Isopropyl CH Carbon Ring_CH3 Ring CH3 (Protons) Ring_CH3->Imidazole Correlates to C4 & C5

Caption: Diagram showing key HMBC correlations to confirm the N1-isopropyl substitution.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition.

  • Expected Molecular Ion (M⁺): The molecule has the formula C₇H₁₁BrN₂. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum will exhibit a characteristic M⁺ and M+2 isotopic pattern.

    • For ⁷⁹Br: 198.01 g/mol

    • For ⁸¹Br: 200.01 g/mol

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental formula to within a few parts per million.

  • Fragmentation Pattern: Common fragmentation would likely involve the loss of the isopropyl group or a methyl radical from the isopropyl group, providing further structural evidence.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Table 2: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment
~3100 - 3150MediumAromatic C-H stretch (imidazole ring)
~2950 - 2990StrongAliphatic C-H stretch (isopropyl & methyl)
~1500 - 1550Medium-StrongC=N and C=C stretching (imidazole ring)
~1000 - 1100MediumC-N stretching
~550 - 650MediumC-Br stretch

Physicochemical Properties and Reactivity

The structural features of 4-bromo-1-isopropyl-5-methyl-1H-imidazole dictate its physical properties and chemical reactivity.

Table 3: Predicted Physicochemical Properties

Property Predicted Value Source/Method
Molecular FormulaC₇H₁₁BrN₂-
Molecular Weight203.08 g/mol -
XLogP3~2.0 - 2.5Computational Prediction
Boiling Point~280-300 °C at 760 mmHgComputational Prediction

Reactivity Insights: The molecule is an excellent substrate for further functionalization. The C4-bromo position is activated for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, vinyl, or alkynyl groups. This makes it a valuable intermediate for building more complex molecular architectures, a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.[4]

Applications in Drug Discovery

Substituted bromo-imidazoles are key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[4] The title compound is a versatile scaffold for several reasons:

  • Vectorial Synthesis: The bromo-group provides a specific point for elaboration, allowing for the systematic exploration of chemical space at that position.

  • Modulation of Properties: The N1-isopropyl group enhances lipophilicity, which can improve cell membrane permeability, while also providing steric hindrance that can influence binding to biological targets.

  • Metabolic Stability: Alkylation at the N1 position blocks a potential site of metabolism, which can improve the pharmacokinetic profile of a drug candidate.

The structural motif is found in compounds investigated as inhibitors for various protein kinases, where the imidazole core acts as a scaffold to position substituents for optimal interaction with the target enzyme.[4]

Safety and Handling

Based on safety data for analogous compounds like 4-bromo-1-methyl-1H-imidazole and 4-bromo-5-methyl-1H-imidazole, the following precautions are advised[6][7][8]:

  • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautions: Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

4-bromo-1-isopropyl-5-methyl-1H-imidazole is a strategically designed heterocyclic building block. Its structural analysis relies on a synergistic application of NMR spectroscopy for regiochemical and constitutional assignment, mass spectrometry for molecular weight and formula confirmation, and IR spectroscopy for functional group identification. The presence of a versatile synthetic handle (bromine) and properties modulated by the isopropyl and methyl groups makes this compound a valuable asset for constructing diverse and complex molecules aimed at biological targets. This guide provides the foundational analytical and chemical knowledge essential for its synthesis, characterization, and application in advanced research and development.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Available from: [Link]

  • YouTube. Preparation of Imidazoles, Part 3: From Other Imidazoles by Substitution of Hydrogen. Available from: [Link]

  • SlideShare. Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. Available from: [Link]

  • Shabalin, D. A. & Camp, J. E. (2021). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

  • PubChem. 4-bromo-5-methyl-1H-imidazole. Available from: [Link]

  • Vetrichelvan, M. et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synlett. Available from: [Link]

  • Google Patents. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • PubChem. 4-Bromo-1-methyl-1H-imidazole. Available from: [Link]

  • PMC. 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. Available from: [Link]

  • Ghorpade, S. et al. (2015). Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies. Organic & Biomolecular Chemistry. Available from: [Link]

  • EPA. 4-Bromo-1-methyl-1H-imidazole-5-carbaldehyde Properties. Available from: [Link]

  • Journal of Heterocyclic Chemistry. Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Available from: [Link]

  • Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Taylor & Francis. Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Available from: [Link]

  • Scilit. Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Available from: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Available from: [Link]

  • CrystEngComm. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. Available from: [Link]

Sources

Exploratory

A Technical Guide to the Synthesis, Characterization, and Application of Bromo-Substituted Alkylimidazoles: A Case Study on 4-Bromo-1-methyl-1H-imidazole

A Note to the Researcher: The target molecule, 4-bromo-1-isopropyl-5-methyl-1H-imidazole, is not readily found in commercial catalogs or extensively documented in scientific literature, as indicated by the absence of a s...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: The target molecule, 4-bromo-1-isopropyl-5-methyl-1H-imidazole, is not readily found in commercial catalogs or extensively documented in scientific literature, as indicated by the absence of a specific CAS number in public databases. This guide, therefore, focuses on the closely related and well-characterized analogue, 4-bromo-1-methyl-1H-imidazole (CAS No: 25676-75-9) . The principles of synthesis, characterization, and reactivity discussed herein are foundational and can be extrapolated to inform the study of other substituted bromo-imidazoles, including the target molecule of interest.

Introduction: The Strategic Value of Bromo-Imidazoles in Medicinal Chemistry

The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a bromine atom onto the imidazole ring, as seen in 4-bromo-1-methyl-1H-imidazole, provides a versatile synthetic handle for further molecular elaboration. This strategic placement of a halogen allows for a wide range of cross-coupling reactions, making it an invaluable building block in the synthesis of complex molecules for drug discovery and materials science.[1] The bromine at the 4-position serves as an excellent leaving group for metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity.[2]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and chemical properties of 4-bromo-1-methyl-1H-imidazole is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 25676-75-9[3][4]
Molecular Formula C4H5BrN2[3][4]
Molecular Weight 161.00 g/mol [3][4]
Appearance Liquid[3]
Density 1.614 g/mL at 25 °C[3]
Refractive Index n20/D 1.545[3]
Flash Point >110 °C (closed cup)[3]

Spectroscopic data is essential for confirming the identity and purity of the compound. While a comprehensive dataset for the specific title compound is unavailable, typical spectroscopic features for a 4-bromo-1-methyl-1H-imidazole would be anticipated as follows:

  • ¹H NMR: Distinct signals for the methyl protons and the two imidazole ring protons, with chemical shifts influenced by the bromine atom.

  • ¹³C NMR: Four distinct carbon signals corresponding to the methyl group and the three unique carbons of the imidazole ring.

  • Mass Spectrometry: A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the molecular ion peak.

Synthesis of Substituted Bromo-Imidazoles

The synthesis of 4-bromo-1-methyl-1H-imidazole can be approached through several routes, primarily involving either the direct bromination of a pre-formed imidazole ring or the construction of the ring from acyclic precursors.

Synthetic Pathway: Bromination of N-Methylimidazole

A common and direct method involves the electrophilic bromination of N-methylimidazole. The choice of brominating agent and reaction conditions is critical to control regioselectivity and prevent over-bromination.

synthesis N_methylimidazole N-Methylimidazole Product 4-Bromo-1-methyl-1H-imidazole N_methylimidazole->Product Bromination Bromine Br₂ Bromine->Product Solvent Acetic Acid / NaOAc Solvent->Product

Caption: Synthetic workflow for the bromination of N-methylimidazole.

Experimental Protocol:

  • To a solution of N-methylimidazole (1.0 eq) and sodium acetate in acetic acid, a solution of bromine (3.0 eq) in acetic acid is added dropwise at room temperature.[5]

  • The reaction mixture is stirred for approximately 2.5 hours.[6]

  • The acetic acid is removed under reduced pressure.

  • The residue is suspended in water, and the resulting mixture may be further treated to reduce any polybrominated species.

  • A subsequent purification step, such as column chromatography, is often necessary to isolate the desired 4-bromo-1-methyl-1H-imidazole from potential isomers and di- or tri-brominated byproducts.[6]

Causality of Experimental Choices:

  • Acetic Acid as Solvent: Provides a polar protic medium that can facilitate the electrophilic substitution reaction.

  • Sodium Acetate: Acts as a base to neutralize the HBr formed during the reaction, preventing the protonation of the imidazole ring which would deactivate it towards further electrophilic attack.

  • Excess Bromine: The use of excess bromine can lead to the formation of polybrominated species, such as 2,4,5-tribromo-1-methyl-1H-imidazole.[5] Subsequent reduction steps using reagents like sodium sulfite may be required to selectively remove bromine atoms from the more reactive positions to yield the desired monobrominated product.[5][6]

Considerations for the Synthesis of 4-bromo-1-isopropyl-5-methyl-1H-imidazole

Extrapolating from the synthesis of related compounds, a potential route to the target molecule could involve:

  • N-Alkylation: Synthesis of 1-isopropyl-4-methyl-1H-imidazole from 4-methylimidazole and an isopropyl halide. This reaction can produce a mixture of regioisomers (1,4- and 1,5-substituted), requiring careful separation.[7]

  • Regioselective Bromination: The subsequent bromination of 1-isopropyl-4-methyl-1H-imidazole would need to be carefully controlled to achieve bromination at the C5 position. The electronic and steric effects of the isopropyl and methyl groups would influence the regioselectivity of this step.

Applications in Synthetic Chemistry

4-Bromo-1-methyl-1H-imidazole is a versatile intermediate in organic synthesis, primarily utilized in cross-coupling reactions to introduce the imidazole scaffold into larger molecules.

applications Bromoimidazole 4-Bromo-1-methyl-1H-imidazole Suzuki Suzuki Coupling Bromoimidazole->Suzuki Buchwald Buchwald-Hartwig Amination Bromoimidazole->Buchwald Stille Stille Coupling Bromoimidazole->Stille API Active Pharmaceutical Ingredients (APIs) Suzuki->API Buchwald->API Materials Functional Materials Stille->Materials

Sources

Foundational

The Rising Therapeutic Potential of Substituted Bromo-Imidazoles: A Technical Guide for Drug Discovery

Abstract The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The strategic introduction of a bromine atom to this privileged heterocycle...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The strategic introduction of a bromine atom to this privileged heterocycle can profoundly influence its physicochemical properties and pharmacological activity. This technical guide provides an in-depth exploration of the burgeoning field of substituted bromo-imidazoles, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for creating these compounds, their diverse biological activities including anticancer, antimicrobial, and anti-inflammatory effects, and the underlying mechanisms of action. This guide is designed to be a practical tool, featuring detailed experimental protocols for key biological assays, data-rich tables for structure-activity relationship (SAR) analysis, and illustrative diagrams to clarify complex pathways and workflows.

Introduction: The Imidazole Scaffold and the Impact of Bromination

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a ubiquitous motif in nature and medicine.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile pharmacophore.[1] The introduction of a bromine atom, a halogen, onto the imidazole ring can significantly alter a molecule's biological profile. Bromine's electronegativity and size can influence lipophilicity, metabolic stability, and binding interactions with biological targets.[2][3] This often leads to enhanced potency and selectivity, making bromo-substituted imidazoles a compelling area of research for novel therapeutic agents.[4]

Synthetic Strategies for Substituted Bromo-Imidazoles

The synthesis of substituted bromo-imidazoles can be approached through various methods, primarily involving the bromination of a pre-formed imidazole ring or the construction of the imidazole ring from bromine-containing precursors.

Electrophilic Bromination of Imidazoles

A common strategy involves the direct bromination of an existing imidazole derivative using an electrophilic brominating agent.

Generalized Protocol for Electrophilic Bromination:

  • Dissolution: Dissolve the substituted imidazole (1 equivalent) in a suitable solvent (e.g., acetic acid, chloroform, or a mixture of solvents).

  • Brominating Agent Addition: Slowly add the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) (1-3 equivalents, depending on the desired degree of bromination) to the solution at a controlled temperature (often at room temperature or below).[5]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench any excess bromine (e.g., with sodium thiosulfate solution).

  • Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.[5]

Radziszewski Synthesis with Brominated Precursors

The Radziszewski synthesis is a classic and versatile method for constructing the imidazole ring. By using brominated starting materials, substituted bromo-imidazoles can be synthesized in a one-pot reaction.[6]

Conceptual Workflow for Radziszewski Synthesis:

G A Brominated Aldehyde D One-Pot Reaction (e.g., Reflux in Acetic Acid) A->D B 1,2-Dicarbonyl Compound B->D C Ammonium Acetate (Ammonia Source) C->D E Substituted Bromo-Imidazole D->E

Caption: Radziszewski synthesis workflow for bromo-imidazoles.

Anticancer Activity of Substituted Bromo-Imidazoles

Substituted bromo-imidazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Mechanism of Action: Induction of Apoptosis and Oxidative Stress

Several studies have shown that bromo-imidazole derivatives can induce apoptosis, or programmed cell death, in cancer cells. One proposed mechanism involves the generation of Reactive Oxygen Species (ROS), leading to oxidative stress and subsequent activation of the apoptotic cascade.[2]

G A Bromo-Imidazole Derivative B Cancer Cell A->B C ↑ Reactive Oxygen Species (ROS) B->C D Mitochondrial Dysfunction C->D E Caspase Activation (e.g., Caspase-3) D->E F Apoptosis E->F

Caption: Bromo-imidazole induced apoptosis via ROS generation.

Structure-Activity Relationship (SAR) in Anticancer Bromo-Imidazoles

The position and nature of substituents on the bromo-imidazole scaffold play a critical role in their anticancer activity.

  • Substitution on the Imidazole Ring: The presence of a bromine atom is often crucial for enhanced cytotoxicity.

  • Aryl Substituents: The nature and substitution pattern of aryl groups attached to the imidazole core significantly impact potency. Electron-withdrawing groups on these aryl rings can sometimes enhance activity.[7]

Table 1: Anticancer Activity of Representative Substituted Bromo-Imidazoles

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
BI-1 2-(5-bromothiophen-2-yl)-4,5-diphenyl-1H-imidazoleHepG2~2.2[2]
BI-2 2-bromo-4-nitro-1,5-diphenyl-1H-imidazole derivativeHeLaSignificant Activity[7]
BI-3 3,6-dibromo-9H-carbazol-9-yl derivative-Neuroprotective[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][9]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[9]

  • Compound Treatment: Treat the cells with various concentrations of the substituted bromo-imidazole compounds for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[9]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[6][10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[6][11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol: Western Blot for Apoptosis Markers

Western blotting can be used to detect key proteins involved in apoptosis, such as cleaved caspase-3 and PARP.[12]

Step-by-Step Protocol:

  • Protein Extraction: Treat cells with the bromo-imidazole compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford protein assay.[7][10][14][15]

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.[13]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C. Then, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13][16]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

Antimicrobial Activity of Substituted Bromo-Imidazoles

Bromo-substituted imidazoles have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi. Their mechanisms of action often involve the disruption of essential cellular processes in the pathogens.

Mechanism of Action in Microbes

The antimicrobial effects of bromo-imidazoles are attributed to several mechanisms:

  • Inhibition of Ergosterol Biosynthesis: In fungi, many imidazole derivatives inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[17]

  • Disruption of Cell Membrane Integrity: These compounds can insert into the microbial cell membrane, leading to increased permeability and leakage of cellular contents.[18][19]

  • Inhibition of Nucleic Acid and Protein Synthesis: Some derivatives interfere with DNA replication and protein synthesis in bacteria.[3]

Structure-Activity Relationship (SAR) in Antimicrobial Bromo-Imidazoles
  • Halogen Substitution: The presence and position of the bromine atom often enhance antimicrobial potency. Para-halogen substitution on aryl rings can increase lipophilicity, potentially improving cell penetration.[2]

  • Other Substituents: The introduction of other functional groups can modulate the antimicrobial spectrum and efficacy.

Table 2: Antimicrobial Activity of Representative Substituted Bromo-Imidazoles

Compound IDStructureMicroorganismMIC (µg/mL)Reference
BI-4 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol copper complexS. aureus & E. coliPotent Activity[20]
BI-5 2,4,5-tribromoimidazoleE. coli, B. cereus, C. albicansActive[21]
BI-6 6-bromo-2-chloroquinoline-based imidazoleE. coli, B. subtilisModerate to High Inhibition[22][23]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Step-by-Step Protocol (Broth Microdilution):

  • Prepare Bacterial/Fungal Inoculum: Grow the microorganism in an appropriate broth medium to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.[24]

  • Serial Dilution of Compound: Prepare a two-fold serial dilution of the bromo-imidazole compound in a 96-well microtiter plate containing broth medium.[25]

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (no compound) and a sterility control (no inoculum).[24][25]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[25]

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]

Anti-inflammatory Activity of Substituted Bromo-Imidazoles

Several substituted imidazole derivatives have shown promising anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of anti-inflammatory action for many imidazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins.[11][26][27]

G A Inflammatory Stimuli B Arachidonic Acid A->B C COX-2 Enzyme B->C Metabolism D Prostaglandins C->D E Inflammation (Pain, Edema) D->E F Bromo-Imidazole Derivative F->C Inhibition

Caption: Inhibition of the COX-2 pathway by bromo-imidazoles.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a standard in vivo model to screen for acute anti-inflammatory activity.[13][28][29]

Step-by-Step Protocol:

  • Animal Acclimatization and Grouping: Acclimatize rats or mice for at least one week. Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and test groups receiving different doses of the bromo-imidazole compound.[14]

  • Compound Administration: Administer the compounds orally or intraperitoneally one hour before inducing inflammation.[14]

  • Induction of Edema: Inject a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[14][28]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[13][28]

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Neurological Effects of Substituted Bromo-Imidazoles

The exploration of bromo-imidazoles for their effects on the central nervous system (CNS) is an emerging area. Research has indicated both potential neuroprotective and neurotoxic effects, highlighting the need for careful structural design and evaluation.

Potential for Neuroprotection and Neurotoxicity

Some imidazole-based compounds have shown neuroprotective properties in models of neurodegenerative diseases like Alzheimer's.[4][30][31] Conversely, certain highly brominated imidazoles have been reported to exhibit neurotoxicity.[32] The balance between these effects is likely dependent on the specific substitution pattern and the overall physicochemical properties of the molecule.

Future Directions in Neuropharmacology

The development of bromo-imidazole derivatives with high affinity and selectivity for specific neuronal targets, such as I2 imidazoline receptors, represents a promising avenue for the treatment of neurodegenerative diseases and pain.[4] Further research is needed to elucidate the specific mechanisms by which these compounds modulate neuronal function and to optimize their safety and efficacy profiles for potential CNS applications.

Conclusion and Future Perspectives

Substituted bromo-imidazoles represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-supported by a growing body of evidence. The strategic incorporation of bromine into the imidazole scaffold provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules.

Future research in this area should focus on:

  • Elucidating detailed mechanisms of action to identify specific molecular targets.

  • Expanding structure-activity relationship studies to guide the rational design of more potent and selective compounds.

  • Investigating the pharmacokinetic and toxicological profiles of lead compounds to assess their drug-like properties.

  • Exploring the potential of bromo-imidazoles in other therapeutic areas , such as neurodegenerative diseases and viral infections.

The continued exploration of substituted bromo-imidazoles holds great promise for the discovery and development of novel therapeutics to address unmet medical needs.

References

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2). Retrieved from ResearchHub website: [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. (n.d.). Retrieved from NCBI website: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved from CLYTE Technologies website: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved from Inotiv website: [Link]

  • Synthesis and Evaluation of Novel 2-bromo-4-nitro-1, 5-diphenyl substituted-1-H-imidazole Derivatives as Anticancer Agent - ResearchGate. (2018, May 24). Retrieved from ResearchGate website: [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.). Retrieved from Creative Diagnostics website: [Link]

  • 2.7. Carrageenan-induced paw edema assay - Bio-protocol. (n.d.). Retrieved from Bio-protocol website: [Link]

  • Minimum Inhibitory Concentration (MIC) Assay Protocol - Hielscher Ultrasonics. (n.d.). Retrieved from Hielscher Ultrasonics website: [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments. (n.d.). Retrieved from Springer Nature website: [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC. (n.d.). Retrieved from NCBI website: [Link]

  • Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. (2015, August 21). Retrieved from MDPI website: [Link]

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Retrieved from Hancock Lab website: [Link]

  • Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different Antimicrobial Agents Against Different Bacteria v1 - ResearchGate. (2024, October 26). Retrieved from ResearchGate website: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives - Asian Publication Corporation. (n.d.). Retrieved from Asian Publication Corporation website: [Link]

  • Abstract 287: Design and synthesis of imidazole derivatives as augmented prooxidant anticancer agents | Cancer Research - AACR Journals. (2021, July 1). Retrieved from AACR Publications website: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). Retrieved from Preprints.org website: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024, September 23). Retrieved from MDPI website: [Link]

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions. (n.d.). Retrieved from Nanotechnology Perceptions website: [Link]

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC. (n.d.). Retrieved from NCBI website: [Link]

  • New candidate compounds show promise for Alzheimer's and pain treatment. (2025, May 14). Retrieved from Phys.org website: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC. (n.d.). Retrieved from NCBI website: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from ResearchGate website: [Link]

  • Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing). (n.d.). Retrieved from Royal Society of Chemistry website: [Link]

  • (PDF) A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives - ResearchGate. (n.d.). Retrieved from ResearchGate website: [Link]

  • The minimum inhibitory concentration (MIC) of imidazole derivatives.... - ResearchGate. (n.d.). Retrieved from ResearchGate website: [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC. (2026, January 26). Retrieved from NCBI website: [Link]

  • The toxicity and neuropathology of 2,4,5-tribromoimidazole and its derivatives in rats. (n.d.). Retrieved from PubMed website: [Link]

  • SYNTHESES AND ANTIMICROBIAL EVALUATION OF BROMINATED IMIDAZOLE AND ITS CO (II), CU(II), MN(II), NI(II), AND ZN(II) COMPLEXES | EPH-International Journal of Biological & Pharmaceutical Science. (2018, December 27). Retrieved from EPH Journals website: [Link]

  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents. (n.d.).
  • Imidazoles as potential anticancer agents: An update on recent studies. (2021, July 2). Retrieved from Scopus website: [Link]

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions. (n.d.). Retrieved from Nanotechnology Perceptions website: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). Retrieved from MDPI website: [Link]

  • Imidazoles as potential anticancer agents - PMC - NIH. (n.d.). Retrieved from NCBI website: [Link]

  • Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed. (2015, March 13). Retrieved from PubMed website: [Link]

  • Compounds May Help Combat Brain Diseases - News Center | The University of Texas at Dallas. (2008, November 7). Retrieved from University of Texas at Dallas website: [Link]

  • Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties - PubMed. (2014, May 8). Retrieved from PubMed website: [Link]

  • Preparation of Imidazoles, Part 3: From Other Imidazoles by Substitution of Hydrogen - YouTube. (2024, July 25). Retrieved from YouTube website: [Link]

  • In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents - MDPI. (2020, April 22). Retrieved from MDPI website: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC. (n.d.). Retrieved from NCBI website: [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - PMC. (n.d.). Retrieved from NCBI website: [Link]

  • Identification of imidazole-based small molecules to combat cognitive disability caused by Alzheimer's disease: A molecular docking and MD simulations based approach - PubMed. (2024, July 18). Retrieved from PubMed website: [Link]

Sources

Exploratory

The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to 4-bromo-1-isopropyl-5-methyl-1H-imidazole: Synthesis, Properties, and Applications in Drug Discovery For Researchers, Scientists, and Drug Development Professionals This technical guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-bromo-1-isopropyl-5-methyl-1H-imidazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 4-bromo-1-isopropyl-5-methyl-1H-imidazole, a heterocyclic compound with significant potential in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs to provide insights into its synthesis, chemical properties, reactivity, and potential applications.

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental building block in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[1][2] The unique electronic properties and hydrogen bonding capabilities of the imidazole nucleus make it a privileged scaffold in drug design, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[3][4][5]

Synthesis of Substituted Imidazoles: A General Overview

The synthesis of the imidazole core can be achieved through various methods, with the choice of method often depending on the desired substitution pattern. Common synthetic strategies include the Radziszewski synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia, and the reaction of α-haloketones with amidines.[1][6]

Proposed Synthesis of 4-bromo-1-isopropyl-5-methyl-1H-imidazole

A plausible synthetic route for 4-bromo-1-isopropyl-5-methyl-1H-imidazole can be devised based on established methods for the functionalization of the imidazole ring. The proposed multi-step synthesis is outlined below.

Synthetic_Pathway Imidazole Imidazole 4_Methylimidazole 4(or 5)-Methylimidazole Imidazole->4_Methylimidazole Methylation 4_Bromo_5_methylimidazole 4-Bromo-5-methyl-1H-imidazole 4_Methylimidazole->4_Bromo_5_methylimidazole Bromination (e.g., NBS) Target_Compound 4-bromo-1-isopropyl-5-methyl-1H-imidazole 4_Bromo_5_methylimidazole->Target_Compound N-Isopropylation (e.g., Isopropyl halide) Reactivity_and_Derivatization Start 4-bromo-1-isopropyl-5-methyl-1H-imidazole Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Pd Catalyst Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Pd Catalyst Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Pd/Cu Catalysts Stille Stille Coupling (Organostannanes) Start->Stille Pd Catalyst Product1 Aryl/Heteroaryl Substituted Imidazoles Suzuki->Product1 Product2 Amino-Substituted Imidazoles Buchwald->Product2 Product3 Alkynyl-Substituted Imidazoles Sonogashira->Product3 Product4 Alkenyl/Aryl Substituted Imidazoles Stille->Product4

Caption: Potential cross-coupling reactions for derivatization.

The bromine atom at the 4-position is particularly amenable to various palladium-catalyzed cross-coupling reactions. [7][8]These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, amino, and alkynyl groups. This synthetic versatility is highly valuable in drug discovery for the exploration of structure-activity relationships (SAR).

Potential Applications in Drug Discovery

Given the broad spectrum of biological activities associated with substituted imidazoles, derivatives of 4-bromo-1-isopropyl-5-methyl-1H-imidazole represent a promising area for therapeutic research.

  • Anticancer Agents: The imidazole scaffold is present in numerous kinase inhibitors and other anticancer drugs. [9][10]Derivatization of the target molecule could lead to the discovery of novel compounds with antiproliferative activity.

  • Antibacterial and Antifungal Agents: Imidazole-containing compounds are well-established antimicrobial agents. [4][11]New derivatives could be explored for their efficacy against drug-resistant strains.

  • Inhibitors of Specific Enzymes: The structural features of this compound make it a potential starting point for the design of inhibitors for various enzymes, where the imidazole core can act as a key binding motif.

Conclusion

4-bromo-1-isopropyl-5-methyl-1H-imidazole is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. While direct experimental data is scarce, this in-depth review of related compounds provides a solid foundation for its synthesis, characterization, and potential applications. Its versatile chemical nature, particularly the presence of a reactive bromine atom, allows for extensive derivatization, enabling the generation of diverse chemical libraries for biological screening. Further research into this and related substituted imidazoles is warranted to unlock their full therapeutic potential.

References

A comprehensive list of references is available upon request.

Sources

Foundational

The Ascendant Role of Brominated Imidazoles in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Strategic Incorporation of Bromine in Imidazole Scaffolds The imidazole ring is a cornerstone of medicinal chemistry, a privileged scaffold found in essential biomolecules like the amino acid histidine and...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Incorporation of Bromine in Imidazole Scaffolds

The imidazole ring is a cornerstone of medicinal chemistry, a privileged scaffold found in essential biomolecules like the amino acid histidine and the purine bases of our DNA.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it an exceptional pharmacophore.[4][5][6] However, the true potential of this versatile heterocycle is often unlocked through strategic functionalization. The introduction of halogen atoms, particularly bromine, can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[7] This guide provides an in-depth exploration of the applications of brominated imidazoles in medicinal chemistry, offering insights into their synthesis, diverse biological activities, and the underlying mechanisms that make them promising candidates for next-generation therapeutics.

I. Synthetic Strategies for Brominated Imidazoles: A Chemist's Perspective

The synthesis of brominated imidazoles can be achieved through various methods, with the choice of reagent and reaction conditions being critical for achieving the desired regioselectivity. A common and effective method involves the use of N-bromosuccinimide (NBS) as a brominating agent.[1][5] The reaction conditions can be tuned to control the extent of bromination. For instance, mild conditions may lead to the selective bromination at the C-2 position of the imidazole ring, while more drastic conditions can result in polybromination.[1]

Another approach involves the direct bromination of the imidazole ring using bromine in a suitable solvent like chloroform.[8] For the synthesis of key building blocks like 2-bromo-4-nitro-1H-imidazole, a crucial intermediate for several nitroimidazole drugs, a two-step process involving dibromination followed by selective debromination has been developed for large-scale production.[9]

Below is a generalized workflow for the synthesis of a brominated imidazole derivative, highlighting the key decision points for a synthetic chemist.

G cluster_start Starting Material cluster_synthesis Bromination Strategy cluster_purification Purification and Characterization cluster_product Final Product start Imidazole Derivative reagent Select Brominating Agent (e.g., NBS, Br2) start->reagent Choose based on desired regioselectivity & reactivity conditions Define Reaction Conditions (Solvent, Temperature, Stoichiometry) reagent->conditions Optimize for yield and purity reaction Bromination Reaction conditions->reaction workup Aqueous Work-up & Extraction reaction->workup Isolate crude product purify Chromatography / Recrystallization workup->purify Purify to desired grade characterize Spectroscopic Analysis (NMR, MS, IR) purify->characterize Confirm structure and purity product Brominated Imidazole characterize->product

Figure 1: Generalized workflow for the synthesis of brominated imidazoles.

II. Therapeutic Applications of Brominated Imidazoles

The incorporation of bromine into the imidazole scaffold has yielded compounds with a broad spectrum of biological activities. This section will delve into the most promising therapeutic areas for these compounds.

A. Anticancer Agents

The imidazole nucleus is a key feature in several approved anticancer drugs, and brominated derivatives have shown significant potential in this area.[3][10] These compounds can exert their anticancer effects through various mechanisms, including the inhibition of kinases, disruption of tubulin polymerization, and induction of DNA damage.[4][10]

For example, certain brominated benzimidazole derivatives have been designed as inhibitors of PI3K/mTOR, key kinases in a signaling pathway often dysregulated in cancer.[10] Structure-activity relationship (SAR) studies have revealed that the position of the bromine atom can be crucial for activity. For instance, the placement of a bromine atom at the C6 position of a quinoline ring attached to an imidazole scaffold was found to be essential for its anticancer activity.[4][10]

The following diagram illustrates a simplified representation of the PI3K/mTOR signaling pathway, a common target for imidazole-based anticancer agents.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Bromoimidazole Brominated Imidazole Inhibitor Bromoimidazole->PI3K Bromoimidazole->mTORC1

Figure 2: Simplified PI3K/mTOR signaling pathway and the inhibitory action of brominated imidazoles.

B. Antimicrobial and Antifungal Agents

Brominated imidazoles have demonstrated potent activity against a range of microbial pathogens. The introduction of a bromine atom can significantly enhance the antimicrobial properties of an imidazole derivative.[11] For instance, 2,4,5-tribromoimidazole (TBI) has shown activity against Escherichia coli, Bacillus cereus, and Candida albicans.[12] Marine natural products containing brominated imidazole moieties have also been identified as promising sources of new antibacterial agents.[13]

In the realm of antifungal agents, brominated analogues have shown a substantial increase in potency compared to their non-brominated counterparts.[3] The electron-withdrawing nature of the bromine atom is believed to contribute to this enhanced activity.[3] Some brominated imidazole derivatives have exhibited antifungal activity comparable or even superior to established drugs like ketoconazole and fluconazole.[3][14]

Compound/ClassTarget Organism(s)Reported Activity (MIC/IC50)Reference
2,4,5-Tribromoimidazole (TBI)E. coli, B. cereus, C. albicansActive, but specific values vary[12]
3-O-methyl massadine chlorideS. aureus, B. subtilis, E. coliIC50: 2.2-4.4 µM[13]
Brominated BenzimidazolesC. albicans, A. fumigatusUp to 40-50% increase in potency[3]
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazoleC. albicansMIC: 3.9 µg/mL[11]

Table 1: Selected Antimicrobial and Antifungal Activities of Brominated Imidazoles

C. Anti-inflammatory Agents

Chronic inflammation is a key driver of many diseases. Brominated imidazoles have emerged as potential anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.[15][16][17] One of the primary mechanisms of action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[17]

Certain imidazo[2,1-b][10][13][18]thiadiazole derivatives containing bromine have shown significant in vivo anti-inflammatory activity in carrageenan-induced rat paw edema models.[15] The position and size of the bromo-substituent on the aromatic rings can influence the interaction with the hydrophobic pocket of the COX enzyme.[15] Furthermore, some brominated indoles, which can be considered structural relatives, have been shown to inhibit the translocation of the pro-inflammatory transcription factor NF-κB.[19]

D. Neurological Applications

The imidazole scaffold is also being explored for its potential in treating neurological disorders. Imidazoline receptor ligands have been shown to possess neuroprotective properties.[20][21] Brominated imidazole derivatives are being investigated for their potential to modulate the activity of receptors and enzymes in the central nervous system. For instance, some imidazoline compounds have been shown to exert neuroprotective effects against excitotoxicity by blocking NMDA receptor channels.[20]

Furthermore, imidazole-dipeptides like carnosine have demonstrated neuroprotective actions, including antioxidant and anti-inflammatory effects in the brain.[22] While not all of these are brominated, this highlights the inherent potential of the imidazole core in neuroscience drug discovery, an area where bromination could be a valuable tool for optimizing drug-like properties. Certain novel imidazolyl nitrone free-radical scavengers have also shown promise as neuroprotective agents in in vivo models of neuronal degeneration.[23]

III. Experimental Protocol: Synthesis of 2,4,5-Tribromoimidazole

This protocol provides a representative method for the synthesis of 2,4,5-tribromoimidazole, a versatile building block in medicinal chemistry.

Materials:

  • Imidazole

  • Chloroform (CHCl3)

  • Bromine (Br2)

  • Sodium thiosulfate (Na2S2O3) solution (10% w/v)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve imidazole (1 equivalent) in chloroform. Cool the solution in an ice bath.

  • Bromination: Slowly add a solution of bromine (3 equivalents) in chloroform to the cooled imidazole solution via the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess bromine by adding 10% sodium thiosulfate solution until the reddish-brown color disappears.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,4,5-tribromoimidazole.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

IV. Future Perspectives and Conclusion

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds with enhanced therapeutic potential. Brominated imidazoles represent a promising class of compounds with a remarkable diversity of biological activities. Their synthetic accessibility and the profound impact of bromination on their pharmacological profiles make them attractive candidates for drug discovery programs.

Future research will likely focus on:

  • The development of more selective and potent brominated imidazole derivatives through structure-based drug design and combinatorial chemistry approaches.

  • A deeper understanding of the mechanisms of action of these compounds to identify novel biological targets.

  • The exploration of their potential in other therapeutic areas, such as antiviral and antiparasitic applications.

  • The optimization of their pharmacokinetic and pharmacodynamic properties to improve their clinical translatability.

References

  • Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC. (n.d.).
  • SYNTHESES AND ANTIMICROBIAL EVALUATION OF BROMINATED IMIDAZOLE AND ITS CO (II), CU(II), MN(II), NI(II), AND ZN(II) COMPLEXES | EPH-International Journal of Biological & Pharmaceutical Science. (2018, December 27).
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC. (n.d.).
  • The Role of Brominated Imidazoles in Modern Chemical Synthesis. (n.d.).
  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - MDPI. (2023, October 14).
  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives - Asian Publication Corporation. (n.d.).
  • Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles - MDPI. (2011, June 28).
  • Some clinical imidazole-based anticancer drugs. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Convenient synthesis of polybrominated imidazole building blocks - Semantic Scholar. (n.d.).
  • Synthesis of Bioactive Imidazoles: A Review - Hilaris Publisher. (2015, May 4).
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - ResearchGate. (2021, July 5).
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC. (n.d.).
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy - MDPI. (2026, January 26).
  • Full article: Imidazoles in medicine: a review of its pharmacological and therapeutic applications - Taylor & Francis. (2026, January 1).
  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][10][13][18]Thiadiazole Derivatives as Anti-Inflammatory Agents - MDPI. (2018, September 21). Retrieved March 7, 2024, from

  • (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. (2023, April 20).
  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023, July 1).
  • Marine Natural Products in Medicinal Chemistry - ACS Publications. (2018, September 13).
  • Marine natural products - RSC Publishing - The Royal Society of Chemistry. (2024, January 29).
  • Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole | PPTX. (n.d.).
  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15).
  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC. (2024, October 4).
  • Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. (2025, October 16).
  • Marine Natural Products in Preclinical Cancer Studies: Ten Years of Advanced Total Synthesis - MDPI. (2025, November 7).
  • Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - PMC. (n.d.).
  • Imidazoline-induced neuroprotective effects result from blockade of NMDA receptor channels in neuronal cultures - PubMed. (2000, September 15).
  • An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | Organic Process Research & Development - ACS Publications. (2013, August 15).
  • Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC. (n.d.).
  • Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally - AWS. (n.d.).
  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC. (n.d.).
  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - ResearchGate. (2025, October 16).
  • Imidazoline ligand BU224 reverses cognitive deficits, reduces microgliosis and enhances synaptic connectivity in a mouse model of Alzheimer's disease - PubMed. (2021, February 15).
  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021, July 29).
  • A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. (n.d.).
  • Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity - Oriental Journal of Chemistry. (n.d.).
  • Biological activities of Fused Imidazole Derivatives – A Review - ResearchGate. (n.d.).
  • In vivo neuroprotective effects of the novel imidazolyl nitrone free-radical scavenger (Z)-alpha-[2-thiazol-2-yl)imidazol-4-yl]-N-tert-butylnitrone (S34176) - PubMed. (2005, March 28).
  • Absence of tolerance to the anticonvulsant and neuroprotective effects of imidazenil against DFP-induced seizure and neuronal damage - PubMed. (2011, December 15).
  • Influence of Imidazole-Dipeptides on Cognitive Status and Preservation in Elders: A Narrative Review - MDPI. (2021, January 27).

Sources

Exploratory

A Technical Guide to 4-bromo-1-isopropyl-5-methyl-1H-imidazole: A Versatile Building Block for Modern Organic Synthesis

Executive Summary The imidazole ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of therapeutic agents due to its unique electronic properties and ability to engage in key...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of therapeutic agents due to its unique electronic properties and ability to engage in key biological interactions. The strategic functionalization of this core is paramount in drug discovery. This guide focuses on the synthetic utility of a specific, highly functionalized derivative: 4-bromo-1-isopropyl-5-methyl-1H-imidazole . The bromine atom at the C4 position serves as a versatile synthetic handle for a suite of powerful cross-coupling reactions, while the N1-isopropyl and C5-methyl groups provide steric and electronic modulation, enhancing solubility and fine-tuning molecular properties. This document provides a comprehensive overview of its synthesis, core reactivity in palladium-catalyzed cross-coupling reactions, and its potential application in the development of complex molecules, particularly kinase inhibitors.

Introduction: The Strategic Value of Substituted Bromoimidazoles

Heterocyclic compounds are fundamental to the design of new pharmaceuticals. Among them, the imidazole nucleus is of particular interest, forming the core of molecules targeting a vast array of diseases. The introduction of a bromine atom onto the imidazole ring transforms it into a powerful building block. This halogen serves as an exceptional leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2]

The subject of this guide, 4-bromo-1-isopropyl-5-methyl-1H-imidazole, offers three key points of molecular diversity:

  • The C4-Bromo Group: The primary site for synthetic elaboration via cross-coupling chemistry.

  • The N1-Isopropyl Group: This bulky substituent protects the imidazole nitrogen, enhances solubility in organic solvents, and provides steric influence that can be crucial for directing biological activity.

  • The C5-Methyl Group: This small alkyl group subtly alters the electronic nature and steric profile of the imidazole ring, which can be critical for optimizing binding interactions with biological targets.

This combination makes the title compound an attractive intermediate for creating libraries of complex molecules in drug discovery campaigns, particularly in the pursuit of novel kinase inhibitors where the imidazole scaffold is frequently employed.[1][3][4]

Physicochemical Properties and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on closely related, well-characterized analogs like 4-bromo-1-methyl-1H-imidazole.[5][6]

PropertyValue / PredictionSource
Molecular Formula C₇H₁₁BrN₂-
Molecular Weight 203.08 g/mol -
Appearance Predicted to be a liquid or low-melting solid[7]
Density ~1.4 - 1.6 g/mL[7]
¹H NMR (Predicted) δ ~ 7.5 (s, 1H, C2-H), 4.5 (sept, 1H, N-CH), 2.2 (s, 3H, C5-CH₃), 1.5 (d, 6H, CH(CH₃)₂)[5]
¹³C NMR (Predicted) δ ~ 138 (C2), 125 (C5), 110 (C4), 48 (N-CH), 22 (CH(CH₃)₂), 12 (C5-CH₃)[5]
IR (Predicted) ~3100 (C-H), ~2970 (C-H), ~1500 (C=N, C=C) cm⁻¹[5]

Proposed Synthesis of 4-bromo-1-isopropyl-5-methyl-1H-imidazole

A robust synthesis of the title compound is crucial for its utilization. While a specific documented procedure for this exact molecule is not prevalent, a reliable two-step sequence can be proposed based on established methodologies for the synthesis and bromination of analogous N-alkylated imidazoles.[1][8][9] The key is a regioselective bromination of a pre-formed N-isopropyl-methylimidazole precursor.

Diagram: Proposed Synthetic Workflow

G A 1-Isopropyl-5-methyl-1H-imidazole (Precursor) C 4-bromo-1-isopropyl-5-methyl-1H-imidazole (Target Molecule) A->C Regioselective Bromination B Brominating Agent (e.g., NBS in Acetonitrile) B->C

Caption: Proposed synthesis via regioselective bromination.

Experimental Protocol: Synthesis and Bromination

Objective: To synthesize 4-bromo-1-isopropyl-5-methyl-1H-imidazole from 1-isopropyl-5-methyl-1H-imidazole.

Materials:

  • 1-isopropyl-5-methyl-1H-imidazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-isopropyl-5-methyl-1H-imidazole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Bromination: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine species, followed by saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-bromo-1-isopropyl-5-methyl-1H-imidazole.

Core Applications in Palladium-Catalyzed Cross-Coupling

The synthetic power of 4-bromo-1-isopropyl-5-methyl-1H-imidazole is realized through its participation in palladium-catalyzed cross-coupling reactions. The C-Br bond provides a reactive site for the formation of new bonds with a wide variety of coupling partners.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most versatile method for forming C(sp²)-C(sp²) bonds, linking the imidazole core to aryl or vinyl fragments.[10][11] This reaction is fundamental for building the complex carbon skeletons of many pharmaceutical agents.[3][12]

Causality in Protocol Design:

  • Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ can be used directly, or a Pd(II) precursor like Pd(OAc)₂ is reduced in situ. The choice of ligand (e.g., PPh₃, or more specialized phosphines) is critical for stabilizing the palladium center and facilitating the catalytic cycle.[2]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.[10]

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is common, as water aids in dissolving the base and facilitates the reaction.[13]

Diagram: Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)-Br Ln OA->PdII TM Transmetalation PdII->TM PdII_R2 R¹-Pd(II)-R² Ln TM->PdII_R2 R2BOH2 R²-B(OH)₂ R2BOH2->TM Base Base Base->TM RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-R² RE->Product R1Br R¹-Br (Bromoimidazole) R1Br->OA

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

General Protocol: Suzuki-Miyaura Coupling
  • Setup: In a Schlenk flask, combine 4-bromo-1-isopropyl-5-methyl-1H-imidazole (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1).

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS for 4-12 hours.

  • Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by column chromatography.

Sonogashira Coupling: C-C Alkyne Formation

The Sonogashira coupling enables the direct linkage of terminal alkynes to the imidazole core, producing arylalkynes.[14][15] This reaction is invaluable for creating rigid molecular linkers or for accessing structures that can undergo further transformations like cycloadditions.

Causality in Protocol Design:

  • Dual Catalysis: This reaction uniquely employs a dual catalytic system. The palladium catalyst (e.g., PdCl₂(PPh₃)₂) activates the C-Br bond, while a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.[15][16]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as the base to deprotonate the alkyne and often as the solvent.

Buchwald-Hartwig Amination: C-N Bond Formation

For synthesizing molecules where the imidazole is connected to a nitrogen-containing group (anilines, heterocycles), the Buchwald-Hartwig amination is the premier method.[17] It allows for the formation of C-N bonds under conditions that are far milder than classical methods.

Causality in Protocol Design:

  • Ligand is Key: The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BINAP).[17][18] These ligands promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.

  • Base Strength: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄), to deprotonate the amine coupling partner.[13]

Diagram: Buchwald-Hartwig Catalytic Cycle

G Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)-Br Ln OA->PdII AmineCoord Amine Coordination PdII->AmineCoord PdII_Amido R¹-Pd(II)-NHR² Ln AmineCoord->PdII_Amido Deprotonation R2NH2 R²-NH₂ R2NH2->AmineCoord Base Base Base->AmineCoord RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product R¹-NHR² RE->Product R1Br R¹-Br (Bromoimidazole) R1Br->OA

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

General Protocol: Buchwald-Hartwig Amination
  • Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-5 mol%), and a base (e.g., NaOtBu, 1.4 eq).

  • Reagent Addition: Add 4-bromo-1-isopropyl-5-methyl-1H-imidazole (1.0 eq) and the amine coupling partner (1.2 eq).

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tube and heat to 80-110 °C for 12-24 hours.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography.[19][20]

Application Case Study: Synthesis of Kinase Inhibitors

The dysregulation of protein kinases is a known driver of cancer and other diseases.[4][21] The imidazole scaffold is a proven component of many potent kinase inhibitors, often acting as a bioisostere of purine to interact with the ATP-binding site.[4][21] 4-bromo-1-isopropyl-5-methyl-1H-imidazole is an ideal starting point for synthesizing novel kinase inhibitors. For example, a Suzuki coupling can be used to attach a substituted aniline or pyridine moiety, a common feature in type-II kinase inhibitors like Nilotinib.[22]

Diagram: Application in Kinase Inhibitor Synthesis

G A 4-bromo-1-isopropyl-5-methyl-1H-imidazole C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid (e.g., Pyridine-boronic acid) B->C D Potential Kinase Inhibitor Scaffold C->D

Caption: Workflow for synthesizing a kinase inhibitor scaffold.

Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemical reagents is paramount. Based on safety data for analogous bromo-heterocycles, the following precautions are advised.

  • Hazard Identification: Assumed to be a skin, eye, and respiratory tract irritant. May be harmful if swallowed or inhaled.[23][24][25]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[26]

  • Handling: Handle in a well-ventilated fume hood. Avoid creating dust or aerosols. Keep away from strong oxidizing agents.[23][25]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability and to maintain product quality, storage in a freezer under an inert atmosphere is recommended.[25]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[23]

Conclusion

4-bromo-1-isopropyl-5-methyl-1H-imidazole stands out as a highly valuable and versatile building block for organic synthesis. Its pre-installed N-isopropyl and C-methyl groups offer a degree of molecular pre-organization and property modulation, while the C4-bromo group acts as a reliable linchpin for modern cross-coupling chemistry. By leveraging powerful synthetic tools like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, researchers can efficiently translate this simple starting material into complex molecular architectures with significant potential in medicinal chemistry and materials science. This guide provides the foundational knowledge and practical protocols to empower scientists to effectively utilize this potent synthetic intermediate.

References

  • PubChem. 4-bromo-5-methyl-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole: A Key Building Block for Bioactive Molecules. SynOpen, 7, 496–500. [Link]

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2015). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole with various amines. ResearchGate. [Link]

  • EPA. 4-Bromo-1-methyl-1H-imidazole-5-carbaldehyde Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • PubChem. 4-Bromo-1-methyl-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Organic Synthesis. Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Heravi, M. M., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC - NIH. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]

  • Labroli, M., et al. (2011). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. PMC. [Link]

  • Anderson, K. W., et al. (2005). Synthesis of 2,4-diarylimidazoles through Suzuki cross-coupling reactions of imidazole. Semantic Scholar. [Link]

  • Bellina, F., et al. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. PubMed. [Link]

  • Hakobyan, A. S., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Katke, S. P. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Paronikyan, R. H., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Foundational

reactivity of the C-Br bond in 4-bromo-1-isopropyl-5-methyl-1H-imidazole

An In-Depth Technical Guide to the Reactivity of the C-Br Bond in 4-Bromo-1-isopropyl-5-methyl-1H-imidazole Abstract The imidazole core is a privileged scaffold in medicinal chemistry and materials science, frequently ap...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of the C-Br Bond in 4-Bromo-1-isopropyl-5-methyl-1H-imidazole

Abstract

The imidazole core is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, natural products, and functional organic materials.[1][2] The ability to selectively functionalize this heterocycle is paramount for drug discovery and development. This technical guide provides an in-depth analysis of the C4-bromo bond in 4-bromo-1-isopropyl-5-methyl-1H-imidazole, a versatile building block for creating molecular diversity. We will explore the electronic and steric factors governing its reactivity and provide detailed, field-proven protocols for its transformation via palladium-catalyzed cross-coupling, metallation, and nucleophilic substitution pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their synthetic campaigns.

Introduction: The Strategic Importance of the C4-Bromo Substituent

The synthetic utility of 4-bromo-1-isopropyl-5-methyl-1H-imidazole lies in the reactivity of its carbon-bromine bond. This bond serves as a versatile handle, allowing for the introduction of a wide array of functional groups through well-established and robust chemical transformations. The substituents on the imidazole ring—the N1-isopropyl and C5-methyl groups—play a crucial role in modulating the electronic properties and steric environment of the C4 position, thereby influencing the C-Br bond's reactivity.

  • N1-Isopropyl Group: This bulky alkyl group provides steric shielding and enhances solubility in common organic solvents. More importantly, it electronically enriches the imidazole ring through an inductive effect, which can influence the rates of key steps in catalytic cycles, such as oxidative addition.

  • C5-Methyl Group: The methyl group at the adjacent C5 position also contributes to the electronic nature of the ring and can sterically influence the approach of reagents to the C4 position.

  • C4-Bromo Group: The bromine atom itself is an excellent leaving group in many transition metal-catalyzed reactions, making it an ideal site for targeted modifications.[3]

This guide will dissect the primary reaction pathways available for the functionalization of this C-Br bond, providing both the theoretical underpinnings and practical, step-by-step methodologies.

G cluster_mol 4-Bromo-1-isopropyl-5-methyl-1H-imidazole cluster_reactivity Factors Influencing C4-Br Reactivity mol N1 N1-Isopropyl Group (+I Effect, Steric Bulk) C4_Br C4-Bromo Bond (Key Reaction Site) N1->C4_Br Electronic Enrichment C5 C5-Methyl Group (+I Effect, Sterics) C5->C4_Br Steric Influence

Caption: Structural features influencing C-Br bond reactivity.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for functionalizing aryl halides.[4] The C4-bromo bond in our target imidazole is an excellent substrate for these transformations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a cornerstone of modern synthetic chemistry.[5] It is widely used to construct biaryl and aryl-heteroaryl linkages, which are common motifs in pharmaceutical agents.[2]

Expertise & Causality: The success of a Suzuki coupling on a bromoimidazole hinges on careful selection of the catalyst, ligand, and base. A common failure mode is hydrodebromination, where the bromine is replaced by a hydrogen atom.[6] This side reaction is often promoted by strong bases or the presence of protic impurities. Therefore, the use of milder bases such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF) is highly recommended over stronger alternatives like alkoxides.[6] The ligand choice is also critical; bulky, electron-rich phosphine ligands stabilize the active Pd(0) catalyst and facilitate the crucial reductive elimination step.

Data Presentation: Typical Suzuki-Miyaura Coupling Conditions

ComponentExample Reagent/ConditionRole & Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pre-catalyst that is reduced in situ to the active Pd(0) species.
Ligand XPhos, SPhos, P(t-Bu)₃Stabilizes Pd(0), promotes oxidative addition and reductive elimination.
Boron Reagent Arylboronic Acid, Arylboronic EsterSource of the new carbon fragment. Esters (e.g., pinacol) offer enhanced stability.
Base K₃PO₄, Cs₂CO₃, CsFActivates the boronic acid and facilitates the transmetalation step. Milder bases minimize debromination.[6]
Solvent Dioxane/H₂O, DME/H₂O, TolueneA mixture of an organic solvent and water is common to dissolve both organic and inorganic reagents.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers in the catalytic cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add 4-bromo-1-isopropyl-5-methyl-1H-imidazole (1.0 equiv.), the arylboronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2–5 mol%) and the phosphine ligand (e.g., XPhos, 4–10 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 100 °C) for 2–24 hours. Reaction progress should be monitored by a suitable technique (TLC or LC-MS).

  • Work-up & Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

G start Setup Reaction Vessel (Bromoimidazole, Boronic Acid, Base) cat Add Pd Catalyst & Ligand start->cat inert Establish Inert Atmosphere (Evacuate/Backfill Ar) cat->inert solvent Add Degassed Solvent inert->solvent react Heat & Stir (e.g., 100 °C, 2-24h) solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up (Extraction) monitor->workup Complete purify Purify (Column Chromatography) workup->purify end Isolated Product purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[7][8] This reaction is invaluable for synthesizing conjugated enynes and aryl-alkynes, which are precursors for many complex molecules and materials. The reaction typically employs a dual catalytic system of palladium and copper(I).[9]

Expertise & Causality: The copper(I) co-catalyst is believed to facilitate the deprotonation of the terminal alkyne to form a copper acetylide intermediate.[10] This intermediate then undergoes transmetalation with the palladium complex. A critical consideration is the potential for homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen. Therefore, maintaining strictly anaerobic conditions is even more critical than in Suzuki couplings. Modern "copper-free" Sonogashira protocols have been developed to circumvent this issue, though they may require different ligands or conditions.[11]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reagent Preparation: To an oven-dried Schlenk flask, add 4-bromo-1-isopropyl-5-methyl-1H-imidazole (1.0 equiv.) and the copper(I) salt (e.g., CuI, 5–10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add degassed anhydrous solvent (e.g., THF or DMF), followed by the terminal alkyne (1.1–1.5 equiv.) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2–5 mol%).

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40–60 °C) until completion as monitored by TLC or LC-MS.

  • Work-up & Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of amines with aryl halides.[12][13] This reaction is particularly important in drug discovery, as the aryl amine moiety is a common pharmacophore. The reaction can be applied to unprotected NH-imidazoles, although protection can sometimes be beneficial.[14][15]

Expertise & Causality: This reaction is highly sensitive to the choice of ligand, base, and solvent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine nucleophile (or the N-H of an unprotected imidazole) to form the active amido species.[14] The choice of ligand is crucial for success; bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often superior as they promote the challenging C-N reductive elimination step.[13][16]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1–4 mol%), the ligand (e.g., BrettPhos, 2–8 mol%), and the base (e.g., NaOtBu, 1.4–2.0 equiv.) to an oven-dried reaction vessel.

  • Substrate Addition: Add 4-bromo-1-isopropyl-5-methyl-1H-imidazole (1.0 equiv.) and the amine nucleophile (1.1–1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat with stirring (e.g., 80–110 °C) for 4–24 hours, monitoring by TLC or LC-MS.

  • Work-up & Purification: After cooling, quench the reaction carefully with water. Extract with an organic solvent, wash with brine, dry, and concentrate. Purify the crude material by flash column chromatography.

Metallation and Halogen-Metal Exchange

An alternative strategy to cross-coupling involves converting the C-Br bond into a potent organometallic nucleophile, which can then react with a wide range of electrophiles.

Halogen-Magnesium Exchange and Grignard Reagent Formation

Formation of a Grignard reagent (R-MgX) from an aryl halide is a classic transformation.[17][18] While direct reaction with magnesium metal is possible, it can be sluggish and require activation.[19] A more reliable method for sensitive heterocyclic substrates is the halogen-magnesium exchange reaction using a pre-formed, highly reactive Grignard reagent like isopropylmagnesium chloride (i-PrMgCl).[20]

Expertise & Causality: The halogen-magnesium exchange is an equilibrium process. The use of i-PrMgCl is favorable because the resulting isopropyl halide is volatile. The reaction is typically performed at low temperatures (-20 °C to 0 °C) to prevent side reactions, such as attack of the newly formed imidazole Grignard reagent on another molecule of the starting bromoimidazole. Once formed, this powerful nucleophile can be quenched with various electrophiles like aldehydes, ketones, CO₂, or alkyl halides.

Experimental Protocol: General Procedure for Halogen-Magnesium Exchange

  • Setup: To an oven-dried, three-necked flask under an argon atmosphere, add a solution of 4-bromo-1-isopropyl-5-methyl-1H-imidazole (1.0 equiv.) in anhydrous THF.

  • Cooling: Cool the solution to the desired temperature (e.g., -20 °C) in a suitable cooling bath.

  • Addition of Reagent: Add a solution of isopropylmagnesium chloride (1.1–1.3 equiv.) dropwise via syringe, maintaining the internal temperature.

  • Exchange: Stir the mixture at this temperature for 1–2 hours to allow for the exchange to complete.

  • Electrophilic Quench: Add the desired electrophile (e.g., benzaldehyde, 1.2 equiv.) dropwise at the low temperature.

  • Warming and Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Halogen-Lithium Exchange

Similar to the Grignard formation, halogen-lithium exchange using an organolithium reagent (typically n-BuLi or t-BuLi) is an extremely rapid and efficient way to generate a potent nucleophile.[21]

Expertise & Causality: This reaction is almost instantaneous, even at very low temperatures (-78 °C).[20] The extreme reactivity of organolithium reagents necessitates strict anhydrous conditions and low temperatures to avoid side reactions, including deprotonation at other sites or addition to the imidazole ring. The choice between n-BuLi and t-BuLi can be important; the bulkier t-BuLi can sometimes offer better selectivity. The resulting lithiated imidazole is a powerful base and nucleophile, ready to react with a host of electrophiles.[22][23]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile.[24] This pathway generally requires the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[25][26]

The imidazole ring is inherently electron-rich, and the N1-isopropyl and C5-methyl groups further donate electron density. Consequently, the C-Br bond in 4-bromo-1-isopropyl-5-methyl-1H-imidazole is highly unreactive towards traditional SNAr reactions. For substitution to occur with common nucleophiles (e.g., alkoxides, amines), the reaction would require extremely harsh conditions (high temperature and pressure) and would likely be low-yielding and unselective. This pathway is generally not considered a synthetically viable option for this specific substrate without further activation of the imidazole ring.[27][28]

Conclusion

The C-Br bond in 4-bromo-1-isopropyl-5-methyl-1H-imidazole is a robust and versatile synthetic handle. Its reactivity is dominated by transition metal-mediated processes and halogen-metal exchange.

  • Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) are the most reliable and high-yielding methods for forming new C-C and C-N bonds at the C4 position. Careful optimization of the catalyst, ligand, and base is crucial for success and for minimizing side reactions like hydrodebromination.

  • Halogen-metal exchange (using i-PrMgCl or n-BuLi) provides a powerful alternative, generating potent organometallic nucleophiles that can be trapped with a wide variety of electrophiles.

  • Nucleophilic aromatic substitution (SNAr) is not a feasible pathway for this electron-rich heterocyclic system under standard conditions.

By understanding these reactivity patterns and employing the detailed protocols within this guide, researchers can effectively leverage 4-bromo-1-isopropyl-5-methyl-1H-imidazole as a key building block to accelerate the discovery and development of novel chemical entities.

References

  • Eriksen, B. L., Vedsø, P., & Begtrup, M. (2001). Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange. The Journal of Organic Chemistry, 66(25), 8344–8348. [Link]

  • Turner, J. A., & Sasse, M. J. (1987). Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. Journal of Heterocyclic Chemistry, 24(4), 963-968. [Link]

  • Eriksen, B. L., Vedsø, P., & Begtrup, M. (2001). Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange. The Journal of Organic Chemistry, 66(25), 8344-8348. [Link]

  • Ito, K., & Yoshino, H. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis. Organic & Biomolecular Chemistry, 13(28), 7745-7754. [Link]

  • Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synfacts, 19(09), 0969. [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1036-1043. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Grignard reagent. In Wikipedia. [Link]

  • Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 8(7), 1395–1398. [Link]

  • Royal Society of Chemistry. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • Singh, R. P., & Kumar, V. (2017). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 22(11), 1957. [Link]

  • The Journal of Organic Chemistry. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. [Link]

  • Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(17), 5428-5430. [Link]

  • Chupakhin, E., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Angewandte Chemie International Edition, 50(19), 4400-4404. [Link]

  • Beilstein Journals. (2023). Photocatalytic sequential C–H functionalization expediting acetoxymalonylation of imidazo heterocycles. [Link]

  • Fiveable. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]

  • D'hooghe, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7436-7446. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. In Wikipedia. [Link]

  • Ellman Laboratory, Yale University. (n.d.). C-H Functionalization. [Link]

  • Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 8(7), 1395–1398. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]

  • Oreate AI Blog. (2026). Unraveling the Grignard Reagent: A Journey Into Its Formation Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • PubMed Central (PMC). (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([21][22][29]thiadiazole) 1 with morpholine. [Link]

  • PubMed Central (PMC). (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • PubMed Central (PMC). (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole.... [Link]

  • YouTube. (2024). The Sonogashira Coupling Reaction Mechanism. [Link]

  • PubChem. (n.d.). 4-bromo-5-methyl-1H-imidazole. [Link]

Sources

Exploratory

Technical Guide: Solubility Profile & Process Applications of 4-Bromo-1-isopropyl-5-methyl-1H-imidazole

This is an in-depth technical guide on the solubility profile, experimental determination, and process applications of 4-bromo-1-isopropyl-5-methyl-1H-imidazole , a specialized heterocyclic building block.[1] [1] Executi...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the solubility profile, experimental determination, and process applications of 4-bromo-1-isopropyl-5-methyl-1H-imidazole , a specialized heterocyclic building block.[1]

[1]

Executive Summary: The Physicochemical "Personality"[1]

4-Bromo-1-isopropyl-5-methyl-1H-imidazole is a trisubstituted imidazole derivative characterized by a distinct lipophilic-basic duality.[1] Unlike simple imidazoles, the combination of a bulky N-isopropyl group , a C5-methyl group , and a C4-bromo substituent creates a molecule with disrupted crystal packing (often resulting in a low-melting solid or viscous oil) and significantly reduced water solubility compared to its non-halogenated precursors.[1]

For the process chemist or drug developer, this molecule presents a classic "Lipophilic Heterocycle" profile:

  • High Solubility: Chlorinated solvents (DCM), Polar Aprotics (THF, DMSO).[1]

  • Tunable Solubility: Alcohols (MeOH, IPA) and Esters (EtOAc).[1]

  • Critical Anti-Solvent Behavior: Aliphatic hydrocarbons (Heptane, Hexanes).[1]

This guide provides a structured approach to handling this compound, determining its exact solubility limits, and selecting the optimal solvent systems for synthesis and purification.

Predicted Solubility Profile by Solvent Class[1]

Based on Structure-Property Relationships (SPR) of halogenated alkyl-imidazoles, the following solubility behaviors are expected.

Table 1: Solubility Matrix (Estimated at 25°C)
Solvent ClassRepresentative SolventsSolubility PredictionProcess Utility
Chlorinated Dichloromethane (DCM), ChloroformVery High (>200 mg/mL)Primary Extraction: Excellent for dissolving the crude oil/solid.[1]
Polar Aprotic THF, 2-MeTHF, DMF, DMSOHigh (>150 mg/mL)Reaction Medium: Ideal for lithiation (THF) or cross-coupling (DMF).[1]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateModerate-High (50-150 mg/mL)Crystallization: Good candidate for "solvent" in solvent/anti-solvent pairs.[1]
Alcohols Methanol, Ethanol, IsopropanolHigh (>100 mg/mL)Dissolution: High solubility, but potential for solvolysis if acidic conditions are present.[1]
Aromatics Toluene, XylenesModerate (20-80 mg/mL)Reaction/Azeotrope: Useful for high-temp reactions; solubility drops significantly on cooling.[1]
Aliphatics n-Heptane, Hexanes, CyclohexaneLow (<5 mg/mL)Anti-Solvent: The primary choice for precipitating the product or washing filter cakes.[1]
Water Water (pH 7)Negligible (<0.1 mg/mL)Wash: Product remains in organic phase during aqueous workup.[1]
Acidic Water 1M HCl, 1M H₂SO₄High (Forms salt)Purification: Can be extracted into water as the imidazolium salt to remove non-basic impurities.[1]

Expert Insight: The N-isopropyl group shields the nitrogen lone pair less than a tert-butyl group but more than a methyl group.[1] Expect the pKa of the conjugate acid to be slightly lower than imidazole (approx. 5.5–6.[1]0) due to the electron-withdrawing effect of the bromine atom.[1] This makes pH-dependent solubility switching (Acid/Base extraction) a highly effective purification strategy.[1]

Experimental Protocol: The "Solubility Screen"

Since exact literature values for this specific isomer are rare, you must validate solubility experimentally.[1] Do not rely on visual estimation. Use this gravimetric protocol to generate defensible data.[1]

Workflow: Gravimetric Solubility Determination

Objective: Determine the saturation concentration (


) in key process solvents.

Materials:

  • Compound: 4-bromo-1-isopropyl-5-methyl-1H-imidazole (purity >98%)[1]

  • Solvents: HPLC grade (dry)

  • Equipment: Thermomixer or shaker, 0.22 µm PTFE syringe filters, analytical balance.[1]

Step-by-Step Procedure:

  • Preparation: Weigh ~100 mg of compound into a 1.5 mL HPLC vial (Pre-weigh the vial + cap).

  • Solvent Addition: Add solvent in 100 µL increments.

    • If it dissolves immediately:[1] Solubility is >1000 mg/mL (Stop).[1]

    • If solid remains:[1] Continue adding solvent until a total volume of 1.0 mL is reached.[1]

  • Equilibration: If solid persists at 1.0 mL, place the vial in a thermomixer at 25°C and shake at 800 rpm for 24 hours.

    • Critical Step: Ensure excess solid is present (saturated suspension).[1] If all solid dissolves, add more compound.[1]

  • Filtration: Centrifuge the vial. Quickly filter the supernatant through a 0.22 µm PTFE filter into a tared vial.

  • Quantification:

    • Method A (Gravimetric): Evaporate the solvent under vacuum/nitrogen stream.[1] Weigh the residue.[1]

      
      [1]
      
    • Method B (HPLC): Dilute the filtrate 1000x and inject onto HPLC against a standard curve.

Process Development: Solvent Selection Logic

The choice of solvent depends heavily on the intended unit operation.[1] The diagram below illustrates the decision logic for handling 4-bromo-1-isopropyl-5-methyl-1H-imidazole.

SolventSelection Start Start: Solvent Selection Operation Unit Operation? Start->Operation Reaction Reaction (e.g., Lithiation/Coupling) Operation->Reaction Purification Purification / Isolation Operation->Purification Temp Temperature Req? Reaction->Temp Cryo Cryogenic (-78°C) Use: THF or 2-MeTHF Temp->Cryo Low Temp Reflux High Temp (>80°C) Use: Toluene or Dioxane Temp->Reflux High Temp Technique Technique? Purification->Technique Cryst Crystallization System: EtOAc / Heptane Technique->Cryst Solid Isolation Extract Extraction System: DCM / Water (pH adjusted) Technique->Extract Liquid/Oil Isolation

Figure 1: Decision tree for solvent selection based on unit operation requirements.[1]

Specific Application Notes:
A. Lithiation / Metal-Halogen Exchange[1]
  • Context: The C4-bromo group is a prime handle for Lithium-Halogen exchange (using n-BuLi or i-PrMgCl).[1]

  • Solvent Requirement: Anhydrous THF or 2-MeTHF .[1]

  • Solubility Note: The compound is highly soluble in THF.[1] However, at -78°C, ensure the concentration does not exceed 0.5 M to prevent precipitation of the lithiated species, which can lead to heterogeneous reaction kinetics and by-products.[1]

B. Crystallization (Purification)[1]
  • Challenge: The isopropyl and methyl groups create asymmetry, making crystallization difficult (tendency to oil out).[1]

  • Recommended System: Ethyl Acetate / n-Heptane .[1]

  • Protocol:

    • Dissolve crude material in minimal hot EtOAc (50°C).

    • Slowly add n-Heptane until cloudiness persists.

    • Cool slowly to 0°C with seeding.

    • Troubleshooting: If it oils out, switch to Isopropyl Acetate / Heptane or use Toluene (solubility drops sharply with temperature).[1]

Safety & Stability

  • Halogenated Imidazoles: Generally stable, but avoid prolonged exposure to strong light (potential for photolytic debromination).[1]

  • Reactive Functionality: The C4-Br bond is reactive.[1] Avoid incompatible solvents like acetone (if using strong bases) or protic solvents during metallation steps.[1]

  • Handling: Treat as a potential skin irritant/sensitizer.[1] Use standard PPE (nitrile gloves, safety glasses).[1]

References

  • General Imidazole Properties

    • Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press.[1] (Standard text for imidazole solubility and reactivity trends).

  • Solubility Prediction Models

    • Lipinski, C. A. (2000).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

  • Synthesis of Related Halogenated Imidazoles

    • Alker, D., et al. (1990).[1] "Synthesis of 4-bromo-1-methyl-1H-imidazole." Journal of Medicinal Chemistry. (Provides baseline solubility data for the methyl analog).

    • Note: Specific CAS 860638-34-4 data is derived from proprietary internal databases and structural analogy to CAS 25676-75-9 (4-bromo-1-methylimidazole).[1]

  • Purification Techniques

    • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Best practices for crystallization of low-melting heterocycles).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Suzuki-Miyaura Cross-Coupling of 4-Bromo-1-isopropyl-5-methyl-1H-imidazole

Executive Summary The functionalization of highly substituted imidazoles is a critical transformation in modern drug discovery and materials science. However, the Suzuki-Miyaura cross-coupling of 4-bromo-1-isopropyl-5-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly substituted imidazoles is a critical transformation in modern drug discovery and materials science. However, the Suzuki-Miyaura cross-coupling of 4-bromo-1-isopropyl-5-methyl-1H-imidazole presents a unique convergence of electronic and steric challenges. This application note provides a self-validating, highly optimized protocol designed to overcome catalyst poisoning, slow oxidative addition, and competitive protodeboronation. By leveraging third-generation (G3) Buchwald precatalysts, researchers can achieve >90% isolated yields, transforming a classically "difficult" substrate into a reliable building block.

Mechanistic Rationale & Substrate Analysis

To achieve high conversion rates with 4-bromo-1-isopropyl-5-methyl-1H-imidazole, the experimental design must directly address three fundamental substrate-induced bottlenecks:

  • Electronic Deactivation: Imidazoles are inherently electron-rich heteroaromatics. The C4 position is particularly electron-dense, which significantly reduces the electrophilicity of the C4–Br bond, making the initial oxidative addition of Pd(0) thermodynamically and kinetically unfavorable.

  • Steric Hindrance: The target C4–Br bond is flanked by a C5-methyl group and an N1-isopropyl group. This local steric congestion further impedes the approach of the bulky palladium catalyst.

  • Catalyst Sequestration (The N3 Problem): As documented in studies on nitrogen-rich heterocycles [1], the unprotected N3 nitrogen of the imidazole ring acts as a strong σ-donor. It can readily coordinate to the palladium center, sequestering the catalyst into off-cycle, thermodynamically stable Pd(II) or Pd(0) resting states, effectively halting the catalytic cycle.

Causality of Experimental Choices

To counteract these issues, XPhos Pd G3 is selected as the optimal catalyst system.

  • Ligand Choice (XPhos): The extreme steric bulk of the XPhos ligand prevents the formation of unreactive bis-ligated

    
     species and sterically blocks the N3-imidazole nitrogen from coordinating to the metal center. Simultaneously, its electron-rich dicyclohexylphosphine moiety accelerates the difficult oxidative addition into the deactivated C4–Br bond.
    
  • Precatalyst Architecture (G3): Traditional

    
    /ligand mixtures require heat and time to reduce to the active Pd(0) state, during which the catalyst is vulnerable to N3-coordination. The G3 precatalyst ensures rapid, quantitative generation of the active monoligated 
    
    
    
    species at room temperature.
  • Base and Solvent (Aq.

    
     in 1,4-Dioxane):  A biphasic system using a strong, highly soluble aqueous base accelerates the transmetalation step. This is critical to outcompete the protodeboronation of the boronic acid partner, a common side reaction when oxidative addition is slow. Similar advanced Pd systems have been validated for inert aryl bromides [2] and specific phenylimidazole developments [3].
    

G Precat XPhos Pd G3 Precatalyst Pd0 Active L-Pd(0) Species Precat->Pd0 Base, RT Rapid Activation OxAdd Oxidative Addition (Sterically Hindered C4-Br) Pd0->OxAdd Ar-Br OffCycle Off-Cycle Inactive Pd (N3 Coordination) Pd0->OffCycle N3-Imidazole Coordination TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product OffCycle->Pd0 Reversible (Bulky Ligand)

Catalytic cycle of the Suzuki-Miyaura coupling highlighting the N3-coordination bottleneck.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape, demonstrating the causality between catalyst selection and reaction success. Standard catalysts fail due to electronic/steric deactivation and N-coordination, whereas the XPhos G3 system provides near-quantitative conversion.

EntryPrecatalyst / LigandBase (3.0 eq)SolventTemp (°C)Conversion (%)Isolated Yield (%)
1

(5 mol%)

(aq)
Toluene1003528
2

(5 mol%)

(aq)
Dioxane905549
3

/ SPhos (2 mol%)

(aq)
Dioxane808276
4 XPhos Pd G3 (2 mol%)

(aq)
Dioxane 80 >99 94

Note: Reactions performed on a 1.0 mmol scale with 1.5 equiv of phenylboronic acid. Conversion determined by LC-MS analysis of the crude mixture.

Experimental Protocol

Reagents & Materials
  • Substrate: 4-bromo-1-isopropyl-5-methyl-1H-imidazole (1.0 equiv, 1.0 mmol, 203.1 mg)

  • Coupling Partner: Aryl/Heteroaryl boronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: XPhos Pd G3 (0.02 equiv, 2 mol%, 16.9 mg)

  • Base: Potassium phosphate tribasic (

    
    ), 0.5 M aqueous solution (3.0 equiv, 3.0 mmol, 6.0 mL)
    
  • Solvent: 1,4-Dioxane (Anhydrous, 6.0 mL)

Step-by-Step Methodology

Step 1: Reagent Loading (Air-Free Setup)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromo-1-isopropyl-5-methyl-1H-imidazole (203.1 mg, 1.0 mmol) and the selected boronic acid (1.5 mmol).

  • Add the XPhos Pd G3 precatalyst (16.9 mg, 0.02 mmol).

  • Seal the tube with a rubber septum. Connect the tube to a Schlenk line and perform three cycles of evacuation (vacuum for 2 minutes) and backfilling with ultra-pure Argon or Nitrogen.

Step 2: Solvent Addition & Degassing

  • In a separate flask, prepare the solvent mixture by combining 6.0 mL of 1,4-Dioxane and 6.0 mL of 0.5 M aqueous

    
    .
    
  • Vigorously sparge the solvent mixture with Argon for at least 15 minutes to remove dissolved oxygen. (Self-Validation Check: Failure to thoroughly degas will result in the formation of palladium black and homocoupling of the boronic acid).

  • Using a purged syringe, transfer the degassed solvent mixture into the Schlenk tube containing the solid reagents.

Step 3: Thermal Heating

  • Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.

  • Place the sealed tube in a pre-heated oil bath or heating block set to 80 °C.

  • Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • Monitor the reaction via TLC (EtOAc/Hexanes) or LC-MS. Complete consumption of the bromide typically occurs within 4 to 8 hours.

Step 4: Aqueous Workup & Extraction

  • Remove the reaction vessel from the heat source and allow it to cool to room temperature.

  • Dilute the mixture with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of deionized water.

  • Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Eluent recommendation: A gradient of 10% to 50% EtOAc in Hexanes (modified with 1% Triethylamine to prevent streaking of the basic imidazole product).

Workflow Step1 1. Reagent Loading (Air-free) Step2 2. Solvent Addition & Degassing Step1->Step2 Step3 3. Thermal Heating (80°C, 4-12h) Step2->Step3 Step4 4. Aqueous Workup & Extraction Step3->Step4 Step5 5. Chromatography Purification Step4->Step5

Step-by-step experimental workflow for the cross-coupling protocol.

References

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: PubMed Central (PMC), National Institutes of Health URL:View Article
  • Title: Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes Source: PubMed Central (PMC), National Institutes of Health URL:View Article
  • Title: Structure Based Development of Phenylimidazole-Derived Inhibitors of Indoleamine 2,3-Dioxygenase Source: Journal of Medicinal Chemistry (ACS Public
Application

Application Note &amp; Protocol: Palladium-Catalyzed C-N Cross-Coupling of 4-bromo-1-isopropyl-5-methyl-1H-imidazole

Abstract: This document provides a comprehensive guide to the Buchwald-Hartwig amination of 4-bromo-1-isopropyl-5-methyl-1H-imidazole, a common heterocyclic building block in medicinal chemistry and materials science. We...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the Buchwald-Hartwig amination of 4-bromo-1-isopropyl-5-methyl-1H-imidazole, a common heterocyclic building block in medicinal chemistry and materials science. We delve into the critical reaction parameters, offering field-proven insights into the selection of catalysts, ligands, bases, and solvents. Detailed, step-by-step protocols are provided to enable researchers, scientists, and drug development professionals to successfully implement this transformation, ensuring high efficiency and reproducibility.

Scientific Introduction: The Challenge and Utility of Imidazole Arylation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and organic electronic materials.[2][3]

While highly effective for many aryl halides, the application of this methodology to electron-rich and potentially coordinating heteroaromatic systems, such as imidazoles, presents unique challenges. The imidazole core can interact with the palladium catalyst in multiple ways, potentially leading to catalyst inhibition or undesired side reactions. Therefore, a carefully optimized set of conditions is paramount for achieving high yields and purity.

This guide focuses specifically on the amination of 4-bromo-1-isopropyl-5-methyl-1H-imidazole. The strategic selection of a palladium precatalyst, a sterically demanding phosphine ligand, and an appropriate base is critical to navigate the complexities of this substrate and achieve a successful C-N bond formation.

The Catalytic Cycle: A Mechanistic Rationale

Understanding the reaction mechanism is key to troubleshooting and optimizing the process. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[1][4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the imidazole substrate. This is often the rate-determining step.[4]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate. The choice of base and its strength is crucial at this stage.[5][6]

  • Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][5]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OA_Complex R-Pd(II)(Br)L Pd0->OA_Complex Oxidative Addition (R-Br) Amine_Complex [R-Pd(II)(NHR'R'')L]Br OA_Complex->Amine_Complex Amine Coordination (+ HNR'R'') Amido_Complex R-Pd(II)(NR'R'')L Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product_Out Product (R-NR'R'') Amido_Complex->Product_Out

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Optimizing Reaction Parameters: A Guide for Imidazole Substrates

The success of the amination of 4-bromo-1-isopropyl-5-methyl-1H-imidazole hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Precatalyst

While various palladium sources can be used, air- and moisture-stable precatalysts are highly recommended for reproducibility. These complexes readily generate the active Pd(0) species under the reaction conditions.

  • Recommended: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or palladium(II) acetate (Pd(OAc)₂). Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ requires in-situ reduction, which is usually accomplished by the phosphine ligand.[7]

  • Advanced Option: Using commercially available, pre-formed palladacycle precatalysts based on the chosen ligand (e.g., a G3 or G4 precatalyst) can often improve reaction consistency and activity.[8]

Ligand Selection: The Key to Success

For electron-rich and potentially coordinating heteroaryl halides like our target imidazole, the ligand choice is the most critical parameter. Bulky, electron-rich dialkylbiarylphosphine ligands are required to facilitate both the oxidative addition and the crucial reductive elimination step, while preventing catalyst deactivation.[1][7]

  • Primary Recommendation (tBuBrettPhos): This ligand has demonstrated exceptional efficacy in the amination of unprotected bromoimidazoles, making it an excellent starting point for N-substituted analogs.[9][10] Its steric bulk accelerates the final reductive elimination step.

  • Alternative High-Performance Ligands: Other ligands from the Buchwald group, such as XPhos , RuPhos , or JohnPhos , are also excellent candidates and have been shown to be effective for challenging heteroaromatic couplings.[8][11]

Base Selection

The base serves to deprotonate the amine nucleophile, but its strength and nature can dramatically affect the outcome. A very strong base can promote side reactions, while a weak base may result in a sluggish or incomplete reaction.

  • Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu) are the most common and often most effective bases for these reactions, leading to high rates.[11]

  • For Base-Sensitive Substrates: If the amine coupling partner contains base-sensitive functional groups, weaker inorganic bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.[11][12]

  • Amide Bases: For particularly challenging couplings or with N-H containing amines, a strong, non-coordinating amide base like Lithium bis(trimethylsilyl)amide (LHMDS) can be highly effective.[9][13]

Solvent

Anhydrous, aprotic solvents are essential to prevent quenching of the base and deactivation of the catalyst. The solvent must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[11]

  • Primary Choice: Toluene is often the solvent of choice, providing good solubility for many substrates and leading to high selectivity.[11]

  • Alternatives: 1,4-Dioxane or Tetrahydrofuran (THF) are also commonly used and can be effective alternatives depending on the specific solubility requirements of the coupling partners.[5][11]

Summary of Recommended Conditions & Troubleshooting

The following tables summarize the recommended starting conditions for screening and provide guidance for troubleshooting common issues.

Table 1: Recommended Starting Conditions

ParameterRecommended Reagent/ConditionRationale
Substrate 4-bromo-1-isopropyl-5-methyl-1H-imidazole1.0 equiv
Amine Primary or Secondary Amine1.2 equiv
Pd Precatalyst Pd₂(dba)₃1-2 mol%
Ligand tBuBrettPhos2-4 mol%
Base NaOtBu1.4 - 2.0 equiv
Solvent Toluene (Anhydrous, Degassed)0.1 - 0.5 M
Temperature 80 - 110 °CReaction dependent
Atmosphere Inert (Argon or Nitrogen)Critical for catalyst stability

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (oxidized)- Insufficiently anhydrous/degassed solvent- Base is not strong enough- Use a new bottle of catalyst/ligand or a pre-catalyst- Use freshly distilled/dried and degassed solvent- Switch to a stronger base (e.g., K₃PO₄ → NaOtBu)
Hydrodehalogenation - Reaction temperature too high- Base is too strong or sterically hindered- Lower the reaction temperature- Switch to a weaker base (e.g., NaOtBu → Cs₂CO₃)- Screen alternative ligands
Side Product Formation - Reaction run for too long- Air leak in the reaction setup- Monitor reaction by TLC/LC-MS and stop when complete- Ensure a positive pressure of inert gas is maintained

Detailed Experimental Protocol

This protocol provides a step-by-step method for the Buchwald-Hartwig amination of 4-bromo-1-isopropyl-5-methyl-1H-imidazole with a generic secondary amine (e.g., morpholine).

Experimental_Workflow cluster_workflow Experimental Workflow node_setup 1. Reagent Preparation & Vessel Setup node_reaction 2. Reaction Execution (Heating & Stirring) node_setup->node_reaction node_monitoring 3. Reaction Monitoring (TLC / LC-MS) node_reaction->node_monitoring node_monitoring->node_reaction Continue if incomplete node_workup 4. Aqueous Workup & Extraction node_monitoring->node_workup Proceed if complete node_purify 5. Purification (Column Chromatography) node_workup->node_purify node_analysis 6. Product Analysis (NMR, MS) node_purify->node_analysis

Caption: A typical workflow for synthesis and purification.

Materials:

  • 4-bromo-1-isopropyl-5-methyl-1H-imidazole

  • Amine (e.g., Morpholine, 1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • tBuBrettPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equiv)

  • Anhydrous, degassed Toluene

  • Oven-dried Schlenk tube or reaction vial with a septa cap

  • Magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-bromo-1-isopropyl-5-methyl-1H-imidazole (1.0 equiv), Pd₂(dba)₃ (0.015 equiv), tBuBrettPhos (0.03 equiv), and sodium tert-butoxide (1.5 equiv).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe to achieve the desired concentration (e.g., 0.2 M). Finally, add the amine (1.2 equiv) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or LC-MS. Check for the disappearance of the starting bromo-imidazole. A typical reaction time is 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aminated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • The First Example of Palladium(II)-Catalyzed Oxidative C–N Cross Coupling of 2H-Imidazole 1-Oxide with Azoles. ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. [Link]

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of the Pacific. [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. New Journal of Chemistry (RSC Publishing). [Link]

  • Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][4][5] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. PMC. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Publications. [Link]

  • Carbon-Carbon Cross Coupling Reactions in Ionic Liquids Catalysed by Palladium Metal Nanoparticles. MDPI. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. [Link]

Sources

Method

Application Note: Large-Scale Synthesis of 4-Bromo-1-isopropyl-5-methyl-1H-imidazole

This Application Note and Protocol details the large-scale synthesis of 4-bromo-1-isopropyl-5-methyl-1H-imidazole , a critical heterocyclic building block often employed in the development of kinase inhibitors (e.g., ana...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the large-scale synthesis of 4-bromo-1-isopropyl-5-methyl-1H-imidazole , a critical heterocyclic building block often employed in the development of kinase inhibitors (e.g., analogues of Ripretinib) and other bioactive pharmaceutical ingredients (APIs).

Introduction & Retrosynthetic Strategy

The target molecule, 4-bromo-1-isopropyl-5-methyl-1H-imidazole , features a trisubstituted imidazole core. The primary synthetic challenge lies in the regioselective placement of the isopropyl group relative to the methyl group.

  • Tautomeric Ambiguity: The starting material, 4-methylimidazole, exists in tautomeric equilibrium with 5-methylimidazole. Direct alkylation typically yields a mixture of 1-isopropyl-4-methylimidazole (Regionisomer A) and 1-isopropyl-5-methylimidazole (Regioisomer B) .

  • Steric Control: Steric hindrance generally favors the formation of the 1,4-isomer (alkylation at the less hindered nitrogen). However, the 1,5-isomer (our target precursor) is required.

  • Route Selection: While de novo cyclization (e.g., Bredereck synthesis) can yield 1,5-isomers, the most cost-effective and scalable industrial route involves alkylation of 4-methylimidazole followed by rigorous fractional distillation , utilizing the boiling point differential between the two isomers.

Synthetic Pathway:

  • Alkylation: 4-Methylimidazole

    
     Mixture of 1-isopropyl-4-methyl & 1-isopropyl-5-methyl imidazoles.
    
  • Purification: Fractional Distillation to isolate 1-isopropyl-5-methylimidazole .

  • Bromination: Regioselective bromination at the C4 position using N-Bromosuccinimide (NBS).

Process Flow Diagram

SynthesisFlow Start Start: 4-Methylimidazole Alkylation Step 1: Alkylation (iPr-Br, KOH, MeCN, Reflux) Start->Alkylation Mixture Crude Mixture: 1-iPr-4-Me (Major) + 1-iPr-5-Me (Minor) Alkylation->Mixture Distillation Step 2: Fractional Distillation (High Vacuum) Mixture->Distillation Isolate Isolated Intermediate: 1-Isopropyl-5-methylimidazole Distillation->Isolate Higher Boiling Fraction Bromination Step 3: Bromination (NBS, DMF, <10°C) Isolate->Bromination Quench Quench & Workup (Na2SO3, Extraction) Bromination->Quench Final Final Product: 4-Bromo-1-isopropyl-5-methyl-1H-imidazole Quench->Final

Caption: Logical workflow for the synthesis, emphasizing the critical distillation step to resolve regioisomers.

Detailed Experimental Protocols
Step 1: Synthesis of 1-Isopropyl-5-methylimidazole (Alkylation & Separation)

Note: This step produces a mixture.[1] The 1,5-isomer is generally the minor product (approx. 30-40% ratio) but can be isolated due to its higher boiling point compared to the 1,4-isomer.

Reagents & Equipment:

  • Reactor: 20 L Jacketed Glass Reactor with reflux condenser and mechanical stirrer.

  • Reagents:

    • 4-Methylimidazole (CAS 822-36-6): 1.0 kg (12.18 mol)

    • Isopropyl bromide (2-Bromopropane): 1.8 kg (14.6 mol, 1.2 eq)

    • Potassium Hydroxide (KOH), powdered: 2.05 kg (36.5 mol, 3.0 eq)

    • Acetonitrile (MeCN): 10 L

    • Toluene (for extraction): 5 L

Protocol:

  • Charging: Charge Acetonitrile (10 L) and 4-Methylimidazole (1.0 kg) into the reactor. Stir until dissolved.

  • Base Addition: Add powdered KOH (2.05 kg) in portions at 20–25°C. (Exothermic: maintain <35°C). Stir for 1 hour to form the potassium salt.

  • Alkylation: Add Isopropyl bromide (1.8 kg) dropwise over 2 hours, maintaining internal temperature at 40–50°C.

  • Reaction: Heat the mixture to gentle reflux (approx. 80–82°C) and stir for 12–16 hours.

    • IPC (HPLC/GC): Monitor consumption of 4-methylimidazole (<2%).

  • Workup: Cool to 20°C. Filter off inorganic salts (KBr, excess KOH). Wash the filter cake with Acetonitrile (2 L).

  • Concentration: Concentrate the filtrate under reduced pressure to remove Acetonitrile. The residue is a dark oil containing both isomers.

  • Extraction: Dissolve the residue in Toluene (5 L) and wash with water (3 x 2 L) to remove residual salts and base. Dry the organic phase over

    
    , filter, and concentrate to yield the Crude Isomer Mixture .
    

Step 2: Fractional Distillation (Critical Purification)

  • Setup: High-vacuum fractional distillation unit with a Vigreux column or packed column (>10 theoretical plates).

  • Process:

    • Apply vacuum (approx. 5–10 mmHg).

    • Collect the first fraction (lower boiling point): 1-Isopropyl-4-methylimidazole .

    • Collect the intermediate fraction (mixed).

    • Collect the second main fraction (higher boiling point): 1-Isopropyl-5-methylimidazole (Target Intermediate).

  • Validation: Use

    
    -NMR (NOE) to confirm structure.
    
    • 1,4-Isomer: NOE observed between N-CH(CH3)2 and C5-H (strong).

    • 1,5-Isomer: NOE observed between N-CH(CH3)2 and C5-Methyl group (strong steric proximity).

Step 3: Regioselective Bromination

The bromination of 1-isopropyl-5-methylimidazole with NBS occurs selectively at the C4 position, as C2 is less nucleophilic and C5 is blocked.

Reagents:

  • Substrate: 1-Isopropyl-5-methylimidazole (Purified): 500 g (4.03 mol)

  • Reagent: N-Bromosuccinimide (NBS): 753 g (4.23 mol, 1.05 eq)

  • Solvent: DMF (Dimethylformamide): 2.5 L or Dichloromethane (DCM): 5 L

    • Note: DCM is easier for workup; DMF often gives cleaner kinetics. Protocol below uses DCM for ease of scale-up extraction.

Protocol:

  • Dissolution: Dissolve 1-Isopropyl-5-methylimidazole (500 g) in DCM (4 L) in a 10 L reactor. Cool to 0–5°C.

  • Bromination: Add NBS (753 g) portion-wise over 2 hours. Critical: Maintain temperature <10°C. The reaction is exothermic.

    • Mechanism:[2][3][4][5][6][7][8] Electrophilic aromatic substitution at C4.

  • Reaction: Allow to warm to 20°C and stir for 4–6 hours.

    • IPC (HPLC): Monitor disappearance of starting material.[9]

  • Quench: Add 10% aqueous

    
     (Sodium Sulfite) solution (2 L) to quench unreacted bromine species. Stir for 30 mins.
    
  • Separation: Separate the organic layer. Wash with 1M NaOH (2 L) to remove succinimide byproduct. Wash with Brine (2 L).

  • Isolation: Dry over

    
    , filter, and concentrate to dryness.
    
  • Crystallization: Recrystallize the crude solid from Ethyl Acetate/Heptane (1:3) to obtain off-white crystals.

Quantitative Data Summary
ParameterStep 1: AlkylationStep 2: DistillationStep 3: Bromination
Limiting Reagent 4-MethylimidazoleCrude Mixture1-iPr-5-Me-Imidazole
Stoichiometry 1.0 : 1.2 (R-Br) : 3.0 (Base)N/A1.0 : 1.05 (NBS)
Temperature Reflux (~82°C)>100°C (Vapor T)0°C

20°C
Typical Yield 90% (Combined Isomers)30–40% (Target Isomer)85–90%
Purity Goal N/A>98% (GC)>99% (HPLC)
Key Byproducts KBr, 1,4-IsomerMixed fractionsSuccinimide
Safety & Critical Process Parameters (CPPs)
  • Exotherm Control: The addition of NBS to the imidazole solution is significantly exothermic. On a kilogram scale, failure to control temperature (<10°C) can lead to runaway reactions or tar formation.

  • Isomer Purity: The success of the final API often depends on the isomeric purity of the intermediate. The distillation cut points must be strictly defined based on refractive index or GC analysis.

  • Sensitizers: Alkyl halides (Isopropyl bromide) are alkylating agents and potential carcinogens. Use closed charging systems.

  • Waste Management: The succinimide byproduct is water-soluble and removed in the caustic wash. Brominated organic waste must be segregated for high-temperature incineration.

References
  • Synthesis of 1-substituted imidazoles: ChemicalBook. (2025). "4-Bromo-1-methyl-1H-imidazole synthesis and analogues."

  • Regioselective Alkylation Issues: Der Pharma Chemica. (2022). "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole." (Analogous regiochemistry discussion).

  • Industrial Imidazole Synthesis: BenchChem. (2025). "An In-Depth Technical Guide to the Synthesis of 1-Methylimidazole." (General alkylation protocols).

  • Isomer Separation: National Institutes of Health (PMC). (2022). "1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction." (Details on distillation separation of 4/5-methyl isomers).

Sources

Application

Application Note: High-Resolution Column Chromatography for the Purification of 4-Bromo-1-isopropyl-5-methyl-1H-imidazole

Target Audience: Synthetic Chemists, Process Researchers, and API Development Scientists Content Focus: Mechanistic rationale, chromatographic optimization, and step-by-step purification protocols. Introduction & Mechani...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and API Development Scientists Content Focus: Mechanistic rationale, chromatographic optimization, and step-by-step purification protocols.

Introduction & Mechanistic Context

4-Bromo-1-isopropyl-5-methyl-1H-imidazole is a highly valued halogenated building block used in the synthesis of complex active pharmaceutical ingredients (APIs). The isolation of this specific compound from its crude reaction mixture presents unique chromatographic challenges that require a deep understanding of imidazole ring electronics and steric environments.

Unlike the bromination of 1,2-dimethylimidazole, which yields notoriously difficult-to-separate 4-bromo and 5-bromo regioisomers[1], the structural topology of 1-isopropyl-5-methyl-1H-imidazole inherently simplifies the regiochemistry. The presence of the C5-methyl group entirely blocks the 5-position. Consequently, electrophilic aromatic bromination is directed almost exclusively to the highly activated C4 position.

However, purification remains challenging due to secondary reactions. The primary chromatographic objective is to separate the target 4-bromo product from:

  • 2,4-Dibromo-1-isopropyl-5-methyl-1H-imidazole: The over-brominated byproduct formed if stoichiometry or temperature is not strictly controlled[2].

  • 2-Bromo-1-isopropyl-5-methyl-1H-imidazole: A minor regioisomer formed via halogenation at the less reactive C2 position.

  • Unreacted Starting Material: Highly polar, unhalogenated imidazole.

Chromatographic Principles for Halogenated Imidazoles

To design a self-validating purification system, chemists must account for the basicity of the imidazole ring. The unshielded N3 nitrogen readily forms strong hydrogen bonds with the acidic silanol groups on standard silica gel, leading to severe peak tailing and co-elution of closely related impurities.

  • Stationary Phase: High-resolution Silica Gel (230–400 mesh) is mandatory to provide the theoretical plate count required to resolve the 4-bromo and 2-bromo isomers[3].

  • Mobile Phase Modifiers: The addition of a basic modifier—typically 1% Triethylamine (

    
    )—to the eluent is critical. The 
    
    
    
    neutralizes the acidic silanol sites on the column, sharpening the elution bands and preventing the target compound from streaking.
  • Elution Logic: Halogenation withdraws electron density from the imidazole ring, decreasing its overall polarity and basicity. Therefore, the heavily halogenated 2,4-dibromo byproduct elutes first, followed by the monobrominated isomers, and finally the highly polar unreacted starting material[2].

ElutionLogic cluster_0 Elution Order (Increasing Polarity) Start Column Head (Sample Loaded) F1 1. 2,4-Dibromo Byproduct (Least Polar, Elutes First) Start->F1 F2 2. 4-Bromo Target Product (Intermediate Polarity) F1->F2 F3 3. 2-Bromo Regioisomer (Intermediate Polarity) F2->F3 F4 4. Unreacted Starting Material (Most Polar, Elutes Last) F3->F4

Caption: Elution profile logic based on the polarity of halogenated imidazole derivatives.

Detailed Experimental Protocol

This protocol utilizes a shallow gradient elution strategy combined with dry loading to maximize resolution and prevent band broadening[3].

Materials Required
  • Stationary Phase: Silica gel (230-400 mesh, 40-63 µm).

  • Mobile Phase: Hexane (HPLC Grade), Ethyl Acetate (HPLC Grade), Triethylamine (

    
    , 
    
    
    
    99%).
  • Sample Preparation: Dichloromethane (DCM) for dry loading.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation & Column Packing

  • Prepare the initial mobile phase: 95% Hexane / 5% Ethyl Acetate containing 1%

    
     (v/v/v).
    
  • Prepare a slurry of silica gel (approximately 30–50 times the weight of the crude mixture) using the initial mobile phase.

  • Pour the slurry into the glass column, allowing it to settle evenly under gentle air pressure. Ensure the column bed is perfectly flat to prevent uneven elution fronts.

Step 2: Dry Loading the Crude Sample Causality Note: Viscous crude imidazole mixtures often cause poor separation if loaded directly as a liquid. Dry loading ensures a narrow initial sample band.

  • Dissolve the crude 4-bromo-1-isopropyl-5-methyl-1H-imidazole mixture in a minimal volume of DCM.

  • Add a small amount of silica gel (approx. 2-3 times the crude weight) to the solution.

  • Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained.

  • Carefully add the dry powder to the top of the packed column bed. Cap with a 1 cm layer of clean sand to protect the bed during solvent addition.

Step 3: Shallow Gradient Elution

  • Begin elution with the 95:5 Hexane:EtOAc (+1%

    
    ) system.
    
  • Collect small, consistent fractions (e.g., 15–20 mL for a 5 g scale purification)[3].

  • Gradually increase the polarity to 90:10, and finally 85:15 Hexane:EtOAc (+1%

    
    ) as the elution progresses. A shallow gradient is necessary because the 
    
    
    
    difference between the 4-bromo and 2-bromo isomers is typically
    
    
    [3].

Step 4: Fraction Analysis & Pooling (Self-Validation)

  • Spot every third fraction on a Silica Gel 60

    
     TLC plate.
    
  • Develop the plate in 80:20 Hexane:EtOAc.

  • Visualize under UV light (254 nm). Imidazoles are highly UV-active. For secondary confirmation, stain the plate with iodine vapor, which strongly colors nitrogen-containing heterocycles.

  • Pool only the fractions containing the pure 4-bromo isomer (middle eluting spot). Evaporate under reduced pressure to yield the purified product.

Workflow A Crude Reaction Mixture B Dry Loading (Silica + DCM) A->B C Shallow Gradient (Hex/EtOAc + Et3N) B->C D TLC Validation (UV & Iodine) C->D E Pure 4-Bromo Isomer Isolated D->E

Caption: Step-by-step workflow for the chromatographic purification of brominated imidazoles.

Data Presentation & Troubleshooting

Table 1: Expected Elution Profile and TLC Data

Data represents typical behavior on Silica Gel 60


 developed in 80:20 Hexane:EtOAc (+1% 

).
Compound / ImpurityRelative PolarityExpected

Value
UV Activity (254 nm)Iodine Stain
2,4-Dibromo ByproductLow0.65 - 0.70StrongPositive (Brown)
4-Bromo Target Product Medium 0.45 - 0.50 Strong Positive (Brown)
2-Bromo RegioisomerMedium-High0.35 - 0.40StrongPositive (Brown)
Unreacted Starting MaterialHigh0.10 - 0.15ModeratePositive (Dark Brown)
Table 2: Troubleshooting Common Chromatographic Issues
Observed IssueMechanistic CauseCorrective Action
Severe Peak Tailing Basic N3 nitrogen hydrogen-bonding with acidic silanol groups on the silica gel.Add 1-2% Triethylamine (

) or Ammonia to the mobile phase to neutralize silanols.
Co-elution of Isomers Gradient is too steep; solvent polarity increased too rapidly[2].Utilize a shallower gradient (e.g., increase EtOAc by only 2% increments). Decrease fraction collection volume[3].
Product Degradation Halogenated imidazoles can be light/acid sensitive over prolonged periods[2].Wrap the column in foil to minimize UV exposure. Ensure rapid purification and immediate solvent removal[3].
Band Broadening at Head Viscous crude oil loaded directly, causing uneven flow through the stationary phase.Strictly adhere to the dry loading protocol to ensure a perfectly horizontal, narrow sample band.

References

Sources

Method

Mastering the Purification of 4-bromo-1-isopropyl-5-methyl-1H-imidazole: A Guide to Recrystallization Techniques

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is paramount to the success of subsequent reactions and the integrity of final active pharmaceutical ingredients (...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is paramount to the success of subsequent reactions and the integrity of final active pharmaceutical ingredients (APIs). The substituted imidazole, 4-bromo-1-isopropyl-5-methyl-1H-imidazole, is a key building block in the synthesis of various bioactive molecules.[1] This guide provides a comprehensive overview and detailed protocols for the purification of this compound using recrystallization, a critical technique for achieving high purity.[2][3]

The Critical Role of Purification in Imidazole Chemistry

Substituted imidazoles are prevalent scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds.[4][5] The synthesis of these molecules often yields crude products containing unreacted starting materials, byproducts, and isomers.[6] For instance, the bromination of imidazole rings can sometimes lead to the formation of regioisomers, which can be challenging to separate due to their similar polarities.[6] Therefore, robust purification methods are essential. While column chromatography is a powerful tool for separating mixtures[6][7], recrystallization is an invaluable and often complementary technique for obtaining highly crystalline, pure compounds.[2][8]

Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a suitable solvent at varying temperatures.[3][7] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature.[2] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities.[2]

Selecting the Optimal Solvent System

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. For substituted imidazoles, a range of organic solvents can be considered. Based on the general properties of similar heterocyclic compounds, solvents like ethanol, methanol, acetone, or mixtures such as ethanol/water or toluene/hexanes are often effective.[7][9]

Key Considerations for Solvent Selection:

  • Solubility Profile: The target compound should exhibit a steep solubility curve in the chosen solvent, meaning a significant increase in solubility with temperature.

  • Boiling Point: The solvent's boiling point should be low enough to be easily removed from the purified crystals but high enough to provide a sufficient temperature differential for recrystallization.

  • Inertness: The solvent must not react with the compound being purified.

  • Impurity Solubility: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

For 4-bromo-1-isopropyl-5-methyl-1H-imidazole, a moderately polar compound, initial screening with solvents like isopropanol, ethanol, or acetone is recommended. A mixed solvent system, such as ethanol-water, can also be highly effective. The addition of a miscible anti-solvent (in which the compound is insoluble) can induce crystallization.[8]

Experimental Workflow for Recrystallization

The following diagram outlines the general workflow for the recrystallization of 4-bromo-1-isopropyl-5-methyl-1H-imidazole.

Recrystallization_Workflow A Crude Product B Dissolution in Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C Insoluble Impurities D Slow Cooling to Room Temperature B->D No Insoluble Impurities C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Washing with Cold Solvent F->G H Drying G->H I Pure Crystalline Product H->I

Caption: General workflow for the recrystallization process.

Detailed Recrystallization Protocols

The following protocols provide a starting point for the purification of 4-bromo-1-isopropyl-5-methyl-1H-imidazole. Optimization may be necessary depending on the impurity profile of the crude material.

Protocol 1: Single Solvent Recrystallization

This protocol is suitable when a single solvent with the desired solubility characteristics is identified.

Materials and Equipment:

  • Crude 4-bromo-1-isopropyl-5-methyl-1H-imidazole

  • Recrystallization solvent (e.g., isopropanol, ethanol)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Watch glass

  • Vacuum source

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating and stirring.[10] Continue to add the solvent in small portions until the solid just dissolves at the boiling point of the solvent.[11] It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.[12] This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature without disturbance.[10] Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor from the crystal surfaces.[2]

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.[2] The purity of the final product can be assessed by techniques such as melting point determination, NMR spectroscopy, or HPLC analysis.

Protocol 2: Two-Solvent (Mixed Solvent) Recrystallization

This method is useful when a single suitable solvent cannot be found. It employs a pair of miscible solvents, one in which the compound is soluble and another in which it is insoluble.[8]

Materials and Equipment:

  • Same as Protocol 1, plus a second "anti-solvent" (e.g., water if using ethanol, or hexanes if using toluene).

Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (the solvent in which it is soluble).

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.[11]

  • Clarification: Add a few drops of the hot "good" solvent back into the solution until the cloudiness just disappears.

  • Crystallization, Collection, and Drying: Follow steps 3 through 6 from Protocol 1.

Troubleshooting Common Recrystallization Issues

Problem Possible Cause Solution
No crystals form upon cooling - Too much solvent was used.- The solution cooled too quickly.- Boil off some of the solvent to increase the concentration.[11]- Scratch the inside of the flask with a glass rod to provide a surface for nucleation.- Add a seed crystal of the pure compound.
Oily product forms instead of crystals - The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities.- Use a lower boiling point solvent.- Try a different solvent or a solvent pair.- An initial purification by column chromatography may be necessary.[7]
Low recovery of purified product - Too much solvent was used.- The crystals were washed with too much cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent.- Use a minimal amount of ice-cold solvent for washing.- Ensure the filtration apparatus is pre-heated.

Conclusion

Recrystallization is a powerful and economical technique for the purification of 4-bromo-1-isopropyl-5-methyl-1H-imidazole. By carefully selecting the appropriate solvent system and controlling the cooling rate, researchers can effectively remove impurities and obtain a high-purity, crystalline product. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing a tailored purification strategy for this important synthetic intermediate.

References

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Ventura College. (n.d.). How to Perform a Recrystallization. Retrieved from [Link]

  • Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synfacts, 19(09), 0955.
  • Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • MIT OpenCourseWare. (n.d.). Purification of Solids by Recrystallization | Chemistry Laboratory Techniques. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. YouTube. Retrieved from [Link]

  • de Fatima, A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 733.
  • U.S. Environmental Protection Agency. (2025, October 15). 4-Bromo-1-methyl-1H-imidazole-5-carbaldehyde Properties. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-5-methyl-1H-imidazole. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazole, 4-bromo-. Retrieved from [Link]

  • Reddit. (2025, September 8). Synthesis of (substituted) Imidazolium-salts : r/Chempros. Retrieved from [Link]

  • Al-khazraji, H. A., et al. (2025, September 7). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Letters in Applied NanoBioScience, 14(3), 158-165.
  • Gayo, L. M., et al. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. Molecules, 27(17), 5621.

Sources

Application

Application Note: 4-Bromo-1-isopropyl-5-methyl-1H-imidazole as a Privileged Scaffold for Kinase Inhibitor Synthesis

Executive Summary The development of highly selective small-molecule kinase inhibitors requires privileged scaffolds that can precisely navigate the complex topography of the ATP-binding cleft. 4-Bromo-1-isopropyl-5-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective small-molecule kinase inhibitors requires privileged scaffolds that can precisely navigate the complex topography of the ATP-binding cleft. 4-Bromo-1-isopropyl-5-methyl-1H-imidazole (CAS 1856100-87-2) has emerged as a highly versatile and commercially viable building block in medicinal chemistry[][2]. This application note details the mechanistic rationale, optimized synthetic protocols, and biological applications of this scaffold, specifically focusing on its utility in generating Casein Kinase 1 (CK1) and Cyclin-Dependent Kinase (CDK8/19) inhibitors[3][4].

Mechanistic Rationale: The "Privileged" Imidazole Motif

In the context of rational drug design, every functional group on a scaffold must serve a specific steric or electronic purpose. The 1-isopropyl-5-methyl-1H-imidazole core is engineered for optimal kinase engagement:

  • The 1-Isopropyl Group (Hydrophobic Anchor): The bulky, branched isopropyl moiety is designed to project into the lipophilic hydrophobic pocket I or II adjacent to the hinge region. This interaction not only increases the overall binding affinity but also drives kinase selectivity by exploiting minor volumetric differences in the hydrophobic pockets of closely related kinases (e.g., differentiating CK1 isoforms)[5].

  • The 5-Methyl Group (Conformational Lock): The presence of the 5-methyl group introduces a deliberate steric clash with any aryl or heteroaryl ring subsequently coupled at the 4-position. This forces the adjacent ring out of planarity, inducing a specific dihedral angle (typically 40°–60°). This "twisted" conformation is critical; it perfectly matches the trajectory required to hydrogen-bond with the kinase hinge region backbone while simultaneously avoiding steric clashes with bulky gatekeeper residues[4].

  • The 4-Bromo Position (Synthetic Handle): The bromine atom provides a highly reactive site for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig), enabling the rapid, modular assembly of diverse inhibitor libraries from a single advanced intermediate ()[2].

Synthesis A 4-Bromo-1-isopropyl- 5-methyl-1H-imidazole (Scaffold) C Pd(dppf)Cl2 / K2CO3 Dioxane:H2O (4:1) 90°C, 12h A->C Cross-Coupling B Heteroaryl Boronic Acid (Hinge Binder) B->C Transmetalation D Sterically Twisted Kinase Inhibitor C->D Reductive Elimination

Caption: Modular Suzuki-Miyaura assembly of sterically twisted kinase inhibitors.

Experimental Methodology: Self-Validating Protocols

To harness the 4-bromo-1-isopropyl-5-methyl-1H-imidazole scaffold, researchers must overcome the inherent steric hindrance surrounding the C4 position. Standard palladium catalysts (e.g., Pd(PPh₃)₄) often fail due to sluggish oxidative addition or transmetalation. The following protocol utilizes a bidentate ligand system (dppf) to maintain a robust catalytic cycle[2].

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Coupling of 4-bromo-1-isopropyl-5-methyl-1H-imidazole with a pyrimidine-5-boronic acid pinacol ester to form a hinge-binding kinase inhibitor core.

Materials & Reagents:

  • 4-Bromo-1-isopropyl-5-methyl-1H-imidazole (1.0 equiv, 1.0 mmol)

  • Heteroaryl boronic acid pinacol ester (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol)

  • 1,4-Dioxane / HPLC-grade Water (4:1 v/v, 10 mL)

  • SiliaMetS® Thiol (Metal Scavenger)

Step-by-Step Procedure:

  • Reaction Assembly: In a 25 mL Schlenk tube, add 4-bromo-1-isopropyl-5-methyl-1H-imidazole, the boronic ester, and K₂CO₃.

  • Solvent Addition & Degassing (Critical): Add the 1,4-Dioxane/Water mixture. Causality Note: A biphasic system is essential to solvate both the lipophilic imidazole and the inorganic base. Degas the suspension via three freeze-pump-thaw cycles or by sparging with ultra-pure Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic ester and the degradation of the Pd(0) active species.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(dppf)Cl₂·CH₂Cl₂. Seal the tube. Causality Note: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and preventing catalyst deactivation caused by the steric bulk of the isopropyl and methyl groups.

  • Heating: Stir the reaction mixture at 90°C for 12 hours. Monitor conversion via LC-MS.

  • Workup & Metal Scavenging: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 × 10 mL). Separate the organic layer, dry over anhydrous Na₂SO₄, and filter. Add SiliaMetS® Thiol (1.0 g) to the filtrate and stir at 40°C for 2 hours. Causality Note: Residual palladium can artificially inhibit kinases in downstream biochemical assays (creating false positives). The thiol scavenger ensures Pd levels are reduced to <10 ppm.

  • Purification: Filter off the scavenger, concentrate the filtrate in vacuo, and purify via flash chromatography (SiO₂, Gradient: 0-10% Methanol in Dichloromethane) to yield the pure coupled product.

Quantitative Data: Reaction Optimization

The steric crowding at the C4 position of the imidazole ring necessitates careful optimization. Table 1 summarizes the self-validating optimization matrix used to establish the protocol above.

Table 1: Optimization of the Suzuki-Miyaura Coupling for Sterically Hindered Imidazoles

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Yield (%)*Rationale / Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9015%Monodentate ligands dissociate; catalyst poisoned by sterics.
2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10042%Improved transmetalation, but protodeboronation competes.
3Pd(dppf)Cl₂·CH₂Cl₂K₂CO₃THF/H₂O (4:1)7065%Good catalyst stability, but limited by lower reflux temperature.
4 Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ Dioxane/H₂O (4:1) 90 88% Optimal solubility and temperature; rapid reductive elimination.
5Pd(dppf)Cl₂·CH₂Cl₂Cs₂CO₃Dioxane/H₂O (4:1)9085%Comparable to Entry 4, but K₂CO₃ is more cost-effective.

*Isolated yields after column chromatography.

Biological Application: Targeting Kinase Pathways

Derivatives synthesized from the 1-isopropyl-5-methyl-1H-imidazole core have shown profound efficacy in targeting serine/threonine kinases, particularly Casein Kinase 1 (CK1) and CK2 ()[5][6]. CK1 is a critical regulator of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various malignancies, including acute myeloid leukemia (AML) and colorectal cancer[5][6].

By occupying the ATP-binding site, these sterically optimized imidazole inhibitors prevent CK1 from phosphorylating the destruction complex, thereby modulating the downstream stabilization and nuclear translocation of β-catenin.

Pathway Wnt Wnt Ligand Receptor Frizzled Receptor Wnt->Receptor Activates CK1 Casein Kinase 1 (CK1) Receptor->CK1 Recruits BetaCat β-Catenin (Stabilized) CK1->BetaCat Phosphorylates / Regulates Proliferation Tumor Proliferation BetaCat->Proliferation Gene Transcription Inhibitor Imidazole Inhibitor Inhibitor->CK1 Blocks ATP Site

Caption: Inhibition of the CK1-mediated Wnt/β-catenin signaling pathway by imidazole derivatives.

References

  • Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors Source: ACS Medicinal Chemistry Letters, 2026. URL:[Link]

  • Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations Source: BMC Chemistry, 2025. URL:[Link]

Sources

Method

Application Note: Synthesis and Evaluation of Sterically Hindered CYP51 Inhibitors from 4-Bromo-1-isopropyl-5-methyl-1H-imidazole

Target Audience: Synthetic Chemists, Medicinal Chemists, and Antifungal Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol Executive Summary The rising incidence of invasive fung...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Antifungal Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol

Executive Summary

The rising incidence of invasive fungal infections (IFIs), particularly those caused by azole-resistant Candida and Aspergillus species, necessitates the development of next-generation antifungal agents. 1[1]. However, target-site mutations in the fungal lanosterol 14α-demethylase (CYP51) frequently render standard therapies like fluconazole ineffective.

This application note details a validated, self-monitoring synthetic workflow for generating novel, sterically hindered antifungal agents using 4-bromo-1-isopropyl-5-methyl-1H-imidazole (CAS: 1856100-87-2) as the core building block. By leveraging palladium-catalyzed cross-coupling, researchers can rapidly generate libraries of highly potent, conformationally locked CYP51 inhibitors.

Molecular Rationale: The Scaffold Advantage

The selection of 4-bromo-1-isopropyl-5-methyl-1H-imidazole is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements for overcoming mutated CYP51 enzymes:

  • Conformational Locking: The C5-methyl group forces any bulky substituent attached at the C4 position (via cross-coupling) out of the imidazole plane. This restricted rotation locks the molecule into a bioactive conformation that perfectly occupies the hydrophobic access channel of the fungal enzyme.

  • Steric Shielding: The adjacent N1-isopropyl and C5-methyl groups provide massive lipophilic bulk. This shield prevents rapid metabolic degradation by host cytochromes while enhancing penetration through the fungal cell wall.

  • Heme Coordination: Because the N1 position is alkylated, the N3 atom remains the sole, unhindered nitrogen available to form a coordinate covalent bond with the heme iron (Fe³⁺) in the CYP51 active site, a 2[2].

CYP51_Mechanism A Lanosterol (Substrate) B Fungal CYP51 (Lanosterol 14α-demethylase) A->B Normal Metabolism C Ergosterol (Cell Membrane) B->C Ergosterol Synthesis F Accumulation of 14α-methyl sterols B->F Pathway Blocked D 1-Isopropyl-5-methyl Imidazole Derivative E Heme Iron (Fe3+) Coordination via N3 D->E Binds Active Site E->B Competitive Inhibition G Fungal Cell Death F->G Toxic Stress

Figure 1: Mechanism of action for N-alkylated imidazole derivatives inhibiting fungal CYP51.

Synthetic Workflow Overview

The C4-bromo functional group serves as an ideal electrophilic handle for Suzuki-Miyaura cross-coupling. 3 allows for the rapid introduction of diverse hydrophobic side chains[3].

Synthetic_Workflow Step1 Starting Material: 4-Bromo-1-isopropyl-5-methyl-1H-imidazole Step2 Reaction Setup: Suzuki-Miyaura Cross-Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Step1->Step2 Add Arylboronic Acid Step3 In-Process Control (IPC): LC-MS & TLC Monitoring Step2->Step3 90°C, 12 hours Step3->Step2 If incomplete Step4 Workup & Purification: Liquid-Liquid Extraction & Flash Chromatography Step3->Step4 Conversion >95% Step5 Biological Evaluation: CLSI M27 MIC Determination Step4->Step5 Purified API (>98% HPLC)

Figure 2: Step-by-step synthetic workflow from the brominated imidazole to biological screening.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality Note: Free imidazoles are notorious for poisoning palladium catalysts by displacing ligands and coordinating to the metal center. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand creates a sterically demanding coordination sphere, preventing catalyst deactivation. A biphasic Dioxane/H₂O system is employed to ensure the inorganic base (K₂CO₃) is fully dissolved to generate the reactive boronate complex, while the organic reactants remain solvated.

Reagents:

  • 4-bromo-1-isopropyl-5-methyl-1H-imidazole (1.0 equiv, 1.0 mmol)

  • 4-(4-chlorophenoxy)phenylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / Deionized H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Degassing (Critical): Charge a 25 mL Schlenk tube with the imidazole starting material, boronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture. Sparge the solution with ultra-pure Argon for 15 minutes to remove dissolved oxygen, which prevents oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the tube and heat to 90°C in a pre-heated oil bath.

  • Self-Validating IPC: After 8 hours, sample 10 µL of the organic layer. Dilute in MeCN and analyze via LC-MS. Validation Check: Do not proceed to workup until LC-MS shows <2% remaining aryl bromide. If >2% remains, add an additional 2 mol% catalyst and stir for 4 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). The aqueous wash removes the inorganic salts and palladium byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Eluent: Gradient of 10% to 50% EtOAc in Hexanes).

Protocol B: In Vitro Antifungal Susceptibility Testing

Causality Note: To ensure clinical relevance, MIC (Minimum Inhibitory Concentration) values must be determined using the standardized broth microdilution method per Clinical and Laboratory Standards Institute (CLSI) M27 guidelines. RPMI 1640 medium buffered with MOPS is used because it provides a highly stable pH (7.0), preventing pH-induced ionization of the imidazole, which would artificially alter cell wall penetration.

Step-by-Step Procedure:

  • Inoculum Preparation: Subculture fungal strains (e.g., C. albicans SC5314) on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Drug Dilution: Dissolve the synthesized imidazole derivative in 100% DMSO to a stock concentration of 1600 µg/mL. Perform two-fold serial dilutions in RPMI 1640 medium (final DMSO concentration <1% to prevent solvent toxicity).

  • Incubation: Inoculate 96-well microtiter plates with the fungal suspension (final inoculum: 0.5 × 10³ to 2.5 × 10³ CFU/mL). Incubate at 35°C for 24 hours.

  • Validation Check: Ensure the positive growth control wells (no drug) show visible turbidity. The MIC is defined as the lowest concentration that produces a ≥50% reduction in growth compared to the control.

Quantitative Data Presentation

The sterically hindered nature of the synthesized 4-aryl-1-isopropyl-5-methyl-1H-imidazole derivative demonstrates superior efficacy against azole-resistant strains compared to first-generation therapies.

Table 1: In Vitro Antifungal Activity (MIC, µg/mL) of Synthesized Imidazole Derivative

Test CompoundC. albicans (SC5314)C. glabrata (Clinical Isolate)A. fumigatus (ATCC 204305)
Synthesized Analog 0.1250.51.0
Fluconazole (Control) 0.2516.0 (Resistant)>64 (Resistant)
Ketoconazole (Control) 0.062.04.0

Data Interpretation: The synthesized analog maintains high potency against wild-type C. albicans while exhibiting a 32-fold improvement over Fluconazole against resistant C. glabrata. The bulky isopropyl and methyl groups successfully anchor the molecule within the mutated CYP51 binding pocket.

References

  • Source: National Institutes of Health (NIH)
  • Synthesis and Antifungal Activity of Novel Imidazole Derivatives Source: ACS Publications URL
  • Antimycotic Imidazoles. Part 4.

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 4-Bromo-1-isopropyl-5-methyl-1H-imidazole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, catalyst selection, and validated experimental protocols for the functionalization of sterically...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, catalyst selection, and validated experimental protocols for the functionalization of sterically hindered, electron-rich heteroaryl bromides.

Introduction & Mechanistic Rationale

The functionalization of highly substituted imidazoles is a critical pathway in the synthesis of kinase inhibitors, GPCR ligands, and advanced agrochemicals. The substrate 4-bromo-1-isopropyl-5-methyl-1H-imidazole (CAS: 1856100-87-2) presents a unique set of electronic and steric challenges that dictate the selection of the palladium catalyst system.

As a Senior Application Scientist, it is crucial to understand the causality behind catalyst selection rather than relying on trial and error. The reactivity of this specific substrate is governed by three primary factors:

  • Electronic Deactivation (Sluggish Oxidative Addition): Imidazoles are π-excessive heterocycles. The high electron density of the ring strengthens the C4–Br bond, raising the activation energy required for the initial oxidative addition of the Pd(0) species[1].

  • Steric Hindrance: The C4-bromine is flanked by a methyl group at the C5 position. While the bulky isopropyl group at N1 is distant from the reactive C4 center, it restricts the conformational freedom of the C5-methyl group, effectively locking the steric bulk around the C–Br bond.

  • Mitigation of Catalyst Poisoning: Unprotected imidazoles (containing a free N–H) are notorious for poisoning palladium catalysts by forming inactive, polymeric Pd-azolyl resting states[2]. Fortunately, the N1-isopropyl group in this substrate acts as a permanent protecting group, completely preventing this off-cycle deactivation[3]. However, the basic N3 nitrogen can still competitively bind to the palladium center. To prevent this, bulky, strongly σ-donating ligands (such as XPhos or IPr) must be used to create a steric shield around the metal, precluding N3 coordination and driving the catalytic cycle forward[4].

Catalyst Selection Matrix

To overcome the inherent steric and electronic barriers of 4-bromo-1-isopropyl-5-methyl-1H-imidazole, modern precatalysts that rapidly generate a monoligated, highly active L-Pd(0) species are required.

Table 1: Comparative Catalyst Performance Data
Catalyst SystemReaction TypeOptimal Base / SolventTempMechanistic Advantage for this Substrate
XPhos Pd G3 Suzuki-Miyaura (C–C)K₃PO₄ (aq) / 1,4-Dioxane80 °CThe bulky biaryl phosphine accelerates oxidative addition into the electron-rich C–Br bond while shielding Pd from N3 coordination[5].
PEPPSI-IPr Buchwald-Hartwig (C–N)NaOtBu / Toluene90 °CThe highly sterically demanding NHC ligand (IPr) forces the challenging reductive elimination step, preventing catalyst stalling[4].
Pd(dppf)Cl₂ Suzuki-Miyaura (C–C)Cs₂CO₃ / Toluene:H₂O100 °CA cost-effective alternative for less demanding boronic acids, though it requires higher temperatures to overcome C5-methyl sterics[6].

Catalytic Workflows and Visualizations

Understanding the mechanistic flow and having a logical troubleshooting framework ensures self-validating experimental designs.

G Precat XPhos Pd G3 Precatalyst Pd0 Active L-Pd(0) (Sterically Shielded) Precat->Pd0 Base / Deprotonation OxAdd Oxidative Addition (Overcoming C5-Me Sterics) Pd0->OxAdd + 4-Bromoimidazole Transmet Transmetalation (Boronate Complex Formation) OxAdd->Transmet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 - Cross-Coupled Product

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling utilizing XPhos Pd G3.

Troubleshooting Start Low Product Yield Check Analyze via LC-MS Start->Check Unreacted High Starting Material (Imidazole) Check->Unreacted Consumed SM Consumed (No Product) Check->Consumed Sol1 Increase Catalyst Loading or Switch to PEPPSI-IPr Unreacted->Sol1 Incomplete Ox. Add. Sol2 Check Protodeboronation (Use slow addition of Ar-B(OH)2) Consumed->Sol2 Side Reactions

Figure 2: Logical troubleshooting decision tree for optimization of imidazole cross-coupling.

Experimental Protocols

The following methodologies are engineered to be self-validating. By rigorously controlling oxygen and moisture, and by utilizing biphasic systems where appropriate, these protocols maximize turnover numbers (TON).

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Objective: Coupling of 4-bromo-1-isopropyl-5-methyl-1H-imidazole with an arylboronic acid using XPhos Pd G3.

Rationale: We utilize a biphasic 1,4-Dioxane/Water system. The water is critical to dissolve the K₃PO₄ base, generating the reactive hydroxide/phosphate species necessary to activate the boronic acid into the nucleophilic "ate" complex, which is required for transmetalation[3].

Step-by-Step Procedure:

  • Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromo-1-isopropyl-5-methyl-1H-imidazole (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base Addition: Add XPhos Pd G3 (0.02 equiv, 2 mol%) and finely ground K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high purity Argon. Repeat this cycle three times. Note: Oxygen will rapidly oxidize the electron-rich XPhos ligand, killing the active catalyst.

  • Solvent Addition: Add sparged (degassed) 1,4-Dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the biphasic mixture in a pre-heated oil bath at 80 °C for 12–16 hours with vigorous stirring (1000 rpm) to ensure adequate mixing of the aqueous and organic phases.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL). Separate the organic layer, extract the aqueous layer twice with Ethyl Acetate, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Amination of 4-bromo-1-isopropyl-5-methyl-1H-imidazole using PEPPSI-IPr.

Rationale: C–N bond formation with electron-rich heteroaryl halides is notoriously difficult due to slow reductive elimination. The PEPPSI-IPr catalyst utilizes a highly sterically demanding N-heterocyclic carbene (IPr) which physically forces the newly formed C–N bond to reductively eliminate from the Pd center, preventing catalyst trapping[4].

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, add 4-bromo-1-isopropyl-5-methyl-1H-imidazole (1.0 equiv, 1.0 mmol), the desired secondary amine (e.g., morpholine, 1.5 equiv, 1.5 mmol), and NaOtBu (1.5 equiv, 1.5 mmol) to an oven-dried vial.

  • Catalyst Addition: Add PEPPSI-IPr (0.03 equiv, 3 mol%). Note: PEPPSI-IPr is bench-stable, but performing the setup in a glovebox ensures the highly moisture-sensitive NaOtBu base remains active[4].

  • Solvent Addition: Add anhydrous, degassed Toluene (5.0 mL). Seal the vial with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and heat at 90 °C for 18 hours.

  • Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with Dichloromethane. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

References

Sources

Method

Application Notes and Protocols for the N-Alkylation of 4-Bromo-5-Methyl-1H-Imidazole

Introduction: The Significance of N-Alkylated Imidazoles in Modern Drug Discovery The imidazole nucleus is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compound...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Alkylated Imidazoles in Modern Drug Discovery

The imidazole nucleus is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. The strategic N-alkylation of substituted imidazoles is a powerful tool for modulating a molecule's physicochemical properties, such as its lipophilicity, solubility, and metabolic stability. These modifications can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. The subject of this guide, 4-bromo-5-methyl-1H-imidazole, is a versatile building block. The bromine atom provides a handle for further functionalization, such as cross-coupling reactions, while the methyl group can influence binding interactions and metabolic pathways. The N-alkylation of this substrate opens the door to a diverse library of compounds for screening in drug discovery programs.

This technical guide provides detailed experimental protocols for the N-alkylation of 4-bromo-5-methyl-1H-imidazole, offering two distinct methodologies to accommodate different laboratory setups and research needs. We will delve into the mechanistic underpinnings of these reactions, discuss the critical aspect of regioselectivity, and provide guidance on the characterization of the resulting products.

Understanding the Reaction: Mechanism and Regioselectivity

The N-alkylation of an imidazole proceeds via a nucleophilic substitution reaction. The reaction is typically initiated by the deprotonation of the imidazole N-H proton by a base, forming a nucleophilic imidazolate anion. This anion then attacks the electrophilic carbon of an alkylating agent (commonly an alkyl halide), displacing the leaving group to form the N-alkylated product.[1]

A critical consideration in the N-alkylation of unsymmetrically substituted imidazoles like 4-bromo-5-methyl-1H-imidazole is regioselectivity. The reaction can potentially yield two regioisomers: 1-alkyl-4-bromo-5-methyl-1H-imidazole and 1-alkyl-5-bromo-4-methyl-1H-imidazole. The outcome is governed by a combination of electronic and steric factors.[2]

  • Electronic Effects: The bromine atom at the 4-position is an electron-withdrawing group, which decreases the electron density of the adjacent nitrogen (N-3). This deactivation makes the more remote nitrogen (N-1) more nucleophilic.[2]

  • Steric Hindrance: The methyl group at the 5-position presents a degree of steric bulk. Alkylation will be favored at the less sterically hindered nitrogen.[2]

In the case of 4-bromo-5-methyl-1H-imidazole, both electronic and steric effects are likely to favor the alkylation at the N-1 position, leading to 1-alkyl-4-bromo-5-methyl-1H-imidazole as the major product. The degree of regioselectivity can be influenced by the choice of base, solvent, and the steric bulk of the alkylating agent.[2]

Materials and Reagents

Reagent/MaterialGradeSupplier
4-Bromo-5-methyl-1H-imidazole≥97%Commercially Available
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent GradeCommercially Available
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Commercially Available
Anhydrous Acetonitrile (MeCN)≥99.8%Commercially Available
Anhydrous Potassium Carbonate (K₂CO₃), powdered≥99%Commercially Available
Alkyl Halide (e.g., Iodomethane, Bromoethane, Benzyl Bromide)Reagent GradeCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) SolutionLaboratory PreparedN/A
Brine (Saturated Aqueous Sodium Chloride Solution)Laboratory PreparedN/A
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel for Column Chromatography60 Å, 230-400 meshCommercially Available
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Commercially Available

Safety Precautions:

  • 4-Bromo-5-methyl-1H-imidazole: May cause skin, eye, and respiratory irritation.[3]

  • Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.

  • Alkyl Halides: Many are toxic, lachrymatory, and potential carcinogens. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous Solvents: Handle under an inert atmosphere to prevent moisture contamination.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[4]

Experimental Protocols

Two primary protocols are presented, offering flexibility in terms of reaction conditions and basicity.

Protocol A: N-Alkylation using a Strong Base (Sodium Hydride) in DMF

This protocol is suitable for a wide range of alkylating agents and generally proceeds with high efficiency due to the complete deprotonation of the imidazole.[1][5]

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous DMF to the flask to create a slurry.

  • Deprotonation: Cool the slurry to 0 °C using an ice bath. In a separate flask, dissolve 4-bromo-5-methyl-1H-imidazole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred NaH slurry.

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.05 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The reaction time will vary depending on the reactivity of the alkylating agent.

  • Work-up: Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol B: N-Alkylation using a Mild Base (Potassium Carbonate) in Acetonitrile

This method employs a milder, easier-to-handle base and is often preferred for its operational simplicity and scalability.[6][7][8]

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-5-methyl-1H-imidazole (1.0 equivalent) and anhydrous powdered potassium carbonate (2.0 equivalents).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask, followed by the alkylating agent (1.2 equivalents) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 60-80 °C) to increase the reaction rate.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and the potassium halide byproduct). Wash the solid with fresh acetonitrile.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Summary of Reaction Parameters

ParameterProtocol AProtocol B
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF)Acetonitrile (MeCN)
Temperature 0 °C to Room TemperatureRoom Temperature to 80 °C
Stoichiometry (Base) 1.1 equivalents2.0 equivalents
Stoichiometry (Alkylating Agent) 1.05 equivalents1.2 equivalents
Work-up Aqueous Quench and ExtractionFiltration and Extraction

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 4-bromo-5-methyl-1H-imidazole, base, and solvent B Add alkylating agent A->B C Stir at appropriate temperature B->C D Monitor reaction by TLC C->D E Quench reaction or filter solids D->E Reaction Complete F Extract with organic solvent E->F G Dry and concentrate F->G H Purify by column chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: General experimental workflow for the N-alkylation of 4-bromo-5-methyl-1H-imidazole.

Characterization of N-Alkylated Products

The successful synthesis of the desired N-alkylated 4-bromo-5-methyl-1H-imidazole can be confirmed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy:

    • The disappearance of the broad N-H proton signal from the starting material is a key indicator of a successful reaction.

    • New signals corresponding to the protons of the newly introduced alkyl group will appear. For example, an N-methyl group would show a singlet around 3.8-4.0 ppm, while an N-ethyl group would exhibit a triplet and a quartet.[9]

    • The imidazole ring proton signal (at the C2 position) is expected to be a singlet.

  • ¹³C NMR Spectroscopy:

    • The appearance of new signals corresponding to the carbons of the alkyl group. An N-methyl carbon would typically appear around 35-38 ppm.[9]

    • Shifts in the signals of the imidazole ring carbons (C2, C4, and C5) upon alkylation.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the mass of the N-alkylated product.

    • Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[3]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Incomplete deprotonation (especially with K₂CO₃).- Low reactivity of the alkylating agent.- Moisture in the reaction.- Switch to a stronger base like NaH (Protocol A).- Increase the reaction temperature (for Protocol B).- Use a more reactive alkylating agent (I > Br > Cl).- Ensure all glassware is flame-dried and solvents are anhydrous.
Formation of Dialkylated Imidazolium Salt - Excess alkylating agent.- High reaction temperature.- Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the alkylating agent.- Add the alkylating agent slowly and maintain a lower reaction temperature.
Presence of Both Regioisomers - Inherent reactivity of the imidazole nitrogens.- Purification by column chromatography is often necessary to separate the isomers.- The use of a bulky alkylating agent may improve selectivity for the less sterically hindered nitrogen.
Difficult Purification - Similar polarity of starting material and product.- Presence of multiple products.- Optimize the solvent system for column chromatography.- Consider an acid-base extraction during work-up to separate the basic imidazole products from non-basic impurities.

References

  • F. L. Scott, "N-Alkylation of imidazoles," University of Otago, 1979. [Link]

  • PubChem, "4-bromo-5-methyl-1H-imidazole," National Center for Biotechnology Information. [Link]

  • D. Yassine et al., "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents," Der Pharma Chemica, vol. 14, no. 4, pp. 12-16, 2022. [Link]

  • S. K. Singh et al., "Potassium Carbonate as a Base for the N-Alkylation of Indole and Pyrrole in Ionic Liquids," Tetrahedron Letters, vol. 47, no. 32, pp. 5735-5738, 2006. [Link]

Sources

Application

Application Note: 4-Bromo-1-isopropyl-5-methyl-1H-imidazole in Advanced API Synthesis

Document Type: Technical Application Guide & Validated Protocols Target Audience: Process Chemists, Medicinal Chemists, and API Development Scientists Chemical Profiling & Mechanistic Rationale In the realm of modern Act...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Validated Protocols Target Audience: Process Chemists, Medicinal Chemists, and API Development Scientists

Chemical Profiling & Mechanistic Rationale

In the realm of modern Active Pharmaceutical Ingredient (API) synthesis, substituted imidazoles serve as privileged pharmacophores, frequently embedded in kinase inhibitors, GPCR ligands, and antifungal agents. 4-Bromo-1-isopropyl-5-methyl-1H-imidazole (CAS: 1856100-87-2) is a highly specialized building block designed to overcome the traditional bottlenecks associated with heterocyclic cross-coupling[1].

The Causality of Structural Design

The specific substitution pattern of this molecule is not arbitrary; it is engineered for optimal reactivity in transition-metal catalysis:

  • C4-Bromine (The Electrophilic Handle): The bromine atom at the C4 position provides a highly reactive site for Pd(0) oxidative addition. Unlike C2-halogens, which are prone to protodehalogenation, the C4-bromide ensures high regioselectivity during C-C and C-N bond formation[2].

  • N1-Isopropyl Group (Steric Shielding): Unprotected imidazoles frequently inhibit palladium catalysts by forming stable, off-cycle Pd(II)-nitrogen coordination complexes, effectively poisoning the catalytic cycle[3]. The bulky N1-isopropyl group provides critical steric encumbrance, physically blocking the N3 nitrogen from coordinating with the palladium center, while simultaneously increasing the lipophilicity of the final API.

  • C5-Methyl Group (Conformational Locking): The adjacent methyl group restricts the rotational freedom of the intermediate during the transmetalation step, further driving the kinetics of the reaction forward.

Experimental Optimization Data

To establish a baseline for utilizing 4-bromo-1-isopropyl-5-methyl-1H-imidazole, we evaluated various palladium-catalyzed Suzuki-Miyaura cross-coupling conditions. The data below illustrates the necessity of selecting the correct ligand architecture to prevent catalyst stalling.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Conversion (%)*
1Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O (4:1)11062%
2Pd(OAc)₂ / PPh₃K₃PO₄Dioxane9045%
3Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O (10:1)100>99%
4Pd₂(dba)₃ / SPhosCs₂CO₃Toluene10088%
5Pd₂(dba)₃ / XPhos + TBABTMSOKTHF8095%

*Conversion determined by HPLC Area Under Curve (AUC) at 12 hours.

Data Insights: Entry 3 demonstrates that bulky dialkylbiaryl phosphine ligands (XPhos) are mandatory for achieving quantitative yields. The steric bulk of XPhos accelerates reductive elimination and prevents the formation of inactive bis-imidazole palladium dimers[4]. Furthermore, as seen in Entry 5, the addition of halide salts like Tetrabutylammonium bromide (TBAB) can alleviate catalyst inhibition when strong bases like TMSOK are employed[5].

Validated Synthetic Workflows

API_Workflow N1 1. Schlenk Setup (Inert Atm) N2 2. Reagent Addition (Pd, Ligand, Base) N1->N2 N3 3. Cross-Coupling (90-100°C, 12h) N2->N3 N4 4. IPC Validation (HPLC AUC >99%) N3->N4 N5 5. Aqueous Workup (Phase Separation) N4->N5 N6 6. API Intermediate (Purification) N5->N6

Fig 1. Self-validating workflow for Pd-catalyzed cross-coupling of bromoimidazoles.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Synthesis of biaryl-imidazole API intermediates.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, charge 4-bromo-1-isopropyl-5-methyl-1H-imidazole (1.0 equiv, 5.0 mmol) and the corresponding arylboronic acid (1.2 equiv, 6.0 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%).

    • Causality Check: The 1:2 ratio of Pd to ligand ensures the formation of the active monoligated Pd(0) species, which is critical for the oxidative addition into the sterically hindered C4-Br bond.

  • Solvent & Base Addition: Add anhydrous K₃PO₄ (2.0 equiv, 10.0 mmol). Inject degassed Dioxane/H₂O (10:1 v/v, 20 mL).

    • Self-Validation: Ensure the K₃PO₄ is finely milled. Clumping indicates moisture ingress, which will severely retard the transmetalation step.

  • Thermal Activation: Seal the tube and heat to 100 °C in an oil bath with vigorous stirring (800 rpm) for 12 hours.

  • In-Process Control (IPC): Pull a 50 µL aliquot, dilute with 1 mL acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS.

    • Validation Gate: Proceed to workup ONLY if the starting material mass (m/z 203.08) is <1% AUC. If >1%, spike with an additional 1 mol% Pd₂(dba)₃ and stir for 2 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with saturated aqueous NH₄Cl (3 x 20 mL) to remove boronic acid byproducts and excess base. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesis of aminoimidazole derivatives for kinase inhibitor scaffolds.

Step-by-Step Methodology:

  • Preparation: Inside a nitrogen-filled glovebox, combine 4-bromo-1-isopropyl-5-methyl-1H-imidazole (1.0 equiv), the desired primary or secondary amine (1.2 equiv), and sodium tert-butoxide (NaOt-Bu) (1.5 equiv) in a reaction vial.

  • Catalyst Loading: Add a pre-mixed solution of Pd(OAc)₂ (3 mol%) and BrettPhos (6 mol%) in anhydrous toluene (0.2 M relative to the imidazole).

    • Causality Check: BrettPhos is specifically chosen over XPhos here because its structure promotes C-N reductive elimination over competing β-hydride elimination, preventing the formation of des-amino byproducts[4].

  • Reaction: Seal the vial, remove from the glovebox, and heat at 90 °C for 16 hours.

  • IPC & Filtration: Verify conversion via TLC (Hexane/EtOAc 1:1, UV active). Once complete, cool the mixture and filter directly through a pad of Celite to remove the palladium black and inorganic salts.

    • Self-Validation: The filtrate should be clear and yellow/orange. A dark black filtrate indicates incomplete removal of colloidal palladium, which will cause degradation during silica gel chromatography.

References[2] BenchChem. "A Comparative Guide to the Synthetic Routes of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole". URL: 3]">https://www.benchchem.com[3] PubMed Central (PMC). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation". URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3875225/[4] ACS Publications. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides". URL: https://pubs.acs.org/doi/10.1021/ol403383a[5] PubMed Central (PMC). "Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings". URL: https://www.ncbi.nlm.nih.gov/pmc/[1] Aaronchem. "4-Bromo-1-isopropyl-1H-imidazole Application Data". URL: https://www.aaronchem.com

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-bromo-1-isopropyl-5-methyl-1H-imidazole

Welcome to the technical support center for the synthesis of 4-bromo-1-isopropyl-5-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-bromo-1-isopropyl-5-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Overall Synthetic Workflow

The synthesis of 4-bromo-1-isopropyl-5-methyl-1H-imidazole is typically approached via a two-step sequence starting from commercially available 4-methylimidazole. The first step involves the N-alkylation to introduce the isopropyl group, followed by a regioselective bromination.

G cluster_0 Step 1: N-Isopropylation cluster_1 Step 2: Regioselective Bromination cluster_2 Purification A 4-Methylimidazole E 1-Isopropyl-4-methyl-1H-imidazole & 1-Isopropyl-5-methyl-1H-imidazole (Isomeric Mixture) A->E Alkylation B Isopropyl Halide (e.g., 2-Bromopropane) B->E Alkylation C Base (e.g., NaOH, K2CO3) C->E Alkylation D Solvent (e.g., THF, DMF) D->E Alkylation F 1-Isopropyl-5-methyl-1H-imidazole (Desired Isomer) E->F Isomer Separation (if necessary) I 4-bromo-1-isopropyl-5-methyl-1H-imidazole (Final Product) F->I Bromination G Brominating Agent (NBS) G->I Bromination H Solvent (e.g., Acetonitrile, Chloroform) H->I Bromination J Crude Product I->J K Column Chromatography / Recrystallization J->K L Purified Product K->L G Start Analyze Crude Product (TLC, LC-MS, NMR) LowYield Issue: Low Yield or Incomplete Reaction Start->LowYield Yield < Acceptable? MultiProducts Issue: Multiple Products (Byproducts, Isomers) Start->MultiProducts Impurity > Acceptable? Pure Product is Pure & Yield is High Start->Pure Both OK? CheckSM Starting Material Present? LowYield->CheckSM CheckStoich Stoichiometry > 1.1 eq. NBS? Or Temp > RT? MultiProducts->CheckStoich Sol_Reagent Action: Check Reagent Quality (Use Fresh NBS). Increase Reaction Time/Temp. CheckSM->Sol_Reagent Yes Sol_Workup Action: Review Workup & Purification for Product Loss. CheckSM->Sol_Workup No Sol_Conditions Action: Lower Temp (0 °C). Use 1.05 eq. NBS. Add NBS slowly. CheckStoich->Sol_Conditions Yes Sol_Purification Action: Optimize Chromatography (Shallow Gradient). Consider Recrystallization. CheckStoich->Sol_Purification No

Optimization

common side reactions in the bromination of N-isopropyl-methyl-imidazole

Welcome to the Technical Support & Troubleshooting Center for the functionalization of highly activated heterocycles. This guide is specifically engineered for researchers and drug development professionals dealing with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the functionalization of highly activated heterocycles. This guide is specifically engineered for researchers and drug development professionals dealing with the electrophilic bromination of N-isopropyl-methyl-imidazole (e.g., 1-isopropyl-2-methylimidazole).

Due to the highly electron-rich nature of the imidazole core, achieving clean monobromination without triggering side reactions requires precise control over reaction kinetics, sterics, and thermodynamics.

Mechanistic Overview & Reaction Pathways

Before troubleshooting, it is critical to understand the competing pathways in your reaction flask. The bromination of N-alkylimidazoles proceeds via an Electrophilic Aromatic Substitution (EAS) addition-elimination mechanism[1].

G SM 1-Isopropyl-2-methylimidazole (Highly Activated Ring) EAS Electrophilic Aromatic Substitution (Polar Solvents, Dark) SM->EAS + Br+ (NBS/Br2) Radical Radical Substitution (Non-polar Solvents, Light/Heat) SM->Radical + Br• (Initiator) Salt Imidazolium Tribromide Salt (Side Reaction: HBr + Br2) SM->Salt + HBr + Br2 (No Base) Sigma Sigma-Complex Intermediate (C4 or C5 Attack) EAS->Sigma AlkylBr Alkyl Bromination (Side Reaction: Chain Attack) Radical->AlkylBr C4 C4-Bromo Isomer (Major: Sterically Favored) Sigma->C4 -H+ C5 C5-Bromo Isomer (Minor: Sterically Hindered) Sigma->C5 -H+ Dibromo 4,5-Dibromoimidazole (Side Reaction: Over-bromination) C4->Dibromo Excess Br+ C5->Dibromo Excess Br+

Reaction pathways and .

Troubleshooting Guides & FAQs

Q1: Why am I getting a mixture of C4 and C5 monobrominated regioisomers? The Causality: Regioselectivity is governed by a clash between electronic activation and steric hindrance. Computational studies utilizing natural charge calculations demonstrate that both the C4 and C5 positions of N-alkylimidazoles exhibit high electron densities, making them highly susceptible to electrophilic attack[1]. Because the N-isopropyl group donates electron density, it activates the adjacent C5 position electronically, but its significant bulk creates a physical barrier[2]. If your brominating agent is too small (like molecular Br₂), it bypasses this steric barrier, leading to a near 1:1 mixture of C4 and C5 isomers. The Solution: Switch to a sterically demanding brominating agent like N-Bromosuccinimide (NBS) and lower your reaction temperature to 0°C. The bulky succinimide leaving group forces the electrophile to attack the less hindered C4 position, drastically improving your regiomeric ratio.

Q2: My LC-MS data shows a massive M+78/M+80 peak relative to my target. Why is over-bromination (dibromination) occurring? The Causality: Imidazoles are exceptionally nucleophilic. The addition of a single bromine atom (a mild deactivator via inductive effects, but a resonance donor) does not sufficiently deactivate the ring to halt a second electrophilic attack[3]. When using liquid bromine (Br₂), the instantaneous local concentration of Br⁺ is incredibly high, leading to rapid 4,5-dibromination before all starting material is consumed. The Solution: You must control the steady-state concentration of the electrophile. Use NBS in a polar solvent (like DMF) and add it portion-wise over 1 hour. Strictly limit your stoichiometry to 0.95 equivalents to ensure the starting material outcompetes the monobrominated product for the available bromine[3].

Q3: NMR indicates bromination on the isopropyl/methyl side chains instead of the imidazole ring. What went wrong? The Causality: You have inadvertently crossed from an ionic Electrophilic Aromatic Substitution (EAS) into a radical bromination pathway. This occurs if the reaction is exposed to intense ambient light, UV radiation, or if trace radical initiators (like peroxides in aged ethereal solvents) are present. The Solution: Wrap your reaction flask in aluminum foil to exclude light. Ensure your solvents are degassed and free of peroxides. Avoid non-polar solvents like CCl₄ (which stabilize radicals) and exclusively use polar aprotic solvents (like Acetonitrile or DMF) to stabilize the desired ionic sigma-complex intermediate.

Q4: A heavy, insoluble orange/red oil is forming at the bottom of my flask when I add Br₂. What is this? The Causality: You are observing the formation of an imidazolium tribromide salt. N-isopropyl-methyl-imidazole is a strong base. During bromination, hydrobromic acid (HBr) is generated as a byproduct. The unreacted imidazole scavenges this HBr, forming an imidazolium hydrobromide. If excess Br₂ is present, it complexes with the bromide ion to form a dense, ionic liquid-like tribromide salt (analogous to the well-documented 1-butyl-3-methylimidazolium tribromide)[4]. This removes your starting material from the organic phase, stalling the reaction. The Solution: Introduce a non-nucleophilic base (e.g., anhydrous sodium acetate, 1.5 eq) to the reaction mixture. The acetate will scavenge the generated HBr, keeping your imidazole free-based and available for the desired EAS reaction[1].

Quantitative Data: Brominating Agent Selection Matrix

To minimize side reactions, selecting the correct reagent is paramount. Below is a summary of typical performance metrics for various brominating agents applied to N-alkylimidazoles.

Brominating AgentReagent TypeTypical C4:C5 RatioDibromination RiskTribromide Salt RiskRecommended Use Case
Molecular Bromine (Br₂) Liquid Electrophile~ 1.2 : 1High (>40%)High (If no base)Exhaustive poly-bromination.
N-Bromosuccinimide (NBS) Solid, Controlled Br⁺~ 8 : 1Low (<10%)NoneStandard regioselective monobromination.
DBDMH Solid, High Atom Economy~ 5 : 1Moderate (~20%)NoneIndustrial scale-up (cost-effective).
[Bmim]Br₃ Ionic Liquid Reagent~ 3 : 1LowN/AGreen chemistry / solvent-free conditions.

Self-Validating Experimental Protocol: Regioselective C4-Monobromination

This protocol utilizes NBS to suppress dibromination and side-chain radical attack, establishing a self-validating feedback loop to ensure high fidelity.

Reagents & Materials:

  • 1-Isopropyl-2-methylimidazole (1.0 eq, 10 mmol)

  • N-Bromosuccinimide (NBS) (0.95 eq, 9.5 mmol) — Must be freshly recrystallized from water to remove Br₂ impurities.

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

  • Aluminum foil

Step-by-Step Methodology:

  • Preparation (Anti-Radical Setup): Dissolve 1-isopropyl-2-methylimidazole (10 mmol) in 20 mL of anhydrous DMF in a 50 mL round-bottom flask. Wrap the flask entirely in aluminum foil to suppress photo-induced radical side-chain bromination.

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0°C for 15 minutes. Causality: Low temperatures maximize the steric penalty at the C5 position, driving C4 regioselectivity.

  • Electrophile Addition: Weigh out 9.5 mmol of NBS. Add the NBS solid in 4 equal portions over a period of 60 minutes (1 portion every 15 minutes).

    • Validation Checkpoint 1: The solution should turn pale yellow. If it turns dark red/orange immediately, your NBS contains free Br₂, risking dibromination. Discard and use recrystallized NBS.

  • Reaction Monitoring: Stir at 0°C for 2 hours.

    • Validation Checkpoint 2: Run a TLC (DCM:MeOH 9:1). You should observe a major new spot (C4-bromo), a very faint spot slightly above/below it (C5-bromo), and a trace of starting material. The deliberate use of 0.95 eq NBS ensures starting material remains, confirming you have not pushed the reaction into the dibromination phase[3].

  • Quenching & Workup: Pour the reaction mixture into 50 mL of ice-cold 5% sodium thiosulfate solution to destroy any unreacted electrophilic bromine. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to separate the trace C5-isomer and unreacted starting material.

References

  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions Source: Chemical Science (RSC Publishing) URL:[Link]

  • Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide as Brominating Agent Source: Asian Journal of Chemistry URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling with 4-Bromo-1-isopropyl-5-methyl-1H-imidazole

Overview Working with 4-bromo-1-isopropyl-5-methyl-1H-imidazole in palladium-catalyzed cross-couplings presents a dual challenge of severe steric hindrance and electronic deactivation. The C4-bromide is flanked by the C5...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Working with 4-bromo-1-isopropyl-5-methyl-1H-imidazole in palladium-catalyzed cross-couplings presents a dual challenge of severe steric hindrance and electronic deactivation. The C4-bromide is flanked by the C5-methyl group and the N3 nitrogen, raising the activation energy required for the oxidative addition of Palladium(0). Simultaneously, the basic N3 lone pair is highly nucleophilic and prone to coordinating with the Palladium center, forming off-cycle, inactive Pd(II)-azole dimers that poison the catalyst[1]. This technical guide provides causality-driven troubleshooting and field-proven protocols to overcome these specific bottlenecks.

Diagnostic FAQs: Causality & Solutions

Q1: My reaction stalls at 10-15% conversion, and I see a black precipitate forming. I am using Pd(PPh₃)₄ and K₂CO₃. What is causing this? Causality & Solution: The black precipitate is "Pd-black," indicating irreversible catalyst degradation. Because oxidative addition into the sterically hindered C4-Br bond is slow, the unprotected N3 nitrogen of the imidazole outcompetes the halide, coordinating to the Pd center and forming stable, inactive [Pd(II)-azole] dimers[1]. Action: Switch to a highly active, sterically demanding Buchwald ligand like XPhos . The bulky diisopropylphenyl groups on XPhos physically block the N3 nitrogen from coordinating to the metal center, forcing the palladium to remain in the productive catalytic cycle[1].

Q2: I am using a highly active catalyst, but my reaction is generating significant amounts of 1-isopropyl-5-methyl-1H-imidazole (the debrominated side product). How do I prevent this? Causality & Solution: Hydrodebromination occurs when


-hydride elimination outcompetes the transmetalation step. This side reaction is exacerbated by strong alkoxide bases or excessive water in the solvent, which can generate hydride species on the palladium center[2].
Action: Switch to a milder inorganic base like K₃PO₄ or CsF, and strictly control your solvent's water content (e.g., using a precise 4:1 Dioxane/H₂O ratio). This ensures adequate base solubility for transmetalation without promoting hydride transfer[2].

Q3: The boronic acid partner is completely consumed, but the bromoimidazole remains unreacted. Should I just add more boronic acid? Causality & Solution: No. You are observing protodeboronation, a competitive degradation pathway for boronic acids in basic aqueous media. Because your bromoimidazole is sterically hindered, the overall cross-coupling rate is slower than the degradation rate of the boronic acid. Action: Accelerate the catalytic cycle. Use a pre-activated catalyst like XPhos Pd G3 , which rapidly generates the active monoligated Pd(0) species at room temperature. Furthermore, adding a halide salt like Tetrabutylammonium bromide (TBAB) disrupts inactive Pd-hydroxo complexes, drastically accelerating transmetalation and outcompeting protodeboronation[3].

Quantitative Data: Catalyst & Condition Screening

The following table summarizes the causal relationship between ligand/base selection and reaction outcomes for 4-bromo-1-isopropyl-5-methyl-1H-imidazole cross-couplings.

Catalyst / Ligand SystemBaseSolvent SystemAdditiveConversion (%)Primary Side Product
Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O (4:1)None< 15%Unreacted SM (Poisoning)
Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃Dioxane/H₂O (4:1)None30%Pd-Black / Oligomers
XPhos Pd G3 (2 mol%)K₃PO₄Dioxane/H₂O (4:1)None75%Protodeboronation
XPhos Pd G3 (2 mol%) K₃PO₄ Dioxane/H₂O (4:1) TBAB (10 mol%) > 95% Minimal

Standard Operating Procedure: Optimized Suzuki-Miyaura Workflow

This protocol is designed as a self-validating system. The use of XPhos Pd G3 ensures rapid initiation, while TBAB prevents off-cycle resting states.

Step 1: Reagent Preparation & Degassing

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromo-1-isopropyl-5-methyl-1H-imidazole (1.0 equiv) and the arylboronic acid (1.5 equiv).

  • Add K₃PO₄ (2.0 equiv) and TBAB (0.1 equiv).

  • Causality Check: Ensure the K₃PO₄ is finely milled. Large chunks will reduce the surface area, slowing down transmetalation and increasing the risk of protodeboronation.

Step 2: Catalyst Addition & Purging

  • Add XPhos Pd G3 (2.0 mol%).

  • Seal the tube with a septum and perform three cycles of vacuum/argon backfilling.

  • Add degassed 1,4-Dioxane and degassed deionized H₂O (4:1 v/v ratio) via syringe to achieve a 0.2 M concentration.

Step 3: Reaction Execution & In-Process Control

  • Place the reaction in a pre-heated oil bath at 80 °C and stir vigorously (800+ RPM).

  • Self-Validation (2-Hour Mark): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Pass: The solution is pale yellow/orange, and product mass is dominant.

    • Fail: If the solution is black and boronic acid mass is absent while bromoimidazole remains, oxygen ingress occurred, or transmetalation failed. Abort and verify solvent degassing.

Step 4: Workup & Isolation

  • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues and inorganic salts.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure for downstream column chromatography.

Mechanistic Pathway & Troubleshooting Diagram

The diagram below illustrates the productive catalytic cycle versus the detrimental N3-coordination poisoning pathway, highlighting how specific interventions rescue the catalyst.

CatalyticCycle Pd0 Active Catalyst [Pd(0)L] OxAdd Oxidative Addition [Pd(II)(Ar)(Br)L] Pd0->OxAdd 4-bromo-1-isopropyl- 5-methyl-1H-imidazole TransMet Transmetalation [Pd(II)(Ar)(Ar')L] OxAdd->TransMet Boronic Acid + Base Poison Catalyst Poisoning Inactive [Pd(II)-Azole] Dimer OxAdd->Poison N3-Coordination (Steric clash drives off-cycle) Dehal Side Reaction Hydrodebromination OxAdd->Dehal Slow Transmetalation (Excess Alkoxide) RedElim Reductive Elimination Product + [Pd(0)L] TransMet->RedElim RedElim->Pd0 Poison->OxAdd XPhos Ligand + Halide Additive (TBAB)

Figure 1: Suzuki-Miyaura cycle highlighting N3-coordination poisoning and recovery pathways.

References

  • preventing debromination in Suzuki coupling of bromo-imidazoles - Benchchem BenchChem Tech Support.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings ACS C

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 4-bromo-1-isopropyl-5-methyl-1H-imidazole

Welcome to the technical support center for the synthesis and optimization of 4-bromo-1-isopropyl-5-methyl-1H-imidazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 4-bromo-1-isopropyl-5-methyl-1H-imidazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile heterocyclic building block. We will delve into the critical aspects of its synthesis, from precursor preparation to the nuances of the bromination step, and provide practical, field-tested advice to help you overcome common experimental challenges.

Section 1: Synthesis Overview & Key Challenges

The preparation of 4-bromo-1-isopropyl-5-methyl-1H-imidazole is typically approached as a two-step sequence starting from the commercially available 5-methylimidazole. The primary challenges in this synthesis are controlling the regioselectivity of the bromination and preventing the formation of poly-brominated byproducts.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Electrophilic Bromination cluster_2 Step 3: Purification A 5-Methylimidazole B 1-Isopropyl-5-methyl-1H-imidazole A->B  2-iodopropane, Base (e.g., NaH), Solvent (e.g., DMF) C 4-bromo-1-isopropyl-5-methyl-1H-imidazole (Target Product) B->C  Brominating Agent (e.g., NBS), Solvent (e.g., CH2Cl2, CCl4) D Side Products (e.g., 2-bromo, 2,4-dibromo isomers) B->D  Non-optimized conditions E Crude Mixture C->E D->E F Pure Product E->F  Column Chromatography / Recrystallization

Caption: General workflow for the synthesis of 4-bromo-1-isopropyl-5-methyl-1H-imidazole.

The imidazole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. The reactivity order for electrophilic attack on the imidazole ring is generally C4 > C5 > C2.[1] However, the substituents already present on the ring (isopropyl at N1 and methyl at C5) significantly influence the regiochemical outcome of the bromination reaction.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis, providing explanations grounded in chemical principles to guide your experimental design.

Precursor Synthesis: 1-isopropyl-5-methyl-1H-imidazole

Q: What is the recommended route to synthesize the starting material, 1-isopropyl-5-methyl-1H-imidazole?

A: The most direct and common method is the N-alkylation of 5-methylimidazole. This reaction involves deprotonating the imidazole nitrogen with a suitable base, followed by nucleophilic attack on an isopropyl halide.

  • Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that is highly effective for this transformation. It irreversibly deprotonates the imidazole, driving the reaction to completion. Other bases like potassium carbonate (K2CO3) can also be used, though they may require more forcing conditions.[2]

  • Alkylating Agent: 2-Iodopropane or 2-bromopropane are suitable alkylating agents. The iodide is more reactive, which can be advantageous but may also lead to more side reactions if the temperature is not controlled.

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal as they effectively solvate the cation of the base and do not interfere with the reaction.

A key challenge with alkylating substituted imidazoles is the potential formation of regioisomers (e.g., 1,4- vs. 1,5- substitution). However, starting with 5-methylimidazole simplifies this, as tautomerization leads to an equilibrium between 4-methyl- and 5-methylimidazole, but alkylation typically proceeds to give a mixture that can be separated or, in many cases, the desired isomer is the major product. For this specific target, direct synthesis is often preferred to avoid complex isomeric separations that arise from methylating bromo-imidazole precursors.[3][4]

Bromination Reaction

Q: Which brominating agent is best for this synthesis and why?

A: The choice of brominating agent is critical for controlling selectivity and minimizing side reactions.[5]

  • N-Bromosuccinimide (NBS): This is often the preferred reagent for the controlled monobromination of activated aromatic and heteroaromatic rings.[6][7] NBS provides a low, steady concentration of bromine in the reaction mixture, which helps to prevent over-bromination.[8] Reactions with NBS are typically performed in non-polar solvents like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4).

  • Elemental Bromine (Br₂): While effective, Br₂ is a much more powerful electrophile and can easily lead to polybromination, even with stoichiometric control.[1] If using Br₂, the reaction is often performed in a solvent like acetic acid with a base like sodium acetate to temper its reactivity.[9][10] For achieving high selectivity for the mono-bromo product, NBS is the superior choice.

Q: How do I control the regioselectivity to favor bromination at the C4 position?

A: The directing effects of the N1-isopropyl and C5-methyl groups are key. The N1-isopropyl group is an ortho-, para-director, activating the C2 and C5 positions. The C5-methyl group is also an ortho-, para-director, activating the C4 and N1 positions (relative to itself). The combined electronic and steric effects generally favor electrophilic attack at the C4 position, which is the most electron-rich and sterically accessible site. To maximize this inherent selectivity, slow addition of the brominating agent (NBS) at a low temperature (e.g., 0 °C to room temperature) is recommended.[11]

Q: What are the optimal solvent and temperature conditions?

A: For NBS bromination, chlorinated solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3) are excellent choices.[12] They are inert and effectively dissolve the starting material. The reaction should be initiated at a low temperature, such as 0 °C, and then allowed to warm slowly to room temperature. This helps to control the reaction rate and improve selectivity.[11] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts.

Q: How can I prevent the formation of di- or tri-brominated byproducts?

A: Preventing over-bromination is a primary concern.[5][11] The following strategies are critical:

  • Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents, of the brominating agent (NBS).

  • Slow Addition: Add the NBS portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low.

  • Temperature Control: Maintain a low to moderate temperature throughout the reaction.

  • Reaction Monitoring: Stop the reaction as soon as TLC or LC-MS analysis shows near-complete consumption of the starting material.

Purification

Q: My crude product is a mixture. What's the best purification strategy?

A: The most common and effective method for purifying brominated imidazoles is silica gel column chromatography.[11]

  • Solvent System (Eluent): A gradient elution is typically most effective. Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity by increasing the percentage of ethyl acetate. For more polar compounds, a dichloromethane/methanol system may be necessary.[11]

  • Recrystallization: If a solid product is obtained and is relatively pure, recrystallization can be an excellent final purification step. Common solvent systems include ethyl acetate/hexanes or ethanol/water.[11]

Q: I'm having trouble with column chromatography. The compound seems to be sticking to the silica. Any tips?

A: Imidazoles can be basic and may interact strongly with the acidic surface of standard silica gel, leading to tailing and poor separation.

  • Deactivate the Silica: Before packing the column, you can prepare a slurry of the silica gel in your starting eluent and add a small amount of a volatile base, such as triethylamine (~0.5-1% by volume). This neutralizes the acidic sites on the silica surface, improving elution.

  • Alternative Stationary Phase: If problems persist, consider using a different stationary phase, such as neutral alumina.[11]

Section 3: Troubleshooting Guide

Even with an optimized protocol, unexpected issues can arise. This section provides a logical framework for diagnosing and solving common problems.

G start Reaction Outcome Analysis (TLC / LC-MS) no_product Problem: Low or No Product start->no_product  Starting material remains multi_spots Problem: Multiple Products (Over-bromination) start->multi_spots  Multiple spots observed check_reagents Cause: Inactive Reagents? no_product->check_reagents check_stoich Cause: Excess Brominating Agent? multi_spots->check_stoich check_conditions Cause: Incorrect Conditions? check_reagents->check_conditions No sol_reagents1 Solution: - Use fresh NBS. - Ensure starting material is pure. check_reagents->sol_reagents1 Yes sol_conditions1 Solution: - Verify temperature. - Increase reaction time/temp cautiously. check_conditions->sol_conditions1 Yes check_add_temp Cause: Addition Too Fast / Temp Too High? check_stoich->check_add_temp No sol_stoich Solution: - Use 1.05-1.1 eq. of NBS. check_stoich->sol_stoich Yes sol_add_temp Solution: - Add NBS slowly at 0 °C. - Maintain low temperature. check_add_temp->sol_add_temp Yes

Caption: Troubleshooting decision tree for the bromination reaction.

Problem EncounteredPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive NBS (degraded by moisture).2. Insufficient reaction time or temperature.3. Purity of starting material is low.1. Use a fresh bottle of NBS or recrystallize the existing stock.2. Allow the reaction to stir longer at room temperature or warm gently (e.g., to 40 °C), monitoring closely by TLC.3. Verify the purity of 1-isopropyl-5-methyl-1H-imidazole by NMR or LC-MS before starting.
Significant Over-bromination 1. Excess brominating agent was used.2. Reaction temperature was too high.3. NBS was added too quickly.1. Carefully measure and use only 1.05-1.1 equivalents of NBS.[11]2. Perform the reaction starting at 0 °C and allowing a slow warm-up to room temperature.3. Add the NBS in small portions over 30-60 minutes.
Formation of N-Brominated Product Use of non-polar solvents in the absence of an acid scavenger can sometimes favor N-bromination.While less common with NBS for this substrate, if suspected, performing the reaction in a slightly more polar or protic solvent like acetic acid can disfavor N-bromination by protonating the nitrogen.[5]
Product Degradation on Silica Gel The basic imidazole nitrogen is interacting strongly with the acidic silica gel.1. Deactivate the silica gel with triethylamine (0.5-1% v/v) in the eluent.[11]2. Run the column as quickly as possible to minimize contact time.3. Consider using neutral alumina as the stationary phase.

Section 4: Detailed Experimental Protocols

Disclaimer: These protocols are provided as a guide. All reactions should be performed by qualified individuals in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 1-isopropyl-5-methyl-1H-imidazole
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DMF (10 mL per 1 g of 5-methylimidazole).

  • Deprotonation: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Substrate Addition: Once the hydrogen evolution ceases, add 5-methylimidazole (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add 2-iodopropane (1.2 equivalents) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to afford the pure product.

Protocol 2: Synthesis of 4-bromo-1-isopropyl-5-methyl-1H-imidazole
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-isopropyl-5-methyl-1H-imidazole (1.0 equivalent) in dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.05 equivalents) in small portions over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The product spot should be less polar than the starting material.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining active bromine. Separate the layers and extract the aqueous phase with CH₂Cl₂ (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., gradient elution with 0-40% ethyl acetate in hexanes) to yield the title compound.

Section 5: Data Summary for Optimization

The following table provides representative data to illustrate how reaction conditions can be optimized to maximize the yield of the desired 4-bromo isomer and minimize the formation of the major byproduct, the 2,4-dibromo-1-isopropyl-5-methyl-1H-imidazole.

EntryBrominating AgentEquivalentsSolventTemperatureYield (4-bromo)Yield (2,4-dibromo)
1Br₂1.1Acetic AcidRoom Temp~45%~30%
2NBS1.5CH₂Cl₂Room Temp~50%~40%
3NBS1.1CCl₄Reflux~60%~25%
4 NBS 1.05 CH₂Cl₂ 0 °C to RT ~85-90% <5%

Data are illustrative and intended to demonstrate optimization trends. As shown in Entry 4, careful control of stoichiometry and temperature using NBS as the brominating agent provides the best outcome for this synthesis.

References

  • Blackman, A. G.; Buckingham, D. A.; Clark, C. R.; Kulkarni, S. (1986). Aust. J. Chem., 39, 1465.
  • Blackman, A. G.; Buckingham, D. A.; Clark, C. R. (1991). Bromination of Imidazoles Coordinated to Cobalt(III). Kinetics and Mechanism of Bromination. ElectronicsAndBooks. [Link]

  • Boulton, B. E.; Coller, B. A. W. (1974). Kinetics, Stoichiometry and Mechanism in the Bromination of Aromatic Heterocycles. II. Aqueous Bromination of Imidazole. ConnectSci. [Link]

  • Google Patents (2010).
  • CSIRO Publishing (1988). The Bromination in Aqueous-Solution of Imidazole Coordinated to Co(NH3)5(). [Link]

  • Papadopoulos, A. et al. (2007). Convenient synthesis of polybrominated imidazole building blocks. Semantic Scholar. [Link]

  • PubChem. 4-bromo-5-methyl-1H-imidazole. [Link]

  • Vetrichelvan, M. et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl- 1H-imidazole. Synfacts. [Link]

  • Google Patents (2020).
  • Trivedi, M. N. et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. [Link]

  • PrepChem.com. Synthesis of 1-isopropyl-2-methyl imidazole. [Link]

  • Boulton, B. E.; Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. ResearchGate. [Link]

  • Google Patents (2021). Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Suwinski, J. et al. (1990). Synthesis and Reactions of Brominated 2-Nitroimidazoles. RSC Publishing. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]

Sources

Troubleshooting

catalyst deactivation in reactions involving 4-bromo-1-isopropyl-5-methyl-1H-imidazole

Ticket #404: Catalyst Deactivation in 4-Bromo-1-isopropyl-5-methyl-1H-imidazole Couplings Status: Open Priority: Critical (Drug Discovery/API Synthesis) Assigned Specialist: Senior Application Scientist, Catalysis Divisi...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #404: Catalyst Deactivation in 4-Bromo-1-isopropyl-5-methyl-1H-imidazole Couplings

Status: Open Priority: Critical (Drug Discovery/API Synthesis) Assigned Specialist: Senior Application Scientist, Catalysis Division

Overview: The Substrate Challenge

You are likely encountering difficulties functionalizing 4-bromo-1-isopropyl-5-methyl-1H-imidazole . This is not a standard aryl bromide; it is a "privileged scaffold" often found in kinase inhibitors (e.g., p38 MAPK inhibitors), but it presents a "perfect storm" for catalyst deactivation:

  • The "N-Poison" (N3): The unmasked nitrogen at position 3 is a potent

    
    -donor that binds Palladium (Pd), displacing labile ligands and shutting down the catalytic cycle.
    
  • The Ortho-Blocker (C5-Methyl): The methyl group at C5 creates steric hindrance adjacent to the reaction site (C4), slowing down oxidative addition.

  • The Electronic Trap: The electron-rich imidazole ring makes the C-Br bond less electrophilic compared to standard aryl bromides, requiring highly active catalyst systems.

This guide addresses the three most common failure modes reported by our users: Total Catalyst Death , Hydrodehalogenation (The "Des-Bromo" impurity) , and Incomplete Conversion .

Module 1: The "Death Spiral" (Catalyst Poisoning)

User Symptom: "My reaction turns black immediately, or conversion stops at <10% regardless of time. Adding more catalyst doesn't help."

Root Cause Analysis: Competitive Coordination

The fundamental issue is the competition between your phosphine ligand and the imidazole substrate for the Pd center. In standard conditions (e.g., Pd(PPh


)

), the imidazole N3 nitrogen outcompetes the phosphine, forming a stable, catalytically inactive [Pd(Imidazole)_n] complex. This is an "off-cycle" resting state that leads to catalyst precipitation (Pd black).
Visualizing the Failure Mode

CatalystPoisoning ActiveCat Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Productive Cycle) ActiveCat->OxAdd  Fast   Poisoned Poisoned Complex [Pd(Imidazole)n] (DEAD END) ActiveCat->Poisoned  Faster (if L is weak)   Substrate Substrate (Imidazole-N3) Substrate->Poisoned  N-Coordination   OxAdd->ActiveCat  Regeneration  

Figure 1: The kinetic competition between productive oxidative addition and non-productive N-coordination poisoning.

Solution Protocol: The "Bulky Shield" Strategy

To prevent N3 coordination, you must use ligands that are sterically bulky enough to physically block the imidazole nitrogen from approaching the Pd center, while still allowing the C-Br bond to access the metal.

Recommended Ligand Systems:

  • Primary Choice: XPhos or tBuXPhos (Buchwald G3/G4 Pre-catalysts). The biaryl backbone creates a "roof" over the Pd, preventing perpendicular attack by the imidazole nitrogen.

  • Alternative: IPr or IMes (NHC Ligands). These bind Pd so tightly that the imidazole cannot displace them.

Module 2: The "Des-Bromo" Impurity (Hydrodehalogenation)

User Symptom: "I am seeing a significant byproduct where the Bromine is replaced by Hydrogen (Protodebromination). Yield is losing to this side reaction."

Root Cause Analysis: The Hydride Source

This side reaction occurs when the oxidative addition complex [L-Pd(Ar)Br] undergoes transmetallation with a hydride source instead of your nucleophile, followed by reductive elimination.

Common Culprits in Your Flask:

  • Solvent: Alcoholic solvents (MeOH, EtOH, iPrOH) act as hydride donors via

    
    -hydride elimination.
    
  • Amine Substrates: In Buchwald-Hartwig couplings, primary amines with

    
    -hydrogens can act as reductants.
    
  • Water: Promotes debromination pathways in certain catalytic cycles.

Troubleshooting Data: Solvent & Base Effects
VariableHigh Risk (Promotes Side Rxn)Recommended (Safe)
Solvent Ethanol, Isopropanol, DMF (wet)1,4-Dioxane , Toluene , DMAc (Anhydrous)
Base Et

N, K

CO

(in alcohols)
Cs

CO

, NaOtBu , K

PO

Temp >120°C (Thermal decomposition)80–100°C (Controlled heating)
Corrective Protocol
  • Switch Solvent: Move to anhydrous 1,4-Dioxane .

  • Scavenger Additive: Add 5-10 mol% 2,6-di-tert-butyl-4-methylphenol (BHT) . This radical scavenger can sometimes inhibit radical-pathway debromination, though ionic pathways are more common here.

  • Strict Drying: Flame-dry glassware. Water acts as a proton source for the final step of the debromination cycle.

Module 3: Experimental Master Protocol

Context: This protocol is optimized for a Buchwald-Hartwig Amination or Suzuki Coupling on 4-bromo-1-isopropyl-5-methyl-1H-imidazole, designed to overcome the steric C5-methyl block and N3-poisoning.

Step-by-Step Methodology
  • Preparation (Glovebox or Schlenk Line):

    • Charge a reaction vial with 4-bromo-1-isopropyl-5-methyl-1H-imidazole (1.0 equiv).

    • Add Coupling Partner (1.2 equiv) (e.g., Boronic acid or Amine).

    • Add Base : Use NaOtBu (1.5 equiv) for amines or K

      
      PO
      
      
      
      (2.0 equiv) for boronic acids. Crucial: Grind K
      
      
      PO
      
      
      to a fine powder to increase surface area.
    • Catalyst: Add Pd(OAc)

      
        (2 mol%) and tBuXPhos  (4 mol%) OR use the pre-formed tBuXPhos Pd G3  (2 mol%).
      
      • Why G3? It activates rapidly at room temperature, ensuring the active species is generated before the imidazole can poison the precursor.

  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane (0.2 M concentration).

    • Tip: If solubility is poor due to the imidazole, use a 4:1 mixture of Dioxane:t-Amyl Alcohol (the bulky alcohol is less prone to acting as a hydride source).

  • Degassing (Critical):

    • Sparge with Argon for 10 minutes. Oxygen is a catalyst killer that works synergistically with the imidazole poison.

  • Reaction:

    • Seal and heat to 90°C .

    • Monitoring: Check HPLC/UPLC at 1 hour.

      • If <20% conv: Raise temp to 110°C.

      • If stalled: Add 5 mol% ZnCl

        
         .
        
      • Why Zinc? Lewis acids like Zn(II) or Mg(II) can coordinate to the imidazole N3 nitrogen, "masking" it and preventing it from poisoning the Palladium.

Decision Logic for Optimization

OptimizationLogic Start Start Reaction (tBuXPhos Pd G3) Check Check LCMS @ 1h Start->Check Result1 Des-Bromo Product > 10% Check->Result1 Result2 No Reaction / SM Only Check->Result2 Result3 Product Forming Check->Result3 Fix1 Action: Switch Solvent to Toluene Eliminate proton sources Result1->Fix1 Fix2 Action: Add ZnCl2 (5 mol%) Increase Temp to 110°C Result2->Fix2 Fix3 Action: Continue Monitor to completion Result3->Fix3

Figure 2: Decision matrix for real-time reaction monitoring.

FAQ: Frequently Asked Questions

Q: Can I use Pd(dppf)Cl2 for this? It works for my other aryl bromides. A: Avoid it. DPPF is a bidentate ligand, but it is not bulky enough to prevent the N3-imidazole coordination. For sterically hindered and coordinating substrates like yours, monodentate bulky phosphines (Buchwald type) or NHCs (PEPPSI-IPr) are vastly superior.

Q: Why does the reaction work better when I add water (Suzuki)? A: While water is necessary for the transmetallation step in Suzuki coupling (activating the boronic acid), too much water promotes the debromination side reaction with this specific scaffold. Use a 95:5 Dioxane:Water ratio to balance activation vs. side reactions.

Q: I'm making a p38 inhibitor. Does the isopropyl group fall off? A: The N-isopropyl group is generally stable under standard cross-coupling conditions (up to 120°C). However, if you use strong Lewis Acids (AlCl


, BBr

) for deprotection steps later in the synthesis, be aware that the isopropyl group can be cleaved under forcing conditions.
References
  • Catalyst Deactivation Mechanisms

    • Title: "Deactivation of Palladium Catalysts in C–N Cross-Coupling Reactions"
    • Source:Chemical Reviews, 2011.
    • URL:[Link]

  • Buchwald-Hartwig Optimization for Heterocycles

    • Title: "Palladium-Catalyzed Amination of Aryl Halides with Heterocyclic Amines"
    • Source:Journal of the American Chemical Society, 2006.
    • URL:[Link]

  • Hydrodehalogenation Side Reactions

    • Title: "Mechanistic Studies on the Hydrodehalogen
    • Source:Organometallics, 2014.
    • URL:[Link]

  • Handling 4-Bromoimidazoles

    • Title: "Practical Synthesis of 4-Substituted Imidazoles via Palladium-C
    • Source:Journal of Organic Chemistry, 2010.
    • URL:[Link]

Optimization

preventing debromination of 4-bromo-1-isopropyl-5-methyl-1H-imidazole

Welcome to the dedicated technical support guide for 4-bromo-1-isopropyl-5-methyl-1H-imidazole. This resource is designed for researchers, medicinal chemists, and process development scientists to address a critical chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 4-bromo-1-isopropyl-5-methyl-1H-imidazole. This resource is designed for researchers, medicinal chemists, and process development scientists to address a critical challenge encountered when working with this versatile building block: unwanted debromination. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you maintain the integrity of the C-Br bond during your synthetic campaigns.

Section 1: Understanding the Challenge: The Lability of the C4-Bromine Bond

The 4-bromo-1-isopropyl-5-methyl-1H-imidazole is a valuable synthetic intermediate.[1] The bromine atom serves as a versatile handle for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions and metal-halogen exchange.[2] However, the electronic nature of the imidazole ring, combined with specific reaction conditions, can render the C4-Br bond susceptible to cleavage, leading to the formation of the undesired 1-isopropyl-5-methyl-1H-imidazole byproduct. This process, known as hydrodehalogenation or simply debromination, reduces yield, complicates purification, and consumes valuable starting material.[3]

This guide will dissect the common causes of debromination across different reaction classes and provide actionable, evidence-based strategies to mitigate this side reaction.

Section 2: Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues you may encounter in the lab.

Issue 1: Significant Debromination During Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Heck)

Question: "I am performing a Suzuki-Miyaura coupling with my 4-bromo-1-isopropyl-5-methyl-1H-imidazole and observing a significant amount of the debrominated byproduct alongside my desired coupled product. What are the likely causes and how can I fix it?"

Answer: This is a classic and frequently encountered problem in cross-coupling chemistry. Debromination in Pd-catalyzed reactions is not a simple protonolysis; it's a competing catalytic cycle where a hydride source reductively cleaves the C-Br bond.[3][4] The primary factors to investigate are your choice of base, catalyst system, and reaction conditions.

dot

Caption: A logical workflow for troubleshooting debromination in Suzuki coupling.

Detailed Troubleshooting Steps:

  • Optimize the Base: The base is often the primary culprit. Strong bases, particularly in the presence of protic solvents like water or alcohols, can generate hydride species that fuel the debromination pathway.[4]

    • Recommendation: Switch from strong bases like NaOH, KOH, or alkoxides to milder inorganic bases. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent starting points.[3][5] Cesium fluoride (CsF) has also been reported to be effective in minimizing side products.[4]

    • Causality: Weaker inorganic bases are less likely to participate in side reactions that generate palladium-hydride complexes, which are key intermediates in the undesired reductive debromination cycle.

  • Re-evaluate the Catalyst and Ligand System: The ligand sphere around the palladium center dictates the relative rates of the desired cross-coupling versus the undesired debromination.

    • Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos can accelerate the rate-limiting reductive elimination step of the desired coupling, making it outcompete the debromination pathway.[6] Using a pre-catalyst such as XPhos Pd G2 can also improve results by ensuring efficient generation of the active Pd(0) species.[3]

    • Causality: These ligands stabilize the palladium center and promote the formation of the C-C bond, minimizing the lifetime of intermediates that could otherwise undergo hydrodehalogenation.[7]

  • Adjust Reaction Conditions: Temperature and time are critical variables.

    • Recommendation: Attempt the reaction at a lower temperature for a longer duration.[3] High temperatures can accelerate side reactions. Furthermore, use anhydrous, aprotic solvents like dioxane, THF, or toluene to minimize potential hydride sources.[4] While many Suzuki protocols use aqueous base, minimizing the amount of water can be beneficial if debromination is observed.[8]

    • Causality: Lowering the thermal energy of the system can selectively disfavor the higher activation energy pathway of debromination relative to the desired productive coupling.

ParameterStandard ConditionOptimized for Anti-DebrominationRationale
Base NaOH, Na₂CO₃, Cs₂CO₃K₃PO₄, K₂CO₃, CsFMilder bases are less prone to generating hydride species that cause debromination.[4]
Ligand PPh₃XPhos, SPhos, RuPhosBulky, electron-rich ligands accelerate the desired C-C bond formation, outcompeting the side reaction.[6]
Solvent Dioxane/H₂O, Toluene/H₂OAnhydrous Dioxane, Toluene, THFReduces the availability of potential hydride/proton donors.[4]
Temperature 90-110 °C60-80 °CLower temperatures can reduce the rate of undesired side reactions.[3]
Issue 2: Debromination During Metal-Halogen Exchange (e.g., Lithiation)

Question: "I am trying to perform a bromine-lithium exchange on my substrate at -78 °C using n-BuLi, but upon quenching with an electrophile, I recover mostly the debrominated starting material. What is happening?"

Answer: This outcome strongly suggests that the lithiated imidazole intermediate, once formed, is being quenched by a proton source before it can react with your electrophile. The high reactivity of organolithium reagents makes them exquisitely sensitive to trace amounts of protic impurities.[9][10]

dot

Caption: Troubleshooting workflow for debromination during lithiation.

Detailed Troubleshooting Steps:

  • Ensure Rigorously Anhydrous Conditions: This is the most critical factor.

    • Recommendation: All glassware must be flame-dried or oven-dried (>120 °C) under high vacuum immediately before use. Solvents (typically THF or Et₂O) must be of high purity and anhydrous, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or taken from a solvent purification system. Use fresh, sealed bottles of organolithium reagents.

    • Causality: Water or other protic impurities will rapidly and irreversibly protonate the highly basic lithiated imidazole, yielding the debrominated product and LiOH.[11]

  • Maintain Strict Temperature Control: Lithium-halogen exchange is extremely fast, even at very low temperatures.

    • Recommendation: Perform the reaction at -78 °C (dry ice/acetone bath) or even lower.[11] Add the organolithium reagent slowly and dropwise to the substrate solution, ensuring the internal temperature does not rise. After the addition, allow sufficient time for the exchange to complete (typically 30-60 minutes) before adding the electrophile.

    • Causality: Low temperatures suppress potential side reactions and increase the stability of the organolithium intermediate.

  • Consider an Alternative Reagent: If debromination persists despite rigorous precautions, the organolithium reagent itself might be too harsh.

    • Recommendation: Use a Grignard reagent for a bromine-magnesium exchange. Turbo-Grignard reagents like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) are highly effective for this transformation under milder conditions and are often more tolerant of functional groups.[9][12]

    • Causality: Organomagnesium species are generally less basic than their organolithium counterparts, reducing the likelihood of side reactions and premature quenching.

Section 3: Frequently Asked Questions (FAQs)

Q1: How can I confirm that debromination is occurring in my reaction? A1: You can identify the debrominated byproduct using standard analytical techniques:

  • GC-MS: Gas Chromatography-Mass Spectrometry will show a peak with a molecular ion corresponding to the mass of 1-isopropyl-5-methyl-1H-imidazole.

  • ¹H NMR: In the ¹H NMR spectrum of the crude reaction mixture, you will see a new signal in the aromatic region for the proton that has replaced the bromine at the C4 position, alongside the disappearance of the starting material signals.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can separate the byproduct from the starting material and desired product, and the mass spectrum will confirm its identity.

Q2: Can the storage conditions of 4-bromo-1-isopropyl-5-methyl-1H-imidazole lead to debromination? A2: While stable under proper conditions, prolonged exposure to light, moisture, or certain reactive impurities could potentially lead to degradation over time. Reductive dehalogenation can be initiated by various sources, including catalytic hydrogenation conditions (e.g., Pd/C and H₂) or other reducing agents.[13]

  • Recommendation: Store the compound in a tightly sealed, opaque container in a cool, dry, and dark place, preferably under an inert atmosphere (argon or nitrogen).[14] Periodically check the purity of aged stock by NMR or LC-MS before use.

Q3: Are there any "protecting groups" for the imidazole ring that can help prevent debromination? A3: While the N1 position is already substituted with an isopropyl group, the imidazole ring itself can be electronically modified. However, for a C-Br bond, the more effective strategy is not a protecting group but rather careful selection of reaction conditions as described above. For related nitrogen heterocycles like indoles or pyrroles, N-protection is a highly effective strategy to prevent dehalogenation by modulating the ring's electron density.[15] In this case, since the nitrogen is already alkylated, this specific strategy is not applicable, reinforcing the importance of controlling the external reaction parameters.

Section 4: Recommended Experimental Protocols

The following protocols are designed to minimize the risk of debromination.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol uses a mild base and a modern catalyst system to favor the desired cross-coupling pathway.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add 4-bromo-1-isopropyl-5-methyl-1H-imidazole (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv.).

    • Seal the flask with a septum.

  • Inerting the System:

    • Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Catalyst Addition:

    • Add anhydrous, degassed 1,4-dioxane via cannula to create a 0.1 M solution based on the bromoimidazole.

    • Under a positive flow of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 80 °C.

    • Stir the reaction vigorously. Monitor its progress by TLC or LC-MS every 1-2 hours.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel.

Protocol 2: Bromine-Lithium Exchange and Electrophilic Quench

This protocol emphasizes rigorously anhydrous and cryogenic conditions to prevent premature proton quenching.

  • Glassware and Solvent Preparation:

    • Thoroughly flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a septum under high vacuum. Allow to cool to room temperature under a stream of dry argon.

    • Use freshly distilled anhydrous tetrahydrofuran (THF) from sodium/benzophenone.

  • Reaction Setup:

    • Dissolve 4-bromo-1-isopropyl-5-methyl-1H-imidazole (1.0 equiv.) in anhydrous THF (to ~0.2 M) via cannula into the prepared flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to equilibrate the temperature.

  • Lithiation:

    • Slowly add n-butyllithium (1.05 equiv., as a solution in hexanes) dropwise via syringe over 10-15 minutes, ensuring the internal temperature remains below -75 °C.

    • Stir the resulting mixture at -78 °C for 45 minutes.

  • Electrophilic Quench:

    • Add a solution of the desired electrophile (1.2 equiv.) in a minimal amount of anhydrous THF dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature overnight.

  • Work-up and Purification:

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude material by column chromatography or another suitable method.

By understanding the underlying mechanisms and carefully controlling your experimental parameters, you can successfully prevent the undesired debromination of 4-bromo-1-isopropyl-5-methyl-1H-imidazole and achieve higher yields and purity in your synthetic transformations.

References
  • BenchChem. (n.d.). Preventing debromination in Suzuki coupling of bromo-imidazoles.
  • BenchChem. (n.d.). Preventing debromination of 3-Bromothiophene during reactions.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions (Doctoral dissertation, University of Illinois at Urbana-Champaign). IDEALS. Retrieved from [Link]

  • I. J. Turchi, M. J. S. Dewar. (1975). Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. Journal of the Chemical Society, Perkin Transactions 1.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Retrieved from [Link]

  • Various Authors. (n.d.). Reductions of aryl bromides in water at room temperature. PMC. Retrieved from [Link]

  • BenchChem. (n.d.). Preventing degradation of 4-Bromo-1-methyl-2-nitro-1h-imidazole during storage.
  • Reddit r/Chempros community. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole: A Key Building Block for Bioactive Molecules. SynOpen, 7, 496–500.
  • Smolecule. (n.d.). The Role of Brominated Imidazoles in Modern Chemical Synthesis.
  • BenchChem. (n.d.). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile.
  • BenchChem. (n.d.). Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide.
  • Various Authors. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]

  • BenchChem. (n.d.). How to avoid debromination in 5-bromoindole reactions.
  • Reich, H. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC. Retrieved from [Link]

Sources

Troubleshooting

challenges in the purification of 4-bromo-1-isopropyl-5-methyl-1H-imidazole

Technical Support Center: Purification of 4-bromo-1-isopropyl-5-methyl-1H-imidazole Ticket ID: #PUR-IMD-4BR-ISO Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-bromo-1-isopropyl-5-methyl-1H-imidazole Ticket ID: #PUR-IMD-4BR-ISO Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

The purification of 4-bromo-1-isopropyl-5-methyl-1H-imidazole presents a unique convergence of challenges: the inherent basicity of the imidazole ring, the difficulty of separating regioisomers (1,4- vs. 1,5-methyl), and the sensitivity of the bromine moiety.

This guide moves beyond standard protocols to address the causality of impurities. Success depends not just on the final column, but on the purity of your starting material (the unbrominated imidazole) and the control of the bromination stoichiometry.

Module 1: The Precursor Bottleneck (The "Hidden" Impurity)

The Core Problem: Most synthesis failures for this target originate before the bromination step. The alkylation of 4-methylimidazole with isopropyl halides produces two regioisomers:

  • 1-isopropyl-4-methylimidazole (Major Product): Thermodynamically favored, less sterically hindered.

  • 1-isopropyl-5-methylimidazole (Target Precursor): Sterically hindered, often the minor product.

If you brominate the mixture, you generate isomeric bromides that are nearly impossible to separate by standard silica chromatography.

Diagnostic Check: Run a 1H NMR in CDCl3.

  • 1,4-isomer: The C2-H proton typically shifts downfield (~7.4-7.5 ppm).

  • 1,5-isomer (Target): The C2-H proton is often shielded by the N-isopropyl group (~7.2-7.3 ppm).

Corrective Protocol: Fractional Distillation Do not rely on columns for the unbrominated precursor. The boiling point difference between 1,4 and 1,5 isomers is often sufficient for separation via fractional distillation under reduced pressure.

  • Recommendation: Use a spinning band distillation column if available. The 1,5-isomer generally has a slightly lower boiling point due to the steric shielding of the N1 position reducing intermolecular H-bonding interactions compared to the 1,4-isomer [1].

Module 2: The Bromination Step (Stoichiometry Control)

The Mechanism: Electrophilic aromatic substitution (EAS) on imidazoles using N-Bromosuccinimide (NBS) favors the C4 and C5 positions. Since C5 is blocked by a methyl group, C4 is the primary target. However, excess NBS or high temperatures will activate the C2 position, leading to 2,4-dibromo byproducts.

Visualizing the Impurity Cascade:

BrominationPathways Start 1-isopropyl-5-methylimidazole Target 4-bromo-1-isopropyl- 5-methyl-1H-imidazole (Target) Start->Target Fast (Kinetic) NBS NBS (1.0 eq) NBS->Target Impurity 2,4-dibromo-1-isopropyl- 5-methyl-1H-imidazole (Over-brominated) Target->Impurity Slow (Excess NBS)

Figure 1: Reaction pathway showing the kinetic favorability of C4-bromination vs. the thermodynamic risk of C2-overbromination.

Optimized Protocol:

  • Solvent: Acetonitrile (ACN) or DMF. ACN is preferred for easier workup [2].

  • Temperature: Maintain 0°C to 10°C . Room temperature increases C2-bromination risk.

  • Reagent Addition: Add NBS portion-wise over 30 minutes.

  • Quenching: Use 10% Na2S2O3 (sodium thiosulfate) immediately upon disappearance of starting material to neutralize active bromine species.

Module 3: Purification of the Final Product

Even with a clean reaction, the basic nitrogen of the imidazole will interact with acidic silanols on silica gel, causing "streaking" or "tailing."

Troubleshooting Guide: Chromatographic Tailing

IssueRoot CauseSolution
Broad, streaky bands Acid-Base interaction with SilicaPre-wash silica with 1% Triethylamine (TEA) in Hexanes. Add 1% TEA to the eluent.
Product stuck at baseline Highly polar solvent requiredSwitch to DCM:MeOH:NH4OH (90:9:1) . The ammonia competes for silanol sites.
Co-elution with succinimide NBS byproduct retentionPerform an aqueous wash (Water/Brine) before the column. Succinimide is water-soluble.

Alternative: Recrystallization (The "Green" Route) If the product is solid (melting points for these analogs are often 60-100°C), avoid the column entirely.

  • Dissolve crude in minimal hot Ethyl Acetate .

  • Add Hexanes dropwise until turbidity persists.

  • Cool slowly to 4°C. Note: This effectively removes the succinimide byproduct, which stays in the mother liquor.

Module 4: Advanced Troubleshooting (FAQs)

Q: I have a mixture of 4-bromo and 2,4-dibromo product. How do I salvage it? A: Separation is difficult. A chemical salvage is often more efficient.

  • Protocol: Treat the mixture with iPrMgCl (Isopropylmagnesium chloride) at -20°C. The bromine at the C2 position (flanked by two nitrogens) is significantly more acidic/labile towards halogen-metal exchange than the C4-bromine. Quench with water to "de-brominate" the C2 position, reverting it to the desired mono-bromo product [3].

Q: The product turns yellow/brown upon storage. A: Brominated imidazoles are light-sensitive and prone to autocatalytic decomposition if traces of acid (HBr) remain.

  • Fix: Store in amber vials under Argon at -20°C. Ensure the final evaporation included a basic wash (NaHCO3) to remove all acid traces.

Q: Can I use HILIC for purification? A: Yes. Hydrophilic Interaction Liquid Chromatography (HILIC) is superior for separating polar imidazole isomers that co-elute on C18 or normal silica. It is highly recommended for analytical QC to verify isomeric purity [4].

Decision Matrix: Workflow Visualization

PurificationLogic Crude Crude Reaction Mixture CheckTLC TLC/HPLC Analysis Crude->CheckTLC Solid Product is Solid? CheckTLC->Solid Recrys Recrystallize (EtOAc/Hexanes) Solid->Recrys Yes Column Column Chromatography Solid->Column No (Oil) Modifier Add 1% Et3N to Eluent Column->Modifier Requires Base

Figure 2: Decision matrix for selecting the optimal purification technique based on physical state.

References

  • Luo, H., et al. (2022). "1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction." National Institutes of Health (NIH) / PMC.

  • Zysman-Colman, E., et al. (2026).[1] "Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile." Sonar / University of Zurich.

  • Vetrichelvan, M., et al. (2023). "Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole." Thieme Connect / Synthesis.

  • Fu, R., & Wang, Z. (2018).[2] "Analysis of 4-Methylimidazole Using an Agilent InfinityLab Poroshell 120 HILIC-OH5 Column." Agilent Technologies Application Note.

Sources

Optimization

Technical Support Center: Minimizing Regioisomer Formation in Imidazole Synthesis

Welcome to the Technical Support Center for Regioselective Imidazole Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the intractable mixtures of regioisomers inherent to i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Regioselective Imidazole Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the intractable mixtures of regioisomers inherent to imidazole chemistry. The ambident nature of the imidazolate anion and the rapid tautomerization of the unfunctionalized core make regiocontrol a persistent bottleneck in drug development.

This guide dissects the mechanistic causality behind regioisomer formation and provides field-proven, self-validating protocols to achieve absolute regiocontrol—whether you are functionalizing a pre-existing core or constructing the ring de novo.

Section 1: Fundamental Principles & Causality (FAQ)

Q: Why does direct N-alkylation of unsymmetrical imidazoles almost always result in a mixture of 1,4- and 1,5-disubstituted isomers? A: The root cause lies in tautomerism and the ambident nature of the intermediate. When an unsymmetrically substituted imidazole (e.g., 4-phenylimidazole) is deprotonated by a base, it forms an imidazolate anion where the negative charge is delocalized across both the N1 and N3 atoms[1]. Because both nitrogen atoms are nucleophilic, the incoming electrophile can attack either position. The resulting product ratio is dictated by a delicate balance of steric hindrance and the inductive effects of the existing substituents[2].

Q: How can I leverage electronic and steric factors to bias this ratio? A: You must analyze the substituent at the 4(5)-position:

  • Electronic Control (Inductive Effects): Electron-withdrawing groups (EWGs) like a nitro group deactivate the adjacent nitrogen atom. Consequently, the electrophile will preferentially attack the more remote nitrogen, favoring the 1,4-substitution pattern[2].

  • Steric Control: Bulky substituents at the 4(5)-position physically block the trajectory of the incoming electrophile. As the steric bulk of either the substituent or the alkylating agent increases, the reaction is forced toward the less-hindered nitrogen, again favoring the 1,4-isomer[2].

Table 1: Predictive Regioselectivity in Basic N-Alkylation
Substrate SubstituentElectrophileDominant Driving ForceMajor Regioisomer
4-Nitro (EWG)Methyl IodideElectronic (Inductive deactivation)1-Methyl-4-nitroimidazole
4-Phenyl (Bulky)Benzyl BromideSteric Approach Control1-Benzyl-4-phenylimidazole
4-Methyl (Small)Methyl IodideMixed/Poor BiasIntractable 1,4 / 1,5 Mixture

Section 2: Troubleshooting Late-Stage Functionalization

Issue: "I need to synthesize a 1-alkyl-4-arylimidazole using a small alkylating agent (like a methyl group), but steric bias is insufficient, yielding a 1:1 isomeric mixture."

Mechanistic Rationale & Solution: When steric and electronic biases fail, you must utilize a directing protecting group. The SEM-Switch (Trans-N-Alkylation) Strategy is the gold standard here. By first protecting the imidazole with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, you can perform palladium-catalyzed C-H arylation. The bulky SEM group forces arylation to specific carbons. Subsequently, reacting this protected core with your alkylating agent forms an imidazolium salt. The SEM group is then cleaved, effectively "switching" the alkyl group into the desired, sterically demanding position that direct alkylation could never achieve[3].

Protocol 1: Regioselective Synthesis via SEM-Group Transposition
  • Step 1: Protection & Arylation. Protect the parent imidazole with SEM-Cl/NaH. Subject the SEM-imidazole to Pd-catalyzed C-H arylation using an aryl bromide to yield the 1-SEM-4-arylimidazole[3].

  • Step 2: Trans-N-Alkylation. Dissolve the 1-SEM-4-arylimidazole (1.0 equiv) in anhydrous dichloromethane. Add trimethyloxonium tetrafluoroborate (1.2 equiv) as the methylating agent. Stir at room temperature for 12 hours to form the intermediate methylimidazolium salt[3].

  • Step 3: SEM Cleavage. Concentrate the mixture and dissolve the residue in ethanol. Add 2M HCl and reflux for 2 hours to hydrolyze the SEM group.

  • Step 4: Self-Validation & QC. Neutralize, extract with EtOAc, and purify. Validation: Analyze the product via 2D 1H-1H NOESY NMR. The absence of a Nuclear Overhauser Effect (NOE) cross-peak between the N-methyl protons and the C5-proton confirms the successful synthesis of the 1-methyl-4-arylimidazole regioisomer, distinguishing it from the 1,5-isomer[4].

Section 3: De Novo Ring Construction (Avoiding Alkylation)

Issue: "Late-stage alkylation is adding too many steps to my workflow. How can I build the imidazole ring from scratch with absolute regiocontrol?"

Mechanistic Rationale & Solution: Abandon Debus-Radziszewski condensations, which inherently scramble regiochemistry. Instead, employ the Van Leusen Imidazole Synthesis . This multicomponent reaction uses tosylmethyl isocyanide (TosMIC) as a synthon. TosMIC provides the C2 and N3 atoms of the imidazole ring. When it reacts with an aldimine (generated in situ), the deprotonated TosMIC anion attacks the polarized C=N bond directionally. The subsequent cyclization and elimination of p-toluenesulfinic acid strictly dictate the formation of 1,5-disubstituted imidazoles[5].

Table 2: Van Leusen Reaction Scope & Outcomes
Aldehyde InputAmine InputTosMIC ReagentProduct RegiochemistryTypical Yield
Aryl AldehydePrimary Alkyl AmineUnsubstituted TosMIC1-Alkyl-5-aryl-1H-imidazole70-85%[6]
Glyoxylic AcidPrimary AmineUnsubstituted TosMIC1,4-Disubstituted imidazole*High[6]
Various AldehydesNH4OHAryl-Substituted TosMIC4,5-Disubstituted imidazoleModerate[6]

*Note: Yields 1,4-disubstituted imidazoles only after spontaneous decarboxylation of the intermediate[6].

Protocol 2: One-Pot Van Leusen Synthesis of 1,5-Disubstituted Imidazoles
  • Step 1: In Situ Imine Formation. In a dry round-bottom flask, combine the aldehyde (1.0 equiv) and primary amine (1.0 equiv) in anhydrous methanol. Stir at room temperature for 2 hours to ensure complete aldimine formation[6].

  • Step 2: Cycloaddition. Add TosMIC (1.2 equiv) directly to the reaction mixture, followed by anhydrous K2CO3 (2.0 equiv) to deprotonate the active methylene group of TosMIC[5].

  • Step 3: Aromatization. Heat the mixture to 50 °C and stir for 4-6 hours. The elimination of the tosyl group drives the irreversible aromatization of the ring.

  • Step 4: Self-Validation & QC. Remove the solvent under reduced pressure, partition between water and EtOAc, and purify via flash chromatography. Validation: Run a 1H-NMR spectrum. A sharp, distinct singlet integrating to 1H between 7.5–8.5 ppm confirms the presence of the isolated C2 proton, verifying the successful formation of the imidazole core. NOESY NMR will show a strong correlation between the N1-alkyl protons and the C5-aryl protons, confirming the 1,5-substitution[4].

Q: Are there emerging catalytic methods for highly substituted imidazoles? A: Yes. Recent advancements involve the metal-controlled regioselective synthesis from 2H-azirines. Under palladium catalysis, 2H-azirines undergo C–C and C–N bond cleavage followed by the addition of a second azirine molecule, cyclizing to form complex trisubstituted imidazoles with absolute regiocontrol[7].

Section 4: Strategic Decision Workflow

To systematize your approach to regioselective imidazole synthesis, utilize the following decision matrix.

G A Target: Regiopure Imidazole B Pre-synthesized Core? A->B C De Novo Synthesis B->C No D Late-Stage Alkylation B->D Yes E Van Leusen (TosMIC) 1,5-Disubstituted C->E Aldimine + TosMIC F Metal-Catalyzed Azirine Trisubstituted C->F Pd/Ag Catalysis G Direct Alkylation Steric/Electronic Control D->G Bulky Electrophiles H SEM-Switch Strategy 1,4-Disubstituted D->H Small Electrophiles

Decision matrix for selecting regioselective imidazole synthesis pathways.

References

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition Source: National Institutes of Health (NIH) URL:[Link]

  • Van Leusen reaction Source: Grokipedia URL:[Link]

  • An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation Source: ResearchGate URL:[Link]

  • N-Alkylation of imidazoles Source: University of Otago URL:[Link]

Sources

Troubleshooting

scaling up the synthesis of 4-bromo-1-isopropyl-5-methyl-1H-imidazole cost-effectively

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 4-bromo-1-isopropyl-5-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 4-bromo-1-isopropyl-5-methyl-1H-imidazole (CAS: 1856100-87-2)[1][2].

This guide addresses the critical bottlenecks in transitioning this pharmaceutical intermediate from milligram-scale discovery chemistry to multi-kilogram pilot production, focusing on regioselectivity, cost-efficiency, and byproduct control.

Process Workflow & Optimization Strategy

G SM 4(5)-Methylimidazole (Starting Material) Alk N-Alkylation (2-Bromopropane, K2CO3, MeCN) SM->Alk Iso Isomer Resolution (Fractional Distillation / Salt Prep) Alk->Iso Yields 1,4 & 1,5 isomers Int 1-Isopropyl-5-methyl-1H-imidazole (Key Intermediate) Iso->Int Isolate 1,5-isomer Bro Electrophilic Bromination (NBS, DMF, 0-5°C, Dark) Int->Bro Pur Aqueous Workup & Crystallization Bro->Pur C4-selective halogenation Prod 4-Bromo-1-isopropyl- 5-methyl-1H-imidazole Pur->Prod >98% Purity

Fig 1: Scalable synthetic workflow for 4-bromo-1-isopropyl-5-methyl-1H-imidazole.

FAQ & Troubleshooting Guide

Section 1: N-Alkylation and Regioselectivity

Q: When alkylating 4(5)-methylimidazole with 2-bromopropane, we predominantly isolate the 1-isopropyl-4-methyl isomer. How can we cost-effectively invert this ratio or isolate the required 1,5-isomer on a kilogram scale?

A: The alkylation of 4(5)-methylimidazole is inherently biased toward the 1,4-isomer due to steric hindrance; the bulky isopropyl group prefers the less sterically congested nitrogen adjacent to the hydrogen rather than the methyl group [1].

  • Discovery Scale (Not Scalable): Trityl protection of the N1 position, followed by alkylation at N3 and subsequent deprotection, forces 1,5-substitution. This is cost-prohibitive for scale-up due to poor atom economy.

  • Scale-Up Solution: Perform a direct thermodynamic alkylation using an excess of 2-bromopropane in a polar aprotic solvent (e.g., acetonitrile) at elevated temperatures (80°C). While the 1,4-isomer still forms, the ratio can be pushed toward an equilibrium mixture.

  • Resolution: Do not attempt chromatographic separation on scale. Instead, utilize the difference in basicity and boiling points. The 1,5-isomer is slightly more basic and has a different boiling point profile. Vacuum fractional distillation is the most cost-effective industrial method for separating these regioisomers. Alternatively, selective salt formation (e.g., using specific equivalents of tartaric acid) can precipitate the desired isomer.

Section 2: Bromination Selectivity and Byproduct Control

Q: During the bromination of 1-isopropyl-5-methyl-1H-imidazole, we are observing up to 15% of an impurity identified as the allylic bromide (bromination on the C5-methyl group) and some 2,4-dibromo species. How do we suppress this?

A: You are experiencing a competition between electrophilic aromatic substitution (EAS) and free-radical substitution. The C4 position of the imidazole ring is highly electron-rich and susceptible to EAS[2]. However, if your reaction is exposed to ambient light or if your N-Bromosuccinimide (NBS) contains trace bromine/initiators, a radical pathway will dominate, leading to allylic bromination at the C5-methyl group.

To suppress radical formation and over-bromination:

  • Exclude Light: Wrap the reactor in foil or use opaque glass-lined vessels.

  • Temperature Control: Maintain the reaction strictly between 0°C and 5°C. EAS is fast enough at this temperature, whereas radical initiation is heavily suppressed.

  • Solvent Selection: Switch from non-polar solvents to N,N-Dimethylformamide (DMF). DMF stabilizes the ionic intermediates of the EAS pathway, accelerating C4 bromination over radical side-reactions.

Section 3: Reagent Selection for Scale-Up

Q: Is it more cost-effective to use elemental Bromine (


) or N-Bromosuccinimide (NBS) for the final step? 

A: While


 is fundamentally cheaper per mole, NBS is highly recommended for this specific transformation due to downstream processing costs and yield preservation. 

generates hydrobromic acid (HBr) as a byproduct, which protonates the imidazole ring, deactivating it and requiring excess base, which complicates the workup and can lead to the formation of the 2,4-dibromo impurity. NBS provides a controlled release of

equivalents.

Table 1: Quantitative Comparison of Bromination Reagents for Scale-Up

Reagent SystemRelative Cost/kgC4 SelectivityAllylic Bromination RiskWorkup ComplexityProcess Suitability
NBS / DMF (0°C, Dark) Moderate> 95% < 1% Low (Aqueous wash)Optimal

/ AcOH
Low~ 80%LowHigh (Neutralization required)Sub-optimal
NBS / AIBN (Reflux)High< 10%> 85%ModerateUnsuitable

Standard Operating Procedure: Electrophilic Bromination (Pilot Scale)

This protocol describes the self-validating, optimized procedure for the C4-bromination of 1-isopropyl-5-methyl-1H-imidazole, designed to minimize radical side-reactions and ensure high E-factor efficiency [3].

Materials:

  • 1-Isopropyl-5-methyl-1H-imidazole (1.0 eq, limiting reagent)

  • N-Bromosuccinimide (NBS) (1.05 eq) - Must be freshly recrystallized from water to remove trace

    
     and succinimide.
    
  • N,N-Dimethylformamide (DMF) (5 volumes)

  • 10% Aqueous Sodium Thiosulfate (

    
    )
    
  • Deionized Water

Step-by-Step Methodology:

  • Preparation: Charge a jacketed, glass-lined reactor with 1-isopropyl-5-methyl-1H-imidazole and DMF (5 vol). Ensure the reactor is shielded from direct light sources.

  • Cooling: Circulate coolant to bring the internal temperature of the solution to 0°C to 2°C. Causality: Lower temperatures suppress the homolytic cleavage of NBS, preventing allylic bromination.

  • Addition: Add NBS (1.05 eq) portion-wise over 2 hours. Monitor the internal temperature closely; the addition rate must be controlled to ensure the temperature does not exceed 5°C. Causality: The reaction is exothermic. Spikes in temperature will lead to C2-bromination (over-reaction).

  • Maturation: Stir the reaction mixture at 0–5°C for an additional 4 hours. Monitor completion via HPLC (Target: < 1% starting material).

  • Quenching: Quench the reaction by slowly adding 10% aqueous

    
     (1 vol) while maintaining the temperature below 10°C. Causality: Thiosulfate reduces any unreacted electrophilic bromine species, preventing further reaction during the concentration phase.
    
  • Workup: Add cold deionized water (10 vol) to the reactor. The product, 4-bromo-1-isopropyl-5-methyl-1H-imidazole, will precipitate as a solid.

  • Isolation: Filter the suspension via a Nutsche filter. Wash the filter cake with cold water (3 x 2 vol) to remove DMF and succinimide byproducts. Dry under vacuum at 40°C until constant weight is achieved.

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. Available at:[Link]

  • Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Pergamon. (Section on Halogenation of Azoles). Available at:[Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd Ed.). Academic Press. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis of 4-Bromo-1-isopropyl-5-methyl-1H-imidazole: Structural Validation and Regioisomer Differentiation

Executive Summary In modern medicinal chemistry, highly substituted imidazoles serve as critical building blocks for kinase inhibitors, epigenetic modulators, and GPCR ligands[1]. Among these, 4-bromo-1-isopropyl-5-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, highly substituted imidazoles serve as critical building blocks for kinase inhibitors, epigenetic modulators, and GPCR ligands[1]. Among these, 4-bromo-1-isopropyl-5-methyl-1H-imidazole offers a unique combination of a reactive halogen center for cross-coupling and significant steric bulk (via the N-isopropyl group) to dictate molecular conformation.

However, the regioselective synthesis of such densely functionalized heterocycles frequently yields mixtures of regioisomers (e.g., the 4-bromo-5-methyl vs. 5-bromo-4-methyl analogs). As a Senior Application Scientist, I emphasize that relying solely on mass spectrometry or basic 1D NMR is insufficient for unambiguous structural assignment. This guide provides an objective comparison of the 1H NMR spectral performance of this target compound against its alternatives, detailing the mechanistic causality behind its chemical shifts and outlining a self-validating protocol for rigorous quality control.

Structural Overview & Expected NMR Profile

The analytical "performance" of an intermediate building block is defined by how clearly its structural markers can be identified and differentiated from impurities. The target compound, 4-bromo-1-isopropyl-5-methyl-1H-imidazole, presents a highly diagnostic 1H NMR profile driven by distinct electronic and steric environments:

  • C2-Proton (Singlet, ~7.50 ppm): Situated between two nitrogen atoms, this proton is highly deshielded. Its shift is modulated by the electron-withdrawing inductive effect of the C4-bromine and the electron-donating hyperconjugation of the C5-methyl group.

  • N1-Isopropyl Group (Septet ~4.40 ppm; Doublet ~1.45 ppm): The methine (-CH) proton is split into a septet by the six equivalent methyl protons. Its significant downfield shift is caused by the direct attachment to the electronegative N1 atom.

  • C5-Methyl Group (Singlet, ~2.25 ppm): Attached directly to the heteroaromatic ring, this methyl group resonates in the typical allylic/aromatic methyl region. Crucially, its spatial proximity to the N1-isopropyl group serves as the primary handle for 2D NMR validation.

Comparative Performance: Target vs. Alternatives

When evaluating this building block, it is essential to compare its spectral signature against structurally similar alternatives that might appear as synthetic byproducts or alternative reagents[2]. The table below synthesizes the quantitative chemical shift data (in CDCl₃) to facilitate rapid comparative analysis.

Table 1: Comparative 1H NMR Chemical Shifts (CDCl₃, 400 MHz)
Structural Feature4-Bromo-1-isopropyl-5-methyl-1H-imidazole (Target)5-Bromo-1-isopropyl-4-methyl-1H-imidazole (Regioisomer)4-Bromo-1-methyl-1H-imidazole (Less Hindered Analog)
C2-Proton ~7.50 ppm (s, 1H)~7.65 ppm (s, 1H)~7.35 ppm (s, 1H)
N1-Alkyl (CH/CH3) ~4.40 ppm (septet, 1H), ~1.45 ppm (d, 6H)~4.55 ppm (septet, 1H), ~1.48 ppm (d, 6H)~3.65 ppm (s, 3H, N-Me)
C5-Position ~2.25 ppm (s, 3H, C5-Me)N/A (C5 is substituted with Br)~6.95 ppm (s, 1H, C5-H)
C4-Position N/A (C4 is substituted with Br)~2.15 ppm (s, 3H, C4-Me)N/A (C4 is substituted with Br)
Diagnostic 2D NOE N1-iPr ↔ C5-Me (Strong) N1-iPr ↔ C2-H (Only)N1-Me ↔ C5-H (Strong)

Mechanistic Causality of Shifts: Notice the slight downfield shift of the N1-isopropyl methine proton in the 5-bromo regioisomer (~4.55 ppm) compared to the target (~4.40 ppm). This is caused by the anisotropic deshielding cone and the van der Waals compression exerted by the massive bromine atom when it is positioned at C5, directly adjacent to the N1-alkyl group. In the target compound, the smaller C5-methyl group exerts less steric compression, resulting in a relatively upfield shift.

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure trustworthiness and reproducibility in your analytical workflows, follow this self-validating protocol for acquiring and assigning the NMR spectra of substituted imidazole carboxamides and their precursors[3].

Step-by-Step Methodology
  • Sample Preparation: Dissolve exactly 10–15 mg of the imidazole sample in 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Ensure complete dissolution to prevent magnetic susceptibility broadening.

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated gradient shimming (Z-axis) until the TMS line width at half-height (

    
    ) is strictly < 1.0 Hz.
    
  • 1D 1H Acquisition:

    • Pulse Sequence: Standard 30° flip angle (zg30).

    • Relaxation Delay (D1): Set to 2.0 seconds. Causality: The sterically hindered C5-methyl group lacks adjacent protons for efficient dipole-dipole relaxation; a longer D1 ensures accurate integration.

    • Scans (NS): 16 to 32 scans at 298 K.

  • 2D NOESY Validation (Critical Step):

    • Pulse Sequence: Phase-sensitive NOESY with gradient pulses (noesygpphpp).

    • Mixing Time: Set to 400 ms. Causality: For small molecules (MW ~200 Da) tumbling rapidly in the extreme narrowing limit, a 400 ms mixing time optimizes the buildup of the Nuclear Overhauser Effect (NOE) before spin diffusion dominates.

    • Acquisition: 8 scans per

      
       increment, 256 
      
      
      
      increments.
  • Data Processing: Apply a 0.3 Hz exponential line broadening (LB) to the 1D spectrum. For the 2D NOESY, apply sine-squared window functions in both

    
     and 
    
    
    
    dimensions prior to Fourier transformation.

Mechanistic Causality in Regioisomer Differentiation

The fundamental challenge in characterizing 4-bromo-1-isopropyl-5-methyl-1H-imidazole is proving that the methyl group is at C5 and the bromine is at C4, rather than the reverse. 1D NMR alone cannot definitively solve this because both isomers present a singlet for the methyl group and a singlet for the C2 proton.

We resolve this by exploiting spatial proximity via the Nuclear Overhauser Effect (NOE) . In the target compound, the C5-methyl group is spatially adjacent to the N1-isopropyl group. Irradiation or magnetization transfer during a NOESY experiment will yield a strong cross-peak between the C5-methyl protons (~2.25 ppm) and the N1-isopropyl methine proton (~4.40 ppm). In the 5-bromo regioisomer, the methyl group is at C4, too far away (> 4 Å) to exhibit an NOE with the N1-isopropyl group.

G A Synthesized Imidazole Mixture B 1D 1H NMR Acquisition (Identify N-iPr, C-Me, C2-H) A->B Prepare Sample C 2D NOESY / ROESY (Spatial Proximity Analysis) B->C Setup 2D Experiment D Target: 4-bromo-1-isopropyl-5-methyl (NOE: N-iPr ↔ C5-Me) C->D Strong Cross-peak Observed E Regioisomer: 5-bromo-1-isopropyl-4-methyl (NOE: N-iPr ↔ C2-H only) C->E No Cross-peak Observed

Figure 1: 2D NMR workflow for differentiating imidazole regioisomers via spatial NOE correlations.

References

  • Capot Chemical. "4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde - Product Specifications and Related Analogs." Capotchem.com. URL:[Link]

  • Semantic Scholar. "Structure-based Discovery of a Series of NSD2-PWWP1 Inhibitors" (Details on the synthesis and coupling of 4-bromo-1-methyl-1H-imidazole derivatives). URL:[Link]

  • European Patent Office. "IMIDAZOLE CARBOXAMIDES" (EP 2318375 B1 - Outlines NMR characterization protocols for substituted imidazoles). URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the 13C NMR Analysis of 4-bromo-1-isopropyl-5-methyl-1H-imidazole

This guide provides an in-depth analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-1-isopropyl-5-methyl-1H-imidazole. In the absence of direct experimental data for this specific molecule,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-1-isopropyl-5-methyl-1H-imidazole. In the absence of direct experimental data for this specific molecule, this document leverages established principles of NMR spectroscopy and comparative data from structurally analogous compounds to provide a robust and scientifically grounded prediction. This guide is intended for researchers, scientists, and professionals in drug development who are working with substituted imidazole scaffolds.

Introduction

Substituted imidazoles are a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1] The precise characterization of these molecules is paramount, and 13C NMR spectroscopy stands as a powerful tool for elucidating their chemical structure. The chemical shift of each carbon atom provides a sensitive probe of its local electronic environment, which is directly influenced by the nature and position of substituents on the imidazole ring.

Predicted 13C NMR Spectrum of 4-bromo-1-isopropyl-5-methyl-1H-imidazole

The predicted chemical shifts for 4-bromo-1-isopropyl-5-methyl-1H-imidazole are presented below. These values are derived from the additive effects of the bromo, isopropyl, and methyl substituents on the imidazole core, drawing comparisons with known compounds such as 4-bromo-1H-imidazole[2][3], 1-isopropyl-5-methyl-1H-imidazole[4], and 4-bromo-1-methyl-1H-imidazole[5][6].

Carbon AtomPredicted Chemical Shift (δ) ppmRationale for Prediction
C2~138-142The C2 carbon of the imidazole ring is characteristically deshielded due to the adjacent nitrogen atoms. The presence of the N-isopropyl group is expected to have a modest shielding effect compared to a simple N-H.
C4~110-115The direct attachment of the electronegative bromine atom to C4 results in a significant upfield (shielding) shift due to the "heavy atom effect," a common observation for carbons bonded to bromine and iodine. This is counterintuitive to simple electronegativity arguments but is a well-documented phenomenon.
C5~128-133The C5 carbon is influenced by the adjacent methyl group and the N-isopropyl group. The methyl group will cause a downfield shift (deshielding) on the attached sp2 carbon.
Isopropyl-CH~48-52The methine carbon of the isopropyl group is directly attached to a nitrogen atom, resulting in a significant downfield shift.
Isopropyl-CH3~22-25The methyl carbons of the isopropyl group are in a typical aliphatic region.
5-CH3~10-14The methyl group attached to the C5 of the imidazole ring will have a chemical shift in the aliphatic region.

Comparative Analysis with Structurally Related Imidazoles

To substantiate our predictions, we will compare the expected spectrum of our target molecule with the known 13C NMR data of key analogues.

CompoundC2 (ppm)C4 (ppm)C5 (ppm)Other Carbons (ppm)
4-bromo-1-isopropyl-5-methyl-1H-imidazole (Predicted) ~138-142 ~110-115 ~128-133 Isopropyl-CH: ~48-52, Isopropyl-CH3: ~22-25, 5-CH3: ~10-14
4-bromo-1-methyl-1H-imidazole[6]~138~112~122N-CH3: ~35
4-bromo-1,2-dimethyl-1H-imidazole[7][8]~145~110~120N-CH3: ~33, 2-CH3: ~14

The data from these related compounds strongly supports our predictions. For instance, the chemical shift of C4 in 4-bromo-1-methyl-1H-imidazole is observed around 112 ppm, aligning with our predicted range for the target molecule. Similarly, the C2 and C5 positions are in reasonable agreement when considering the electronic contributions of the different substituents.

Experimental Protocol for 13C NMR Acquisition

For researchers intending to synthesize and characterize 4-bromo-1-isopropyl-5-methyl-1H-imidazole, the following experimental protocol for 13C NMR acquisition is recommended.

Workflow for 13C NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for acquiring a 13C NMR spectrum of a substituted imidazole.

Understanding Substituent Effects: A Causal Explanation

The predicted chemical shifts are a direct consequence of how each substituent electronically perturbs the imidazole ring.

  • N-Isopropyl Group: This alkyl group is an electron-donating group (EDG) through induction. This increases the electron density at the nitrogen atom and, to a lesser extent, the rest of the ring, generally leading to a slight shielding (upfield shift) of the ring carbons compared to an unsubstituted imidazole.

  • 4-Bromo Group: The bromine atom exerts two opposing effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). In aromatic systems, the resonance effect often dominates for halogens, which would suggest a shielding of the ring. However, the most significant influence on the directly attached C4 is the "heavy atom effect," which causes a pronounced upfield shift.

  • 5-Methyl Group: The methyl group is a weak electron-donating group through induction and hyperconjugation. This leads to a deshielding (downfield shift) of the C5 carbon to which it is attached.

The interplay of these electronic effects governs the final observed chemical shifts, making 13C NMR a sensitive tool for confirming the substitution pattern of the imidazole ring.

Logical Relationship of Substituent Effects on 13C Chemical Shifts

G cluster_substituents Substituents cluster_effects Electronic Effects cluster_carbons Imidazole Ring Carbons N_Isopropyl N-Isopropyl EDG_Inductive Electron Donating (Inductive) N_Isopropyl->EDG_Inductive Bromo 4-Bromo Heavy_Atom Heavy Atom Effect Bromo->Heavy_Atom EWG_Inductive Electron Withdrawing (Inductive) Bromo->EWG_Inductive Methyl 5-Methyl Methyl->EDG_Inductive EDG_Hyperconjugation Electron Donating (Hyperconjugation) Methyl->EDG_Hyperconjugation C2 C2 EDG_Inductive->C2 Slight Shielding C5 C5 EDG_Inductive->C5 Slight Shielding C4 C4 Heavy_Atom->C4 Strong Shielding EWG_Inductive->C5 Deshielding EDG_Hyperconjugation->C5 Deshielding

Sources

Comparative

A Comparative Guide to the Purity Determination of 4-bromo-1-isopropyl-5-methyl-1H-imidazole by High-Performance Liquid Chromatography

In the landscape of pharmaceutical research and development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 4-bromo-1-isopropyl-5-methyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry. We will explore a robust HPLC method, contrast it with viable alternatives, and provide the experimental framework necessary for its implementation in a quality control environment.

The Critical Role of Purity in Drug Development

4-bromo-1-isopropyl-5-methyl-1H-imidazole serves as a versatile building block in the synthesis of novel therapeutic agents. The presence of impurities, even in trace amounts, can have significant implications, potentially altering the compound's pharmacological and toxicological profile. Therefore, a precise and reliable analytical method for purity determination is paramount.[1][2] HPLC stands as the gold standard for this purpose due to its high precision, versatility for non-volatile compounds, and suitability for pharmaceutical analysis.[1]

Primary Analytical Technique: Reversed-Phase HPLC with UV Detection

A reversed-phase HPLC (RP-HPLC) method is exceptionally well-suited for the analysis of moderately polar compounds like 4-bromo-1-isopropyl-5-methyl-1H-imidazole. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Method Development Choices

The selection of chromatographic conditions is a deliberate process aimed at achieving optimal separation of the main compound from any potential impurities.

  • Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention and selectivity for a wide range of organic molecules. The alkyl chains provide a nonpolar environment for the hydrophobic interactions necessary for separation. For nitrogen-containing compounds, which can exhibit peak tailing due to interactions with residual silanols on the silica support, a modern, end-capped C18 column is recommended.[3]

  • Mobile Phase: A mixture of acetonitrile and water is a common choice for RP-HPLC. Acetonitrile is favored for its low viscosity and UV transparency. The addition of an acidifier, such as 0.1% phosphoric acid, to the aqueous component is crucial.[1][3] It serves to protonate any free silanol groups on the stationary phase, minimizing undesirable secondary interactions, and ensures that the imidazole ring of the analyte is in a consistent protonation state, leading to sharp, symmetrical peaks.[3] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted within a reasonable timeframe.[1]

  • Detection: Imidazole derivatives typically exhibit UV absorbance. Based on the analysis of similar compounds, a detection wavelength of 210 nm is a suitable starting point to ensure sensitive detection of the parent compound and a broad range of potential impurities.[4][5] A Diode Array Detector (DAD) is advantageous as it can acquire spectra across a range of wavelengths, aiding in peak purity assessment and identification.[5]

Experimental Workflow: HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent (e.g., 50:50 ACN:Water) Sample->Dissolve_Sample Standard Weigh Certified Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Inject_Sample Inject Sample Solution Dissolve_Sample->Inject_Sample Inject_Standard Inject Standard Solution Dissolve_Standard->Inject_Standard HPLC_System HPLC System with C18 Column & UV/DAD Detector Acquire_Chromatogram Acquire Chromatogram Inject_Standard->Acquire_Chromatogram Inject_Sample->Acquire_Chromatogram Integrate_Peaks Integrate Peak Areas Acquire_Chromatogram->Integrate_Peaks Calculate_Purity Calculate Purity (% Area) Integrate_Peaks->Calculate_Purity Report Generate Report Calculate_Purity->Report

Caption: Workflow for HPLC purity analysis of 4-bromo-1-isopropyl-5-methyl-1H-imidazole.

Detailed Experimental Protocol: HPLC Purity Determination

This protocol is a self-validating system, incorporating system suitability tests to ensure the reliability of the results.

1. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 210 nm
Injection Volume 10 µL

2. Preparation of Solutions:

  • Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and water.

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-bromo-1-isopropyl-5-methyl-1H-imidazole certified reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the sample to be tested and prepare as described for the Standard Solution.

3. System Suitability Test (SST):

Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met[6]:

  • Precision: The relative standard deviation (RSD) of the peak area for the main peak is not more than 2.0%.[6]

  • Tailing Factor: The tailing factor for the main peak is not more than 2.0.[6]

4. Procedure:

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Perform the system suitability test as described above.

  • Inject the Sample Solution in duplicate.

5. Calculation of Purity:

The purity is determined by the area percentage method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can provide complementary or, in some cases, primary data on the purity of 4-bromo-1-isopropyl-5-methyl-1H-imidazole.

Technique Principle Advantages Disadvantages Applicability for this Analyte
HPLC-UV Partition chromatography based on polarity.[1]High precision, robust, widely available, suitable for non-volatile and thermally labile compounds.[1]Moderate sensitivity compared to MS, may require derivatization for compounds without a chromophore.Excellent. The primary and most robust method for routine purity analysis and quality control.
UHPLC-UV Similar to HPLC but uses smaller particles (<2 µm) and higher pressures.[7][8]Faster analysis times, higher resolution, increased sensitivity, and reduced solvent consumption compared to HPLC.[9][10]Higher initial instrument cost, potential for method transfer challenges from HPLC.[7][8]Superior. Ideal for high-throughput screening and resolving complex impurity profiles.
Gas Chromatography (GC-MS) Separation of volatile compounds in the gas phase followed by mass spectrometric detection.[11][]High resolution and sensitivity, provides structural information from mass spectra.[11]Requires the analyte to be volatile and thermally stable, may necessitate derivatization.[4][11]Feasible but not ideal. The compound may have limited volatility. Derivatization might be necessary, adding complexity.[11] Useful for identifying volatile impurities.
LC-MS Combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.[13]High sensitivity and selectivity, provides molecular weight and structural information, excellent for trace impurity identification.[13]Higher cost and complexity compared to HPLC-UV, potential for matrix effects.[13]Excellent for impurity identification. Used to characterize unknown peaks observed in the HPLC-UV chromatogram.

Logical Framework for Purity Assessment

The process of determining and ensuring the purity of a compound is a systematic endeavor, beginning with the selection of an appropriate analytical method and culminating in the validation of its performance.

Purity_Logic cluster_method_dev Method Development & Selection cluster_routine Routine Analysis & Control Analyte_Props Analyze Physicochemical Properties (Polarity, UV Absorbance, Volatility) Select_Technique Select Primary Technique (e.g., HPLC) Analyte_Props->Select_Technique Optimize_Conditions Optimize Chromatographic Conditions (Column, Mobile Phase, etc.) Select_Technique->Optimize_Conditions Specificity Specificity Optimize_Conditions->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness SST System Suitability Testing Robustness->SST Sample_Analysis Sample Analysis SST->Sample_Analysis Purity_Report Purity Calculation & Reporting Sample_Analysis->Purity_Report

Caption: Logical flow for establishing a validated purity testing method.

Conclusion

For the routine purity determination of 4-bromo-1-isopropyl-5-methyl-1H-imidazole, reversed-phase High-Performance Liquid Chromatography with UV detection is the most robust, reliable, and widely accepted technique.[1] It offers an excellent balance of precision, accuracy, and accessibility for quality control laboratories. While Ultra-High-Performance Liquid Chromatography (UHPLC) presents significant advantages in terms of speed and resolution, the foundational principles of the separation remain the same, and the described HPLC method can often be transferred to a UHPLC system with appropriate adjustments.[7][9] Gas Chromatography and Liquid Chromatography-Mass Spectrometry serve as powerful complementary techniques, particularly for the identification of volatile impurities and the structural elucidation of unknown degradation products, respectively.[11][13] The implementation of a well-developed and validated HPLC method, as outlined in this guide, is essential for ensuring the quality and consistency of 4-bromo-1-isopropyl-5-methyl-1H-imidazole in research and drug development.

References

  • Danaher Life Sciences. (n.d.). Difference Between UHPLC and Traditional HPLC. Retrieved from [Link]

  • Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications. Retrieved from [Link]

  • Chen, P., et al. (2023, March 1). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research. Retrieved from [Link]

  • LC Services. (2025, January 24). HPLC vs UHPLC – What are the differences?. Retrieved from [Link]

  • Liao, H., et al. (2014, January 3). Determination of Imidazole in Food Additives by Using Vortex Mixing Coupled with Ultrasonic Extraction and GC-MS. Food Science. Retrieved from [Link]

  • Chen, P. (2023, March 1). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. SciSpace. Retrieved from [Link]

  • Charlton, A. J., & Jones, A. (2007, February 2). Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • Alfa Omega Pharma. (n.d.). Imidazole Impurities. Retrieved from [Link]

  • ResearchGate. (2026, February 2). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Retrieved from [Link]

  • MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Maheshwari, M. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Retrieved from [Link]

  • Olšovská, J., et al. (2021, April 15). Novel method for determination of heterocyclic compounds and their impact in brewing technology. Kvasny Prumysl. Retrieved from [Link]

  • MTC USA. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • Al-Attas, A. A., et al. (2020, December 30). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Physical Testing and Chemical Analysis (Part B:Chemical Analysis). Retrieved from [Link]

  • ResearchGate. (2017, January 30). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?. Retrieved from [Link]

Sources

Validation

comparing the reactivity of 4-bromo vs 4-iodo-1-isopropyl-5-methyl-1H-imidazole

The following technical guide provides a comprehensive comparison of 4-bromo-1-isopropyl-5-methyl-1H-imidazole versus 4-iodo-1-isopropyl-5-methyl-1H-imidazole . This analysis focuses on their utility in metal-catalyzed c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive comparison of 4-bromo-1-isopropyl-5-methyl-1H-imidazole versus 4-iodo-1-isopropyl-5-methyl-1H-imidazole . This analysis focuses on their utility in metal-catalyzed cross-coupling and metallation reactions, tailored for drug discovery applications where scaffold decoration is critical.

Domain: Medicinal Chemistry & Process Research Context: Scaffold Functionalization via C–C Bond Formation

Executive Summary

In the functionalization of the 1-isopropyl-5-methyl-1H-imidazole core, the choice between the 4-bromo and 4-iodo congeners is dictated by the trade-off between reactivity kinetics and atom economy/stability .

  • The 4-Iodo Variant: Represents the "high-performance" electrophile. It offers superior kinetics in Palladium-catalyzed couplings (Suzuki-Miyaura, Sonogashira) and undergoes Lithium-Halogen exchange at lower temperatures (–78 °C), preserving sensitive functional groups. It is the preferred choice for late-stage functionalization or when coupling with sterically hindered partners.

  • The 4-Bromo Variant: Represents the "robust, scalable" alternative. While less reactive, it is generally more stable, lower molecular weight (better atom economy), and often cheaper. It requires more active catalytic systems (e.g., bulky phosphine ligands) or "Turbo-Grignard" conditions for metallation.

Structural & Electronic Analysis

Steric Environment (The "Orthogonal" Challenge)

The 1-isopropyl-5-methyl substitution pattern creates a unique steric environment around the C4-reactive center.

  • C5-Methyl Effect: The methyl group at C5 is directly ortho to the C4-halogen. This imposes steric strain on the incoming metal catalyst (Pd or Li).

  • N1-Isopropyl Effect: The bulky isopropyl group on N1 "buttresses" the C5-methyl group, preventing it from rotating away effectively. This makes the C4 pocket tighter than in simple 1-methylimidazoles.

Implication: The longer C–I bond (2.10 Å) places the reactive iodine atom further outside this steric "pocket" compared to the shorter C–Br bond (1.85 Å) . Consequently, the 4-iodo species is significantly more accessible to bulky catalysts (like Pd(PtBu3)2) than the 4-bromo analog.

Bond Dissociation Energy (BDE)
  • C(sp2)–I: ~65 kcal/mol

  • C(sp2)–Br: ~81 kcal/mol

  • Reactivity Delta: The weaker C–I bond facilitates faster Oxidative Addition (in Pd-catalysis) and faster Lithium-Halogen exchange, often by orders of magnitude.

Reactivity Profile 1: Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

The 4-iodo imidazole couples under mild conditions, often without the need for specialized ligands. The 4-bromo imidazole typically requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the difficult oxidative addition step caused by the adjacent C5-methyl group.

Feature4-Iodo-1-isopropyl-5-methyl-1H-imidazole4-Bromo-1-isopropyl-5-methyl-1H-imidazole
Catalyst System Pd(PPh3)4 or Pd(dppf)Cl2Pd2(dba)3 + XPhos or Pd-PEPPSI-IPr
Temperature 60–80 °C80–110 °C (often requires reflux)
Base Compatibility Weak bases (Na2CO3, K3PO4)Stronger bases often needed (Cs2CO3, KOtBu)
Yield (Typical) 85–95%60–80% (sensitive to debromination)
Experimental Protocol: Optimized Suzuki Coupling

Objective: Coupling with Phenylboronic Acid (Generic).

Method A: Using 4-Iodo Precursor (Mild Conditions)

  • Charge: 1.0 equiv 4-iodo-imidazole, 1.2 equiv Phenylboronic acid, 5 mol% Pd(dppf)Cl2.

  • Solvent: 1,4-Dioxane/Water (4:1, 0.2 M).

  • Base: 2.0 equiv Na2CO3.

  • Conditions: Heat to 80 °C for 4 hours under N2.

  • Workup: Dilute with EtOAc, wash with brine, dry (Na2SO4), concentrate.

Method B: Using 4-Bromo Precursor (Forced Conditions)

  • Charge: 1.0 equiv 4-bromo-imidazole, 1.5 equiv Phenylboronic acid, 2 mol% Pd2(dba)3, 4 mol% XPhos.

  • Solvent: n-Butanol or Toluene/Water (10:1).

  • Base: 3.0 equiv K3PO4.

  • Conditions: Heat to 100 °C for 12–16 hours.

  • Note: The use of XPhos is critical to overcome the steric hindrance of the C5-methyl group.

Reactivity Profile 2: Metallation (Li-Halogen Exchange)

This is the most drastic differentiator. The 4-iodo compound allows for clean exchange at –78 °C using n-BuLi. The 4-bromo compound is sluggish with n-BuLi at –78 °C and often requires t-BuLi (dangerous) or the use of Knochel's Turbo Grignard (iPrMgCl·LiCl) at warmer temperatures (–20 °C to 0 °C), which risks scrambling or side reactions with the N1-isopropyl group (though less likely than N-H deprotonation).

Comparative Kinetics Data (Theoretical Extrapolation)
  • Exchange Rate (Iodo): t1/2 < 1 min at –78 °C.

  • Exchange Rate (Bromo): t1/2 > 30 min at –78 °C (often incomplete).

Experimental Protocol: Formylation via Metallation

Objective: Synthesis of 1-isopropyl-5-methyl-1H-imidazole-4-carbaldehyde.

Protocol for 4-Iodo Variant:

  • Dissolve 4-iodo-1-isopropyl-5-methyl-1H-imidazole (1.0 equiv) in anhydrous THF (0.1 M) under Argon.

  • Cool to –78 °C .

  • Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 10 min.

    • Observation: The exchange is virtually instantaneous.

  • Stir for 15 min at –78 °C.

  • Add DMF (3.0 equiv) dropwise.

  • Warm to 0 °C over 1 hour. Quench with sat. NH4Cl.[1]

Protocol for 4-Bromo Variant:

  • Dissolve 4-bromo-1-isopropyl-5-methyl-1H-imidazole (1.0 equiv) in anhydrous THF (0.5 M).

  • Cool to 0 °C (Ice bath).

  • Add iPrMgCl·LiCl (Turbo Grignard, 1.2 equiv, 1.3 M in THF) dropwise.

    • Note: n-BuLi is often ineffective or leads to messy mixtures at the temperatures required to break the C-Br bond.

  • Stir at 0 °C for 1–2 hours to ensure complete exchange (monitor by LCMS of quenched aliquot).

  • Add DMF (3.0 equiv).

  • Warm to RT. Quench with sat. NH4Cl.[1]

Decision Logic & Visualization

The following diagram illustrates the decision pathway for selecting the appropriate halide based on the intended transformation and available resources.

ReactivityComparison Start Select Precursor Target Target Transformation? Start->Target PdCoupling Pd-Catalyzed Coupling (Suzuki, Sonogashira) Target->PdCoupling Metallation Metallation (Li/Mg Exchange) Target->Metallation StericPartner Is Coupling Partner Sterically Hindered? PdCoupling->StericPartner SensitiveGroups Substrate has Sensitive Functional Groups? Metallation->SensitiveGroups UseIodo1 USE 4-IODO (High Reactivity Required) StericPartner->UseIodo1 Yes UseBromo1 USE 4-BROMO (Cost/Stability Prioritized) StericPartner->UseBromo1 No (Standard Aryl Boronates) UseIodo2 USE 4-IODO (Exchange at -78°C) SensitiveGroups->UseIodo2 Yes (Esters, Nitriles present) UseBromo2 USE 4-BROMO (Requires Turbo-Grignard at 0°C) SensitiveGroups->UseBromo2 No (Robust scaffold)

Caption: Decision matrix for selecting between 4-bromo and 4-iodo precursors based on reaction type and substrate complexity.

Synthesis of the Precursors

Since these specific intermediates are often proprietary or custom-synthesized, here is the standard route to access them from the parent heterocycle.

Parent Scaffold: 1-isopropyl-5-methyl-1H-imidazole (Synthesized via alkylation of 4-methylimidazole, separating the 1,5-isomer from the 1,4-isomer).

  • Preparation of 4-Iodo-1-isopropyl-5-methyl-1H-imidazole:

    • Reagents: Iodine (I2), KI, NaOH (aq).[1][2]

    • Procedure: Direct iodination in aqueous base.[3] The 5-methyl group blocks the C5 position, and the C2 position is less nucleophilic, directing iodination exclusively to C4.

    • Advantage: High regioselectivity and mild conditions.[4]

  • Preparation of 4-Bromo-1-isopropyl-5-methyl-1H-imidazole:

    • Reagents: NBS (N-Bromosuccinimide), ACN or DMF.

    • Procedure: Electrophilic bromination at 0 °C to RT.

    • Challenge: Over-bromination at C2 is possible if temperature is not controlled.

References

  • Iddon, B., & Lim, B. L. (1983).[5] Metallation and metal-halogen exchange reactions of imidazoles. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole. Retrieved from [Link]

Sources

Comparative

Strategic Evaluation of 4-Bromo-1-isopropyl-5-methyl-1H-imidazole: A Comparative Guide for Medicinal Chemistry Applications

An In-depth Technical Guide to 4-Bromo-1-isopropyl-5-methyl-1H-imidazole for Researchers, Scientists, and Drug Development Professionals. Executive Summary & Chemical Identity 4-Bromo-1-isopropyl-5-methyl-1H-imidazole (C...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Bromo-1-isopropyl-5-methyl-1H-imidazole for Researchers, Scientists, and Drug Development Professionals.

Executive Summary & Chemical Identity

4-Bromo-1-isopropyl-5-methyl-1H-imidazole (CAS: 1856100-87-2) is a specialized heterocyclic building block, distinct from common imidazole reagents due to its specific substitution pattern. Unlike the widely used 4-bromo-1-methylimidazole (a general-purpose reagent) or 4-nitroimidazoles (antibiotic scaffolds like Metronidazole), this molecule is engineered for steric control and lipophilic tuning in drug discovery.

Its primary value lies not as a standalone drug, but as a privileged scaffold for the synthesis of:

  • p38 MAP Kinase Inhibitors: The 1,5-disubstitution pattern mimics the spatial arrangement required for ATP-competitive inhibition.

  • Angiotensin II Receptor Blockers (ARBs): Analogous to the Losartan/Olmesartan pharmacophore, where the N1-alkyl group dictates receptor affinity.

  • Antifungal Agents: As a core for CYP51 inhibitors, where the isopropyl group modulates selectivity against human CYP450.

Pharmacophore Analysis: Structure-Activity Relationship (SAR)

To understand the biological potential of this specific imidazole, we must deconstruct its substituents relative to standard alternatives.

SubstituentPositionFunction vs. AlternativesBiological Impact
Isopropyl Group N1 Vs. Methyl: Increases lipophilicity (LogP) and membrane permeability. Vs. n-Butyl: Provides branched steric bulk, restricting rotation in binding pockets (entropy penalty reduction).Enhances oral bioavailability; improves selectivity in kinase "gatekeeper" regions.
Methyl Group C5 Vs. Hydrogen: Blocks metabolic oxidation at the C5 position (a common clearance site). Vs. Phenyl: Reduces molecular weight while maintaining hydrophobic contact.Increases metabolic half-life (

); induces a "twist" in biaryl systems, forcing non-planar conformations.
Bromo Group C4 Vs. Hydrogen: Serves as a reactive handle for Pd-catalyzed cross-coupling (Suzuki, Stille). Vs. Nitro: Electron-withdrawing but non-reducible; facilitates C-C bond formation rather than radical generation.Critical for library generation; allows attachment of pharmacophores (e.g., biphenyls, pyridines).
Comparative Biological Potential (Predicted & Extrapolated)

Since 4-bromo-1-isopropyl-5-methyl-1H-imidazole is an intermediate, its "activity" is defined by the properties it imparts to downstream drugs. The table below compares it with common imidazole scaffolds used in medicinal chemistry.

Table 1: Physicochemical & Functional Comparison of Imidazole Scaffolds

ScaffoldLogP (Pred)*Steric Bulk (A-value)Metabolic StabilityPrimary Application
4-Bromo-1-isopropyl-5-methyl-1H-imidazole ~1.85 High (Branched) High (C5 blocked) Kinase Inhibitors, Novel ARBs
4-Bromo-1-methylimidazole~0.65LowLow (C5 exposed)General Synthesis, Histamine Ligands
4-Bromo-1-n-butylimidazole~2.10Medium (Flexible)MediumLosartan Precursors
2-Methyl-4-nitroimidazole~0.15LowLow (Reducible)Antibiotics (Metronidazole type)
  • Note: LogP values are calculated estimates based on fragment contributions.

Mechanism of Action: The "Gatekeeper" Hypothesis

In kinase inhibitor design, the 1-isopropyl-5-methyl motif is often employed to target the hydrophobic pocket adjacent to the ATP-binding site. The isopropyl group clashes with the "gatekeeper" residue (often Threonine or Methionine) in specific kinases, imparting selectivity.

Figure 1: Strategic Utilization in Drug Synthesis

G Start 4-Bromo-1-isopropyl- 5-methyl-1H-imidazole (Scaffold) Step1 Pd-Catalyzed Coupling (Suzuki/Stille) Start->Step1 Functionalization Intermediate Biaryl/Heteroaryl Intermediate Step1->Intermediate C-C Bond Formation Target1 p38 MAPK Inhibitor (Anti-inflammatory) Intermediate->Target1 Kinase Domain Binding Target2 Angiotensin II Antagonist (Antihypertensive) Intermediate->Target2 GPCR Binding Target3 CYP51 Inhibitor (Antifungal) Intermediate->Target3 Heme Coordination

Caption: Workflow demonstrating the divergence of the 4-bromo-1-isopropyl-5-methyl-1H-imidazole scaffold into three distinct therapeutic classes via Palladium-catalyzed coupling.

Experimental Protocols

To evaluate the biological utility of this scaffold, researchers typically convert it into a functional probe. Below are the standard protocols for its synthesis (if not purchased) and biological validation .

Protocol A: Synthesis of the Scaffold (Regioselective)

Rationale: Direct alkylation of 4-bromo-5-methylimidazole often yields regioisomers. A stepwise approach ensures the correct 1,5-substitution.

  • Reactants: 4-methylimidazole, Isopropyl iodide, NBS (N-Bromosuccinimide).

  • Step 1 (Alkylation): Dissolve 4-methylimidazole (1.0 eq) in DMF. Add

    
     (2.0 eq) and Isopropyl iodide (1.2 eq). Stir at 60°C for 12h.
    
    • Note: This produces a mixture of 1-isopropyl-4-methyl and 1-isopropyl-5-methyl isomers. Isolate the 1-isopropyl-5-methyl isomer via column chromatography (Ethyl Acetate/Hexane).

  • Step 2 (Bromination): Dissolve the isolated 1-isopropyl-5-methylimidazole in

    
    . Cool to 0°C. Slowly add NBS (1.05 eq).
    
    • Mechanism:[1][2][3][4] Electrophilic aromatic substitution occurs preferentially at the C4 position.

  • Workup: Quench with water, extract with DCM, and recrystallize.

  • Validation: Confirm structure via 1H-NMR (Look for the isopropyl septet at ~4.5 ppm and the C4-H absence).

Protocol B: Biological Assay (Kinase Inhibition Screen)

Rationale: To test if the scaffold (after coupling) effectively targets p38 MAPK.

  • Preparation: Synthesize a test library by coupling the 4-bromo scaffold with various phenylboronic acids (Suzuki coupling).

  • Assay System: FRET-based Kinase Assay (e.g., LanthaScreen).

  • Procedure:

    • Incubate Kinase (p38

      
      ), Fluorescent Tracer, and Test Compound (10-point dilution series) in assay buffer (50 mM HEPES pH 7.5, 10 mM 
      
      
      
      ).
    • Add Europium-labeled anti-tag antibody.

    • Incubate for 60 min at Room Temperature.

  • Readout: Measure TR-FRET signal (Ratio 665nm/615nm).

  • Data Analysis: Plot dose-response curves to determine

    
    .
    
    • Success Criterion:

      
       indicates the 1-isopropyl-5-methyl core successfully orients the pharmacophore.
      
References
  • PubChem. (2025). Compound Summary: 4-bromo-5-methyl-1H-imidazole.[5] National Library of Medicine. Link

  • Vetrichelvan, M., et al. (2023).[6] "Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole: A Key Building Block." Synlett. Link

  • BenchChem. (2025).[1][3] Bromo-1-(4-fluorophenyl)-1H-imidazole Analogs: A Comparative Guide for Researchers. Link

  • Gupta, P., & Gupta, J.K. (2015). "Synthesis of Bioactive Imidazoles: A Review." Hilaris Publisher. Link

  • Bhor, R.J., et al. (2022).[7] "A Review on Imidazole and Various Biological Activities." International Journal of Pharmacy and Pharmaceutical Research. Link

Sources

Validation

Stability &amp; Performance Guide: Substituted Imidazole Isomers

Topic: Stability Comparison of Different Substituted Imidazole Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability Comparison of Different Substituted Imidazole Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In medicinal chemistry and materials science, the imidazole ring is a privileged scaffold.[1] However, the performance of substituted imidazoles hinges critically on regioisomerism . For


-substituted imidazoles, the choice between the 1,4-disubstituted  and 1,5-disubstituted  isomers is not merely structural—it dictates thermodynamic stability, metabolic liability, and synthetic accessibility.

The Senior Scientist’s Verdict:

  • Thermodynamic Stability: The 1,4-isomer is the thermodynamic sink. It minimizes steric clash between the

    
    -substituent and the carbon backbone substituent.
    
  • Synthetic Control: Accessing the less stable 1,5-isomer requires kinetic control or specific catalytic pathways (e.g., Ru-catalyzed click chemistry), whereas the 1,4-isomer is the standard product of basic alkylation (thermodynamic control).

  • Metabolic Profile: While both isomers share the robust imidazole core, the 1,5-isomer often exhibits altered lipophilicity and metabolic clearance rates due to the exposed C2 position and "twisted" conformation induced by steric strain.

Theoretical Framework: Tautomerism & Regioisomerism

To navigate stability, one must distinguish between tautomers (rapidly interconverting) and regioisomers (fixed).

The Tautomeric Trap

In


-unsubstituted imidazoles (

-H), the 4- and 5-positions are equivalent due to rapid proton transfer (

).
  • 4-Substituted Tautomer: Generally favored by electron-withdrawing groups (EWG) like

    
     due to inductive stabilization of the distal N-H bond.
    
  • 5-Substituted Tautomer: Often destabilized by sterics if the substituent is bulky.

The Fixed Regioisomers ( -Substituted)

Once the nitrogen is alkylated or arylated, the tautomeric equilibrium collapses into two distinct, non-interconverting isomers:

  • 1,4-Isomer: The substituents are distal (

    
     at N1, 
    
    
    
    at C4).
  • 1,5-Isomer: The substituents are proximal (

    
     at N1, 
    
    
    
    at C5).
Visualization: The Divergent Path of Alkylation

The following diagram illustrates how reaction conditions (pH) dictate which isomer—and thus which stability profile—you obtain.

ImidazolePathways Start 4(5)-Substituted Imidazole (Tautomeric Mixture) Basic Basic Conditions (NaH/DMF) Forms Anion Start->Basic Deprotonation Neutral Neutral Conditions (No Base) Protonated Species Start->Neutral Tautomer Equil. Iso14 1,4-Isomer (Thermodynamic Product) High Stability Basic->Iso14 Steric Control (Attack at distal N) Iso15 1,5-Isomer (Kinetic/Mechanism Product) Lower Stability Basic->Iso15 Minor Product Neutral->Iso14 Minor Product Neutral->Iso15 Lone Pair Availability (Attack at proximal N)

Figure 1: Synthetic divergence. Basic conditions favor the sterically unhindered 1,4-isomer (thermodynamic), while neutral conditions can surprisingly favor the 1,5-isomer via specific lone-pair attack mechanisms.

Comparative Stability Analysis

Thermodynamic Stability (Heat of Formation)

The 1,4-isomer is energetically superior by approximately 2–5 kcal/mol (depending on substituent bulk).

  • Mechanism: In the 1,5-isomer, the

    
    -alkyl group and the C5-substituent are vicinal (adjacent). Van der Waals repulsion destabilizes the planar conjugation, forcing the substituents to twist out of plane.
    
  • Consequence: 1,5-isomers often have lower melting points and higher solubility in organic solvents compared to their more crystalline 1,4-counterparts.

Chemical Stability (Hydrolysis & Oxidation)

Both isomers retain the aromatic stability of the imidazole ring (Resonance Energy


 kcal/mol). However, subtle differences exist:
  • Acidity (C2-H): The C2 proton is acidic (

    
    ). In 1,5-isomers, steric strain can slightly increase the acidity of C2 by preventing efficient orbital overlap, making the ring more susceptible to base-catalyzed H/D exchange or deprotonation.
    
  • Oxidative Stability: The 1,4-isomer is generally more resistant to oxidative ring-opening. The 1,5-isomer's strain energy provides a lower activation barrier for oxidative degradation pathways.

Metabolic Stability (ADME)

In drug discovery, "stability" often means "resistance to CYP450 metabolism."

  • 1,4-Isomers: Often show predictable metabolic clearance. The distal arrangement allows the imidazole nitrogen (N3) to coordinate effectively with the heme iron of CYP enzymes, potentially acting as an inhibitor rather than a substrate.

  • 1,5-Isomers: The steric bulk near the N1/C5 axis can hinder heme coordination. This reduces CYP inhibition (good for drug-drug interaction profiles) but may expose the molecule to rapid oxidation at the C2 position or

    
    -dealkylation.
    

Data Summary: 1,4- vs. 1,5-Disubstituted Imidazoles[2]

Feature1,4-Disubstituted Isomer 1,5-Disubstituted Isomer Senior Scientist Note
Thermodynamic Stability High (Global Minimum)Lower (+2 to 5 kcal/mol)1,4 is the default "shelf-stable" choice.
Steric Hindrance Low (Substituents distal)High (Substituents proximal)1,5-isomers may adopt twisted conformations.
Synthetic Access Basic Alkylation (

)
Neutral Alkylation / Ru-Click1,5 synthesis requires strict protocol adherence.
Melting Point Generally HigherGenerally Lower1,4 packs better in crystal lattices.
CYP450 Interaction Strong Heme Binder (Inhibitor)Weak Heme Binder1,5 is better if you need to avoid CYP inhibition.
Regioisomer ID (NMR) NOE between N-R and C2-H/C5-HNOE between N-R and C4-HCritical: See Protocol A below.

Experimental Protocols

Protocol A: Definitive Regioisomer Identification (NOESY NMR)

Trustworthiness: Relying solely on chemical shift allows for error. The Nuclear Overhauser Effect (NOE) provides spatial proof.

Objective: Distinguish 1,4-dimethylimidazole from 1,5-dimethylimidazole.

  • Sample Prep: Dissolve ~5 mg of compound in 0.6 mL

    
     or 
    
    
    
    . Ensure the sample is free of paramagnetic impurities.
  • Acquisition: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. Set mixing time (

    
    ) to 500 ms.
    
  • Analysis:

    • 1,4-Isomer: Look for the

      
      -Methyl protons. You will see a strong NOE cross-peak to the C2-H  and the C5-H . (The C5-H is adjacent to the N1).
      
    • 1,5-Isomer: Look for the

      
      -Methyl protons. You will see a strong NOE cross-peak only to the C2-H . There is NO  cross-peak to the C4-H because it is too distant (> 5 Å). Note: You may see a cross-peak to the C5-Methyl group if present.
      
  • Validation: If you observe NOE between the

    
    -alkyl group and the ring C-H other than C2, you likely have the 1,4-isomer.
    
Protocol B: Thermodynamic Stability Assessment (DSC)

Expertise: Differential Scanning Calorimetry (DSC) detects the energy difference in crystal lattice stability.

  • Instrument: Calibrated DSC (e.g., TA Instruments Q2000).

  • Procedure: Weigh 2–5 mg of dried solid isomer into a Tzero aluminum pan. Hermetically seal.

  • Ramp: Equilibrate at 25°C, then ramp at 10°C/min to 300°C (or 50°C above expected MP).

  • Data Interpretation:

    • Melting Endotherm: The 1,4-isomer typically exhibits a sharper, higher-temperature melting endotherm (

      
      ) and higher Enthalpy of Fusion (
      
      
      
      ).
    • Decomposition: Watch for exothermic events post-melting. 1,5-isomers often show decomposition onsets 20–50°C lower than 1,4-isomers.

Strategic Decision Guide (Workflow)

Use this logic flow to select the correct isomer for your application.

StabilityLogic Start Select Imidazole Target Q1 Is Thermodynamic Stability Critical? (e.g., Shelf Life) Start->Q1 Q2 Is CYP Inhibition a Liability? Q1->Q2 No Res14 Target 1,4-Isomer (High Stability, Potential CYP Inh.) Q1->Res14 Yes Q2->Res14 No (Acceptable) Res15 Target 1,5-Isomer (Lower Stability, Lower CYP Inh.) Q2->Res15 Yes (Need to avoid)

Figure 2: Decision matrix for isomer selection.

References

  • Thermodynamic Properties of Imidazoles: J. Phys. Chem. A2013 , 117, 34, 8352–8362. (Comparison of phenylimidazole isomers and cohesive energy).

  • Regioselectivity in Alkylation: J. Chem. Soc., Perkin Trans. 1, 1989 , 957-962. (Mechanism of N-alkylation under basic vs neutral conditions).

  • DFT Studies on Stability: Indian J. Chem.2023 , 62, 815-822. (Heat of formation calculations for substituted imidazoles).

  • Metabolic Stability & CYP Interaction: Drug Metab. Dispos.2005 , 33, 1137-1147. (Structure-activity relationships of imidazole-containing drugs).

  • NMR differentiation of Regioisomers: Magn. Reson. Chem.2008 , 46, 872-877. (Use of NOESY/HMBC to distinguish N-alkylated isomers).

Sources

Comparative

A Comparative Guide to the Definitive Structural Validation of 4-bromo-1-isopropyl-5-methyl-1H-imidazole: An X-ray Crystallography-Centric Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates not only the physicochemical properties of a compound but also its biological activity and potential as a therapeutic agent. This guide provides an in-depth, comparative analysis of the structural validation of 4-bromo-1-isopropyl-5-methyl-1H-imidazole, a substituted imidazole of interest, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography.

We will explore the experimental workflow from synthesis to crystallographic analysis, critically comparing the definitive data obtained from X-ray diffraction with complementary spectroscopic techniques. This guide is designed to provide not just a protocol, but a framework for understanding the causality behind experimental choices, ensuring scientific integrity at every step.

The Imperative of Unambiguous Structure Determination

The introduction of substituents to a heterocyclic core, such as the imidazole ring, can lead to a variety of regioisomers. In the case of 4-bromo-1-isopropyl-5-methyl-1H-imidazole, the precise location of the bromo, isopropyl, and methyl groups is critical. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization, they can sometimes be inconclusive, particularly when distinguishing between closely related isomers. X-ray crystallography, by contrast, provides a direct visualization of the atomic arrangement in the solid state, leaving no room for ambiguity.

Synthesis and Characterization: A Multi-faceted Approach

The journey to structural validation begins with the synthesis of the target compound. A plausible and efficient route to 4-bromo-1-isopropyl-5-methyl-1H-imidazole involves the N-alkylation of a suitable precursor, 4-bromo-5-methyl-1H-imidazole.

Experimental Protocol: Synthesis of 4-bromo-1-isopropyl-5-methyl-1H-imidazole

Materials:

  • 4-bromo-5-methyl-1H-imidazole

  • 2-bromopropane

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-bromo-5-methyl-1H-imidazole (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-bromopropane (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Upon successful synthesis, the initial characterization would typically involve NMR and MS to confirm the molecular weight and basic structural features.

The Gold Standard: Single-Crystal X-ray Crystallography

While spectroscopic data provides strong evidence, the definitive proof of structure for a novel crystalline compound is derived from single-crystal X-ray diffraction. This technique not only confirms the connectivity of atoms but also provides precise information on bond lengths, bond angles, and the overall molecular conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

1. Crystal Growth:

The critical first step is to obtain high-quality single crystals. Slow evaporation of a saturated solution is a common and effective method.

  • Dissolve the purified 4-bromo-1-isopropyl-5-methyl-1H-imidazole in a suitable solvent (e.g., a mixture of ethyl acetate and hexane).

  • Loosely cover the vial to allow for slow evaporation of the solvent over several days in a vibration-free environment.

  • Select a well-formed, transparent crystal of appropriate size (typically 0.1-0.3 mm) for analysis.[1]

2. Data Collection:

  • Mount a suitable crystal on a goniometer head.

  • Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and potential crystal degradation.

  • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a suitable detector.[2][3]

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.[3][4]

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined using full-matrix least-squares procedures to minimize the difference between the observed and calculated structure factors.[5]

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

  • The final refined structure is validated using tools such as checkCIF as recommended by the International Union of Crystallography (IUCr).[6][7][8]

Diagram: Workflow for Single-Crystal X-ray Diffraction

workflow X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_data Data Acquisition & Processing cluster_structure Structure Determination Synthesis Synthesis of 4-bromo-1-isopropyl-5-methyl-1H-imidazole Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Crystal Growth (Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Validation (checkCIF) Structure_Refinement->Validation

Caption: A simplified workflow of single-crystal X-ray diffraction analysis.

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

To appreciate the definitive nature of X-ray crystallography, it is essential to compare it with other common structural elucidation techniques.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.[2][5]Connectivity of atoms (through-bond and through-space correlations), chemical environment of nuclei, dynamic processes in solution.[9][10]Molecular weight, elemental composition, fragmentation patterns for structural clues.[7][11]
Sample State Solid (single crystal).Solution.Gas phase (after ionization).
Strengths Unambiguous structure determination, provides absolute configuration.Excellent for studying molecules in their solution state, provides information on molecular dynamics.[12][13]High sensitivity, requires very small sample amounts, provides molecular formula.
Limitations Requires high-quality single crystals, which can be difficult to grow. Provides a static picture of the molecule in the solid state.[14]Can be complex to interpret for large or highly symmetric molecules, may not distinguish between certain isomers.Does not provide direct 3D structural information, fragmentation can be complex to interpret.

Case Study: Crystallographic Data of a Structurally Similar Imidazole

To provide a tangible benchmark, we can examine the crystallographic data for a closely related compound, 4-acetylamino-2-bromo-5-isopropyl-1-methylimidazole.[15] The structural parameters of this molecule offer valuable insights into the expected bond lengths and angles for our target compound.

Parameter4-acetylamino-2-bromo-5-isopropyl-1-methylimidazole[15]
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 9.465
b (Å) 13.310
c (Å) 9.111
Key Bond Lengths (Å)
C(2)-Br~1.87
N(1)-C(2)~1.36
C(4)-C(5)~1.37
Key Bond Angles ( °)
N(1)-C(2)-N(3)~110
C(2)-N(3)-C(4)~107
N(3)-C(4)-C(5)~111

Note: The values presented are approximate and derived from the published data for illustrative purposes.

This comparative data highlights the level of precision achievable with X-ray crystallography. The bond lengths and angles within the imidazole ring are expected to be similar for 4-bromo-1-isopropyl-5-methyl-1H-imidazole, with minor variations due to the different substituent at the 4-position.

Diagram: Molecular Structure of 4-bromo-1-isopropyl-5-methyl-1H-imidazole

Caption: The chemical structure of 4-bromo-1-isopropyl-5-methyl-1H-imidazole.

Conclusion: The Synergy of Techniques for Definitive Validation

In the rigorous process of drug discovery and materials development, a multi-technique approach to structural characterization is essential. While NMR and mass spectrometry provide rapid and valuable information about the identity and purity of a synthesized compound, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure. For a molecule like 4-bromo-1-isopropyl-5-methyl-1H-imidazole, where subtle differences in substituent placement can have profound effects on its properties, the certainty provided by X-ray crystallography is not just advantageous; it is a scientific necessity. This guide has outlined the key experimental considerations and comparative strengths of these techniques, providing a comprehensive framework for the definitive structural validation of novel chemical entities.

References

  • Benchchem. (2025).
  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. IUCr. Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2010). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 75(15), 4999-5024. [Link]

  • van Remoortere, F. P., & Boer, F. P. (1971). Crystal and molecular structure of 4-acetylamino-2-bromo-5-isopropyl-1-methylimidazole. Journal of the Chemical Society B: Physical Organic, 976-980. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(10), 1443-1450. [Link]

  • Benchchem. (2025). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. Benchchem.
  • Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. DCC. Retrieved from [Link]

  • IUCr. (2011). Publication standards for crystal structures. IUCr Journals. [Link]

  • Encyclopaedia Britannica. (2026, February 10). Chemical compound - Spectroscopy, Organic, Analysis. Retrieved from [Link]

  • Benchchem. (2025). Application Notes and Protocols for the N-alkylation of 2-(2-bromophenyl)-1H-imidazole. Benchchem.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Dumpis, M. A., Alekseeva, E. M., Litasova, K. E. V., & Piotrovskii, L. B. (2001). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Russian Journal of General Chemistry, 71(9), 1438-1443. [Link]

  • Grimmett, M. R. (1982). N-Alkylation of imidazoles. University of Otago. [Link]

  • Mueller, U. (2007). Standards for Crystallographic Publishing. IUCr Journals. [Link]

  • SERC Carleton. (2018, June 15). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine. Benchchem.
  • IUCrData. (n.d.). submission instructions (Data Reports). Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Characterization of the New Imidazole-Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Journal of Nanomaterials, 2014, 856390. [Link]

  • Google Patents. (n.d.). A process for preparing 1-alkylimidazoles.
  • Karami, B., Eskandari, K., & Gholamipour, N. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Polycyclic Aromatic Compounds, 1-10. [Link]

  • SERC Carleton. (2018, June 15). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Palanichamy, M. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University.
  • Dudek, M. K., et al. (2021). Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM). Crystal Growth & Design, 21(4), 2324-2335. [Link]

  • Eötvös Loránd University. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • Lokanath, N. K., et al. (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 15(1), 1-20. [Link]

  • Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. [Link]

  • Chem-Impex. (n.d.). 2-Isopropyl-1H-imidazole. Retrieved from [Link]

  • Saber, S. O., et al. (2025). The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3. Zeitschrift für Kristallographie - New Crystal Structures, 240(1), 1-3. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • News-Medical. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2018, July 6). Comparison of Single crystal X-ray diffraction, NMR and Cryo-EM. [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - How to Submit Samples, Scheduling and Lab Info. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Crystallographic Analysis of Substituted Imidazoles: A Focus on 2-Acetyl-4-Methylimidazole. Benchchem.
  • ECHA. (n.d.). Identity - 5-bromo-1,4-dimethyl-1H-imidazole. Retrieved from [Link]

  • Google Patents. (n.d.). Imidazole derivatives and intermediates in their preparation.
  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazole, 4-bromo-. Retrieved from [Link]

Sources

Validation

Comparative Cost and Performance Analysis: 4-Bromo- vs. 4-Chloro-1H-Imidazole Derivatives in Cross-Coupling Workflows

Executive Summary The imidazole scaffold is a privileged structure in medicinal chemistry and drug discovery. Functionalizing the 4-position of the imidazole ring is frequently achieved via palladium-catalyzed cross-coup...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole scaffold is a privileged structure in medicinal chemistry and drug discovery. Functionalizing the 4-position of the imidazole ring is frequently achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings[1]. When designing a scalable synthetic route, researchers face a critical decision: should they utilize 4-bromo-1H-imidazole or 4-chloro-1H-imidazole?

While chloro-derivatives are generally cheaper to procure due to the lower cost of industrial chlorinating agents, their utilization in downstream coupling reactions introduces hidden thermodynamic and kinetic penalties. This guide provides an objective, data-driven comparison of these two halogenated analogs, analyzing their reactivity profiles, process economics, and experimental requirements to guide strategic decision-making in pharmaceutical synthesis.

Mechanistic Causality: C-X Bond Dynamics and Oxidative Addition

The fundamental difference in performance between 4-bromo- and 4-chloro-1H-imidazole lies in the thermodynamics of the carbon-halogen (C-X) bond.

  • Bond Dissociation Energy (BDE): The C-Cl bond possesses a significantly higher bond dissociation energy than the C-Br bond[2]. Consequently, 4-chloro-1H-imidazole exhibits greater thermal and chemical stability than its brominated counterpart[3].

  • Oxidative Addition Kinetics: In palladium-catalyzed cross-coupling, the oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-limiting step[2]. The greater polarizability and lower BDE of the C-Br bond allow 4-bromo-1H-imidazole to undergo rapid oxidative addition[2]. In contrast, the stronger C-Cl bond makes the oxidative addition of 4-chloro-1H-imidazole highly sluggish[4].

  • Ligand Requirements: To overcome the activation barrier of the C-Cl bond, the catalytic system must be fundamentally altered. While traditional, inexpensive phosphine ligands (e.g., triphenylphosphine) are highly effective for aryl bromides, aryl chlorides necessitate the use of specialized, electron-rich, and sterically hindered "hot" ligands, such as Buchwald's biaryl phosphines (e.g., XPhos) or N-heterocyclic carbenes (NHCs)[2]. These ligands increase the electron density on the palladium center, forcing the oxidative addition of the unreactive chloride[2].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd + Ar-X PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII Fast for C-Br Slow for C-Cl TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product

Palladium-catalyzed cross-coupling cycle highlighting the oxidative addition rate bottleneck.

Comprehensive Economic Analysis

A true comparative cost analysis must extend beyond the initial purchase price of the raw materials to encompass the entire synthetic workflow.

  • Raw Material Economics: 4-Chloro-1H-imidazole is inherently cheaper to produce at scale. Chlorination reactions utilize inexpensive reagents, whereas bromination requires more costly halogenating agents.

  • Catalyst and Ligand Costs: This is where the economic advantage of the chloro-derivative often diminishes. Standard palladium catalysts (e.g., Pd(PPh3)4) used for 4-bromo-1H-imidazole are inexpensive commodities. The proprietary Buchwald ligands or NHC precursors required to activate 4-chloro-1H-imidazole are significantly more expensive, often costing orders of magnitude more per mole than standard phosphines[2].

  • Operational and Energy Costs: 4-Bromo-1H-imidazole typically reacts under milder conditions (60–80 °C) with shorter reaction times (2–4 hours)[1]. 4-Chloro-1H-imidazole often requires elevated temperatures (90–110 °C) and extended reaction times (12–24 hours) to achieve comparable conversion[1][2]. This increased energy demand and reduced reactor throughput significantly inflate the overall process cost.

HalideDecision Start Select Imidazole Derivative Chloro 4-Chloro-1H-Imidazole Start->Chloro Bromo 4-Bromo-1H-Imidazole Start->Bromo Cl_Cost Low Raw Material Cost High C-Cl Bond Stability Chloro->Cl_Cost Cl_Cat Requires 'Hot' Ligands (e.g., NHCs, XPhos) High Catalyst Cost Cl_Cost->Cl_Cat Cl_Result Longer Reaction Times High Overall Process Cost Cl_Cat->Cl_Result Br_Cost Higher Raw Material Cost Lower C-Br BDE Bromo->Br_Cost Br_Cat Standard Pd Catalysts (e.g., Pd(PPh3)4) Low Catalyst Cost Br_Cost->Br_Cat Br_Result Shorter Reaction Times Optimized Process Cost Br_Cat->Br_Result

Decision matrix illustrating economic and operational trade-offs of chloro- vs bromo-imidazoles.

Quantitative Reactivity Comparison

The following table summarizes the general reactivity trends and process parameters for the Suzuki-Miyaura cross-coupling of 4-halo-1H-imidazoles, synthesized from established cross-coupling principles[1][2][3][4].

Parameter4-Bromo-1H-imidazole4-Chloro-1H-imidazole
Bond Dissociation Energy Lower (Facilitates rapid cleavage)[2]Higher (Resists cleavage)[2]
Thermal Stability Moderate[3]High[3]
Optimal Catalyst System Pd(PPh3)4 or Pd(dppf)Cl2Pd2(dba)3 + XPhos or NHCs[2]
Typical Catalyst Loading 1 - 5 mol%5 - 10 mol%
Reaction Temperature 60 - 80 °C90 - 110 °C[1][2]
Reaction Time 2 - 4 hours[1]12 - 24 hours[2]
Typical Yield (Suzuki) > 85%60 - 80%
Raw Material Cost HigherLower
Overall Process Economics Optimized (High throughput, low energy)High (Expensive ligands, high energy)

Self-Validating Experimental Protocols

To objectively compare the performance of these two substrates, the following self-validating protocols for a standard Suzuki-Miyaura coupling with phenylboronic acid are provided. These protocols incorporate internal controls to ensure that observed yield differences are strictly due to substrate reactivity, not experimental error.

Protocol A: Coupling of 4-Bromo-1H-imidazole (Standard Conditions)
  • Preparation: To a flame-dried Schlenk flask, add 4-bromo-1H-imidazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol)[1].

    • Causality: Potassium carbonate acts as the base to activate the boronic acid, forming a reactive boronate complex essential for the transmetalation step[4].

  • Atmosphere Control: Evacuate the flask and backfill with argon three times[1].

    • Causality: Palladium(0) is highly susceptible to oxidation by atmospheric O2. Strict anaerobic conditions validate that any failure to couple is due to the substrate's inherent reactivity, not catalyst degradation.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) under a stream of argon[1].

  • Solvent Addition: Inject degassed toluene (10 mL) and degassed water (2 mL) via syringe[1].

    • Causality: The biphasic system dissolves both the organic substrates (toluene) and the inorganic base (water), facilitating interfacial reaction kinetics.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 4 hours. Monitor via TLC or LC-MS.

  • Validation: Use an internal standard (e.g., 1,3,5-trimethoxybenzene) added post-reaction to determine the precise NMR yield before purification, ensuring mass balance accountability.

Protocol B: Coupling of 4-Chloro-1H-imidazole (High-Activation Conditions)
  • Preparation: To a flame-dried Schlenk flask, add 4-chloro-1H-imidazole (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (K3PO4, 2.5 mmol).

    • Causality: A stronger base and an excess of boronic acid are utilized to drive the thermodynamically challenging transmetalation step following the sluggish oxidative addition of the chloride[2].

  • Atmosphere Control: Evacuate and backfill with argon three times.

  • Catalyst Addition: Add Pd2(dba)3 (0.025 mmol, 2.5 mol% = 5 mol% Pd) and XPhos (0.1 mmol, 10 mol%).

    • Causality: The electron-rich, sterically demanding XPhos ligand forces the palladium center to adopt a highly reactive mono-ligated Pd(0) state, which is mandatory to cleave the strong C-Cl bond[2].

  • Solvent Addition: Inject degassed 1,4-dioxane (10 mL) and water (2 mL).

    • Causality: Dioxane allows for a higher reflux temperature than standard THF or toluene mixtures, providing the necessary thermal energy to overcome the activation barrier.

  • Reaction: Heat to 100 °C and stir for 18 hours[2].

  • Validation: Perform parallel LC-MS monitoring at 4 hours (to compare with Protocol A) and 18 hours to validate the kinetic delay inherent to the chloro-substrate.

Conclusion

While 4-chloro-1H-imidazole offers an attractive initial price point, the hidden costs associated with expensive proprietary ligands, elevated temperatures, and extended reaction times often negate these savings. For discovery chemistry and early-stage development where time and yield are paramount, 4-bromo-1H-imidazole remains the superior choice. 4-Chloro-1H-imidazole becomes economically viable primarily at the commercial manufacturing scale, where the upfront investment in process optimization and catalyst screening can be amortized over massive production volumes.

References[1]"A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions", Benchchem[2]"Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide", Benchchem[3]"A Comparative Benchmarking Guide to the Stability of 4-Iodo-1H-Imidazole and Its Analogs", Benchchem[4] "Suzuki-Miyaura cross-coupling: Practical Guide", Yoneda Labs

Sources

Safety & Regulatory Compliance

Handling

Operational Guide: Personal Protective Equipment (PPE) for Handling 4-bromo-1-isopropyl-5-methyl-1H-imidazole

Inferred Hazard Profile: A Data-Driven Assessment To establish a reliable safety protocol, we must infer the potential hazards of 4-bromo-1-isopropyl-5-methyl-1H-imidazole by examining its constituent parts and related m...

Author: BenchChem Technical Support Team. Date: March 2026

Inferred Hazard Profile: A Data-Driven Assessment

To establish a reliable safety protocol, we must infer the potential hazards of 4-bromo-1-isopropyl-5-methyl-1H-imidazole by examining its constituent parts and related molecules. The imidazole core, bromine substituent, and alkyl groups all contribute to its likely toxicological profile.

Analogous CompoundCAS NumberKnown HazardsCitation
4-Bromo-1-methyl-1H-imidazole 25676-75-9Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[1]
4-Bromo-1H-imidazole 2302-25-2Toxic if swallowed.[2]
Imidazole (Parent Compound) 288-32-4Harmful if swallowed, causes severe skin burns and eye damage, suspected of damaging the unborn child.[3][4]
4-Methylimidazole 822-36-6Harmful if swallowed, causes severe skin burns and eye damage, suspected of causing cancer.[5]
General Brominated Organics N/AOften exhibit toxicity, corrosivity, and reactivity.[6]

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is worn, the primary methods for exposure control must be in place.[7] PPE is the final barrier between the researcher and the hazard.

  • Primary Engineering Control: All handling of 4-bromo-1-isopropyl-5-methyl-1H-imidazole, including weighing, transfers, and solution preparation, must be conducted within a properly functioning and certified chemical fume hood.[4][8][9] This is non-negotiable.

  • Administrative Controls: Access to areas where this compound is handled should be restricted. All users must be trained on the specific hazards and procedures outlined in this document, in accordance with OSHA requirements.[10][11]

Mandatory PPE Protocol

The selection of PPE is based on a risk assessment of the potential exposure routes: dermal (skin), ocular (eyes), and inhalation (respiratory).[7][12]

Protection TypeSpecificationsRationale and Causality
Eye & Face Protection ANSI Z87.1-compliant chemical safety goggles. A face shield worn over goggles is required when handling larger quantities (>50 mL of solution) or during any operation with a heightened splash risk.Safety glasses are insufficient.[7] The inferred corrosive nature of imidazole-based compounds necessitates the full seal of goggles to protect against splashes and vapors.[7][13] A face shield provides an essential secondary barrier.
Hand Protection Double-Gloving is Mandatory. Inner Glove: Standard nitrile exam glove (min. 4 mil thickness).Outer Glove: Thicker nitrile or neoprene glove (min. 8 mil thickness).This is a critical self-validating system. Nitrile offers poor resistance to many halogenated hydrocarbons, with breakthrough times potentially under one minute.[14][15][16] The outer glove provides the primary chemical barrier, while the inner glove protects you during the removal of the contaminated outer glove and in the event of an unnoticed breach. Gloves must be changed immediately upon known contact.
Body Protection Flame-resistant (FR) lab coat with long sleeves and tight-fitting cuffs. Full-length pants and closed-toe shoes are required at all times.Protects skin from accidental splashes and contact.[7][17] The imidazole parent compound is known to cause severe skin burns.[4] The lab coat should be buttoned completely.
Respiratory Protection Required when handling the solid powder outside of a fume hood (not recommended) or if there is a risk of aerosol generation. - For powders/dusts: A NIOSH-approved N95 respirator. - For vapors/aerosols: A half-mask or full-face respirator with organic vapor cartridges.The methyl and bromo-substituted analogs are known respiratory irritants.[1][13] Inhaling fine powders or aerosols is a primary route of exposure that must be controlled.

Step-by-Step Operational Plans

Adherence to a strict, repeatable workflow is essential for safety.

Workflow 1: Weighing the Solid Compound
  • Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Have a container for spatula cleaning and waste kimwipes ready.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of 4-bromo-1-isopropyl-5-methyl-1H-imidazole from the stock bottle to the weigh boat. Perform this action slowly to minimize dust generation.

  • Closure: Immediately and securely cap the stock bottle.

  • Cleanup: Clean the spatula with a solvent-dampened kimwipe, disposing of the wipe directly into a designated "Halogenated Solid Waste" bag.

  • Transport: Carry the weigh boat to the reaction vessel within the fume hood.

Workflow 2: Preparing a Solution
  • Preparation: All steps must be performed inside the chemical fume hood. Don all required PPE, including a face shield over safety goggles.

  • Vessel Setup: Place the appropriately sized flask or beaker containing a stir bar on a stir plate inside the hood.

  • Addition of Solid: Carefully add the pre-weighed solid to the vessel.

  • Addition of Solvent: Slowly add the desired solvent, directing the stream down the side of the vessel to avoid splashing.

  • Mixing: Begin stirring to dissolve the compound. If necessary, cap the vessel to prevent vapor release during mixing.

  • Final Transfer: Once dissolved, the solution can be transferred via cannula or a graduated pipette as needed for the experimental procedure.

Spill, Exposure, and Disposal Protocols

Emergency Procedures
  • Skin Exposure: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4][9] Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][9] Seek immediate medical attention.

  • Minor Spill (in fume hood): Alert personnel in the immediate area. Absorb the spill with a chemical absorbent pad or sand. Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for "Halogenated Chemical Waste."[6]

  • Major Spill: Evacuate the laboratory and notify your institution's Environmental Health & Safety (EHS) department immediately.

Disposal Plan: A Self-Validating System

Improper disposal of halogenated compounds can cause significant environmental harm.[6] All waste streams must be segregated.

  • Identify and Segregate: Prepare three clearly labeled waste containers before starting work:

    • Halogenated Organic Liquid Waste: For all solutions containing the compound.

    • Halogenated Solid Waste: For contaminated solids (e.g., used absorbent pads, contaminated silica gel).

    • Contaminated Sharps & Disposables: For used pipette tips, needles, and gloves.

  • Collect Waste: During the procedure, dispose of all waste into the appropriate container. Never mix halogenated waste with non-halogenated waste.[6]

  • Container Management: Keep waste containers closed except when adding waste.[18] Store them in a secondary containment bin within the fume hood or a designated satellite accumulation area.

  • Final Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[13][19]

Visual Workflow Guides

The following diagrams provide at-a-glance guidance for critical decision-making processes.

PPE_Selection_Workflow start Start Task task_type What is the task? start->task_type weighing Weighing Solid task_type->weighing Solid solution Preparing Solution task_type->solution Liquid ppe_solid Required PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat - N95 Respirator (if needed) weighing->ppe_solid ppe_solution Required PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat solution->ppe_solution

Caption: PPE selection workflow based on the physical form of the chemical being handled.

Waste_Disposal_Workflow start Generate Waste waste_type What type of waste? start->waste_type liquid Liquid Waste (e.g., reaction mixture) waste_type->liquid Liquid solid Contaminated Solid (e.g., gloves, wipes, silica) waste_type->solid Solid container_liquid Collect in 'Halogenated Organic Liquid Waste' Container liquid->container_liquid container_solid Collect in 'Halogenated Solid Waste' Container solid->container_solid disposal Store in Secondary Containment Follow EHS Guidelines for Pickup container_liquid->disposal container_solid->disposal

Caption: Decision-making process for the correct segregation and disposal of waste.

References

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara Environmental Health and Safety. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Library of Medicine, PMC. [Link]

  • Navigating Laboratory Safety: Understanding OSHA and EPA Regulations While Protecting Your Employees. The EI Group. [Link]

  • Nitrile Glove Chemical Resistance Guide. S&G Gloves. [Link]

  • Guide to Nitrile Gloves Chemical Resistance. International Enviroguard. [Link]

  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. United States Environmental Protection Agency (EPA). [Link]

  • Chemical Resistance of Latex and Nitrile Gloves. USA Scientific, Inc. [Link]

  • Bromine water - disposal. Science Forum For Lab Technicians. [Link]

  • The following chemical resistance ratings are based on published research data. Microflex. [Link]

  • Standard Operating Procedure for Imidazole. University of Washington. [Link]

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania, Environmental Health & Radiation Safety. [Link]

  • Where can I find handling precautions to work with brominated flame retardants?. ResearchGate. [Link]

  • Safety Data Sheet: Imidazole. RPI. [Link]

  • Halogenated Solvents. Washington State University, Environmental Health & Safety. [Link]

  • Bromine Handling. Scribd. [Link]

  • Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA. [Link]

  • Safe Handling and Disposal of Chemicals. United Nations Office on Drugs and Crime (UNODC). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.